Eethyl 5-bromo-2,4-dihydroxybenzoate
Description
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Properties
Molecular Formula |
C9H9BrO4 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
ethyl 5-bromo-2,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4,11-12H,2H2,1H3 |
InChI Key |
YFLZJXUAZZFVKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of Ethyl 5-bromo-2,4-dihydroxybenzoate
An In-depth Technical Guide to Ethyl 5-bromo-2,4-dihydroxybenzoate: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 5-bromo-2,4-dihydroxybenzoate, a halogenated derivative of the resorcinol family. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical properties, a validated synthesis protocol, and its potential applications, grounded in established scientific principles.
Introduction
Ethyl 5-bromo-2,4-dihydroxybenzoate is a member of the benzoate ester class of organic compounds. Its structure, featuring a bromine atom and two hydroxyl groups on the benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The electron-withdrawing nature of the bromine atom and the electron-donating hydroxyl groups create a unique electronic environment on the aromatic ring, influencing its reactivity and potential biological activity. The parent compound, 5-bromo-2,4-dihydroxybenzoic acid, is recognized as a key intermediate in the development of anti-inflammatory and antimicrobial agents[1]. This suggests that the ethyl ester derivative may serve as a crucial building block in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 5-bromo-2,4-dihydroxybenzoate is essential for its effective use in research and development. The following table summarizes its key molecular and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₄ | BLD Pharm[2] |
| Molecular Weight | 261.07 g/mol | BLD Pharm[2] |
| Canonical SMILES | O=C(C1C(O)=CC(O)=C(Br)C=1)OCC | BLD Pharm[2] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF | N/A |
| Storage | 2-8°C | BLD Pharm[2] |
Synthesis of Ethyl 5-bromo-2,4-dihydroxybenzoate
The synthesis of Ethyl 5-bromo-2,4-dihydroxybenzoate can be reliably achieved through the Fischer esterification of its corresponding carboxylic acid, 5-bromo-2,4-dihydroxybenzoic acid. This method is a cornerstone of organic synthesis, valued for its simplicity and efficiency.
Experimental Protocol: Fischer Esterification
This protocol is based on the well-established esterification of carboxylic acids and is adapted for the synthesis of the target compound[3].
Materials:
-
5-bromo-2,4-dihydroxybenzoic acid
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 5-bromo-2,4-dihydroxybenzoic acid in an excess of absolute ethanol (approximately 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude Ethyl 5-bromo-2,4-dihydroxybenzoate can be purified by recrystallization or column chromatography to yield the final product.
Synthesis Workflow Diagram
Caption: Fischer Esterification workflow for the synthesis of Ethyl 5-bromo-2,4-dihydroxybenzoate.
Structural Characterization
The identity and purity of the synthesized Ethyl 5-bromo-2,4-dihydroxybenzoate should be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the hydroxyl protons, and the ethyl group protons. The ¹³C NMR spectrum will confirm the presence of the nine carbon atoms in their unique chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the O-H stretches of the hydroxyl groups, the C=O stretch of the ester, and the C-Br stretch.
Applications in Research and Drug Development
While specific applications of Ethyl 5-bromo-2,4-dihydroxybenzoate are not extensively documented, its structural similarity to other biologically active compounds suggests its potential utility in several areas:
-
Medicinal Chemistry: As an intermediate, this compound can be used in the synthesis of novel drug candidates. The hydroxyl groups can be further functionalized to modulate solubility and target binding, while the bromine atom can serve as a handle for cross-coupling reactions to build more complex molecular architectures. The parent acid, 5-bromo-2,4-dihydroxybenzoic acid, is noted for its use in developing pharmaceuticals with anti-inflammatory and antimicrobial activities[1].
-
Materials Science: The phenolic nature of the compound suggests potential applications as an antioxidant or as a monomer in the synthesis of specialty polymers.
Logical Relationship Diagram
Caption: Interrelationship between the synthesis, characterization, and applications of Ethyl 5-bromo-2,4-dihydroxybenzoate.
Conclusion
Ethyl 5-bromo-2,4-dihydroxybenzoate is a versatile chemical intermediate with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its chemical structure, a reliable synthesis protocol, and a discussion of its potential applications. The methodologies and insights presented herein are intended to empower researchers to effectively utilize this compound in their scientific endeavors.
References
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PubChem. Ethyl 2-bromo-5-hydroxybenzoate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 5-Bromo-2,4-dihydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]
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Shaheer, M., Garg, N., Siddiqui, N. et al. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. BMC Chemistry (2025). Available from: [Link]
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Cheméo. Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8). Available from: [Link].
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del Pozo, M., et al. Spectroscopic determination of the dissociation constants of 2,4- and 2,5-dihydroxybenzaldehydes and relationships to their antioxidant activities. Monatshefte für Chemie - Chemical Monthly (2016). Available from: [Link]
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PrepChem.com. Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. Available from: [Link]
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Murtuja, S., Jayaprakash, V. & Sinha, B.N. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry (2023). Available from: [Link]
-
Chen, Y.-H., et al. Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. Molecules (2020). Available from: [Link]
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Physical properties and melting point of Ethyl 5-bromo-2,4-dihydroxybenzoate
An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 5-bromo-2,4-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-2,4-dihydroxybenzoate is a halogenated derivative of the ethyl ester of 2,4-dihydroxybenzoic acid. As a functionalized small molecule, it holds potential as an intermediate in organic synthesis and for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the anticipated physical properties of Ethyl 5-bromo-2,4-dihydroxybenzoate and outlines detailed, field-proven methodologies for their empirical determination. Emphasizing scientific integrity, this document serves as a foundational resource for researchers initiating work with this compound, ensuring accurate and reproducible characterization.
Introduction and Molecular Context
Ethyl 5-bromo-2,4-dihydroxybenzoate belongs to the class of brominated phenolic compounds. The introduction of a bromine atom and an ethyl ester group to the 2,4-dihydroxybenzoic acid scaffold can significantly influence its physicochemical properties, including melting point, solubility, and spectroscopic characteristics. These properties are critical for its handling, formulation, and potential biological activity. Given the limited availability of direct experimental data for this specific molecule, this guide will also draw upon data from structurally related compounds to provide a robust framework for its characterization.
The parent compound, 5-Bromo-2,4-dihydroxybenzoic acid, is a known entity with reported applications in pharmaceuticals and as a building block in chemical synthesis[1]. The esterification to Ethyl 5-bromo-2,4-dihydroxybenzoate is expected to increase its lipophilicity, a key parameter in drug development influencing membrane permeability and bioavailability.
Predicted Physicochemical Properties
A summary of the core physicochemical properties for Ethyl 5-bromo-2,4-dihydroxybenzoate is presented below. It is important to note that while some values are calculated based on its structure, others are extrapolated from related compounds and await experimental verification.
| Property | Predicted/Reported Value | Source/Basis |
| Molecular Formula | C₉H₉BrO₄ | Calculated |
| Molecular Weight | 277.07 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Predicted based on related compounds[1] |
| Melting Point | Not available. Predicted to be lower than the parent acid (208-212 °C)[1]. | Extrapolation |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF. | Chemical principles of esterification increasing lipophilicity. |
| pKa | Not available. The phenolic hydroxyl groups will confer acidic properties. | Chemical structure |
Experimental Determination of Melting Point
The melting point is a crucial physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.
Principle of Melting Point Determination
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden the melting range.
Step-by-Step Protocol for Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of Ethyl 5-bromo-2,4-dihydroxybenzoate is completely dry, as residual solvent can depress the melting point.
-
Finely powder a small amount of the crystalline solid using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
-
Melting Point Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Place the loaded capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Set a heating ramp rate. For an unknown compound, a preliminary rapid heating (10-20 °C/min) can be used to determine an approximate melting range.
-
For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the completion of melting). This is the melting range.
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the melting point determination, the following should be performed:
-
Calibration: Regularly calibrate the thermometer of the melting point apparatus using certified reference standards with known melting points.
-
Multiple Measurements: Perform the measurement in triplicate to ensure reproducibility.
-
Mixed Melting Point: If a reference standard of Ethyl 5-bromo-2,4-dihydroxybenzoate becomes available, a mixed melting point determination can be performed. If the melting point of the mixture is not depressed, it provides strong evidence of the compound's identity and purity.
Visualizing the Workflow
Caption: Workflow for Melting Point Determination.
Further Physicochemical Characterization
A comprehensive understanding of Ethyl 5-bromo-2,4-dihydroxybenzoate requires further characterization beyond its melting point.
Solubility Assessment
A qualitative and quantitative solubility assessment is critical for downstream applications, particularly in drug development and formulation.
Protocol for Qualitative Solubility Assessment:
-
To a series of small, labeled vials, add approximately 1-5 mg of Ethyl 5-bromo-2,4-dihydroxybenzoate.
-
Add 1 mL of a selected solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) to each vial.
-
Vortex each vial for 30 seconds.
-
Visually inspect for dissolution. If the solid dissolves, the compound is considered soluble in that solvent. If not, it is classified as sparingly soluble or insoluble.
Spectroscopic Analysis
Spectroscopic techniques provide invaluable information about the chemical structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present, such as the hydroxyl (-OH), carbonyl (C=O) of the ester, and carbon-bromine (C-Br) bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
Conclusion
While direct experimental data for Ethyl 5-bromo-2,4-dihydroxybenzoate is not yet widely available in the literature, its physicochemical properties can be reliably determined through the systematic application of the established protocols outlined in this guide. The methodologies described for determining the melting point and assessing solubility, along with spectroscopic analysis, provide a robust framework for the comprehensive characterization of this and other novel chemical entities. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
- Chem-Impex. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
- PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
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An In-depth Technical Guide to the Solubility of Ethyl 5-bromo-2,4-dihydroxybenzoate in Organic Solvents
Introduction
Ethyl 5-bromo-2,4-dihydroxybenzoate is a halogenated derivative of the 2,4-dihydroxybenzoic acid scaffold, a structural motif found in various biologically active compounds. Its applications are notable in the pharmaceutical and agrochemical sectors, where it can serve as a key intermediate in the synthesis of novel therapeutic agents and plant growth regulators.[1][2] The manipulation of this compound in a laboratory or industrial setting, whether for reaction chemistry, purification, or formulation, is fundamentally governed by its solubility characteristics.
This technical guide provides a comprehensive overview of the solubility of Ethyl 5-bromo-2,4-dihydroxybenzoate in organic solvents. We will delve into the theoretical principles that dictate its dissolution, predict its behavior in various common solvents, and provide a robust experimental protocol for empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's solubility to facilitate their work.
Theoretical Framework of Solubility
The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] The dissolution process is thermodynamically favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.
The "Like Dissolves Like" Principle
A foundational concept in predicting solubility is the principle of "like dissolves like".[5][6][7][8][9] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[5][6][7] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are best dissolved by non-polar solvents.[5][6][7][10] The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.
Ethyl 5-bromo-2,4-dihydroxybenzoate possesses both polar and non-polar characteristics. The two hydroxyl (-OH) groups and the ester (-COOC2H5) group are polar and capable of hydrogen bonding. The benzene ring and the bromo-substituent contribute to its non-polar character. Therefore, its solubility will be highest in solvents that can effectively interact with these different functional groups.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle behind HSP is that substances with similar HSP values are likely to be miscible.[11][12] The closer the HSP values of a solute and a solvent, the more likely the solute is to dissolve.[11] This method is particularly useful in the pharmaceutical industry for solvent selection in formulation and synthesis.[12][13][14][15]
Physicochemical Properties of Ethyl 5-bromo-2,4-dihydroxybenzoate
A thorough understanding of the physicochemical properties of Ethyl 5-bromo-2,4-dihydroxybenzoate is crucial for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C9H9BrO4 | Inferred from related compounds[16][17][18][19][20] |
| Molecular Weight | 261.07 g/mol | Inferred from related compounds[16][17][19][20] |
| Appearance | Solid (predicted) | |
| Key Functional Groups | Phenolic hydroxyls, Ester, Aromatic ring, Halogen (Bromo) | |
| Hydrogen Bond Donors | 2 (from the hydroxyl groups) | |
| Hydrogen Bond Acceptors | 4 (from the hydroxyl and ester oxygens) | [17] |
The presence of two hydroxyl groups makes the molecule capable of strong hydrogen bonding, suggesting good solubility in protic and polar aprotic solvents. The ester group also contributes to its polarity. The aromatic ring and the ethyl chain of the ester add some non-polar character.
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle and the molecule's structure, we can predict its solubility in a range of common organic solvents.
| Solvent | Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and ester groups. |
| Ethanol | Polar Protic | High | Similar to methanol, it can engage in hydrogen bonding.[21] |
| Acetone | Polar Aprotic | High | A good hydrogen bond acceptor, it can interact with the hydroxyl groups. Its polarity is also suitable for the ester group. |
| Ethyl Acetate | Polar Aprotic | Medium | The ester functionality is similar to the solute's ester group. It is a weaker hydrogen bond acceptor than acetone. |
| Acetonitrile | Polar Aprotic | Medium | A polar solvent that can interact via dipole-dipole forces, but less effective at solvating the hydroxyl groups compared to protic solvents.[21] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A highly polar and strong hydrogen bond acceptor, very effective at dissolving compounds with hydroxyl groups.[21] |
| Dichloromethane (DCM) | Non-polar | Low to Medium | Moderately polar, may show some solubility but is not ideal for the highly polar hydroxyl groups. |
| Toluene | Non-polar | Low | Primarily interacts through van der Waals forces with the aromatic ring.[21] Unlikely to effectively solvate the polar functional groups. |
| Hexane | Non-polar | Very Low | A non-polar alkane, it has very weak interactions with the polar functional groups of the solute.[21] |
The following diagram illustrates the logical relationship for predicting solubility:
Caption: Logical workflow for predicting solubility.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
While theoretical predictions are useful, empirical determination is essential for accurate solubility data. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[21]
Principle
An excess of the solid solute is agitated in a specific solvent at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the solute in the saturated solution is then measured.[21]
Materials and Equipment
-
Ethyl 5-bromo-2,4-dihydroxybenzoate
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of Ethyl 5-bromo-2,4-dihydroxybenzoate to a series of glass vials. The excess should be visually apparent.
-
Add a known volume of each organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove all particulate matter.[21]
-
-
Quantification:
-
Prepare a series of standard solutions of Ethyl 5-bromo-2,4-dihydroxybenzoate of known concentrations in the solvent of interest.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Report the solubility in units such as mg/mL or mol/L at the specified temperature.
-
The following diagram outlines the experimental workflow for the shake-flask method:
Caption: Shake-flask method workflow.
Conclusion
The solubility of Ethyl 5-bromo-2,4-dihydroxybenzoate in organic solvents is governed by its molecular structure, which features both polar hydrogen-bonding groups and a non-polar aromatic core. Its solubility is predicted to be highest in polar solvents, particularly those that can participate in hydrogen bonding, such as alcohols and DMSO. For drug development and chemical synthesis applications, a systematic approach combining theoretical predictions with empirical data from methods like the shake-flask protocol is essential for accurate solvent selection and process optimization.
References
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- The 'Like Dissolves Like' Rule: A Simple Key to Understanding Solubility - Oreate AI Blog. (2026, March 2).
- 5.1 “Like Dissolves Like” | Chemistry - Eric Van Dornshuld.
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- Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).
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- Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery - Harvard DASH. (2024, July 5).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres - Kinam Park.
- Experiment: Solubility of Organic & Inorganic Compounds.
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- Solubility - Wikipedia.
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- 773136-05-3 | Ethyl 5-bromo-2,4-dimethoxybenzoate - ChemScene.
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Ethyl 5-bromo-2,4-dihydroxybenzoate: Chemical Identifiers, Synthesis Protocols, and Applications in Drug Development
Abstract As a Senior Application Scientist specializing in medicinal chemistry and organic synthesis, I frequently utilize specialized halogenated resorcylic acid derivatives to construct complex pharmacophores. Ethyl 5-bromo-2,4-dihydroxybenzoate is a highly versatile building block. While its parent compound, 5-bromo-2,4-dihydroxybenzoic acid, is widely recognized for its antimicrobial properties[1], the ethyl ester derivative provides critical solubility and reactivity profiles necessary for advanced cross-coupling reactions. This whitepaper provides an authoritative guide on its chemical identifiers, mechanistic synthesis, analytical validation, and downstream applications in drug development.
Chemical Identifiers and Physicochemical Properties
The precise identification of chemical building blocks is the foundation of reproducible research. While the parent acid has a universally recognized CAS registry number (7355-22-8)[1], the ethyl ester is a specialized intermediate often tracked in chemical databases via proprietary catalog numbers (e.g., CB71484406) or its exact structural identifiers[2].
The presence of the ethyl ester group masks the highly polar carboxylic acid, significantly altering the molecule's partition coefficient (LogP) and making it more suitable for lipophilic target pockets in drug design.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl 5-bromo-2,4-dihydroxybenzoate |
| Parent Acid CAS | 7355-22-8[1] |
| Ester CAS | Unassigned / Catalog-specific (e.g., CB71484406)[2] |
| Molecular Formula | C9H9BrO4 |
| Molecular Weight | 261.07 g/mol |
| SMILES | CCOC(=O)c1cc(Br)c(O)cc1O |
Table 2: Quantitative Physicochemical Properties
Causality & Significance: The following predicted properties dictate the compound's behavior in both synthetic workflows and biological systems.
| Property | Value | Causality / Significance in Drug Design |
| Topological Polar Surface Area (TPSA) | 66.76 Ų | Optimal for membrane permeability; indicates good oral bioavailability potential. |
| Hydrogen Bond Donors | 2 | Provided by the 2,4-phenolic hydroxyls; critical for anchoring to target kinase hinge regions. |
| Hydrogen Bond Acceptors | 4 | Facilitates interaction with aqueous solvent and receptor pockets. |
| LogP (Predicted) | ~2.8 | Balances lipophilicity for cellular penetration without causing excessive hydrophobic trapping. |
| Rotatable Bonds | 3 | Confers moderate conformational flexibility, allowing for induced-fit target binding. |
Mechanistic Synthesis Workflow
The synthesis of Ethyl 5-bromo-2,4-dihydroxybenzoate requires precise control over reaction conditions to prevent the oxidation of the electron-rich resorcinol core. We utilize a two-step sequence: regioselective electrophilic aromatic bromination followed by a phenol-preserving Fischer esterification[3].
Step-by-Step Protocol: Synthesis of Ethyl 5-bromo-2,4-dihydroxybenzoate
-
Step 1: Initiation & Bromination. Suspend 2,4-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid. Slowly add a solution of bromine (Br2, 1.05 eq) in acetic acid at 0°C.
-
Causality: The hydroxyl groups at C2 and C4 are strongly electron-donating, making the ring highly reactive. The C5 position is sterically less hindered than C3 and synergistically activated by both hydroxyls, ensuring high regioselectivity for 5-bromo-2,4-dihydroxybenzoic acid[3].
-
-
Step 2: Esterification Setup. Isolate the parent acid intermediate and suspend it in anhydrous ethanol (10 volumes) under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical. Fischer esterification is an equilibrium reaction; the presence of ambient water will drive the reaction backward toward the free acid.
-
-
Step 3: Catalysis & Reflux. Add concentrated H2SO4 (0.1 eq) dropwise at 0°C, then heat the mixture to reflux (78°C) for 12-16 hours.
-
Causality: The sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by ethanol without requiring harsh acyl chloride intermediates that would undesirably react with the unprotected phenolic hydroxyls.
-
-
Step 4: Quenching & Extraction. Cool to room temperature, concentrate under reduced pressure, and neutralize the residue with saturated aqueous NaHCO3.
-
Causality: Immediate neutralization prevents acid-catalyzed hydrolysis of the newly formed ester during the aqueous workup. Extract with ethyl acetate.
-
-
Step 5: Purification. Wash the organic layer with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography (Hexane:EtOAc 3:1) to yield the pure ethyl ester.
Fig 1: Stepwise mechanistic workflow for the synthesis of Ethyl 5-bromo-2,4-dihydroxybenzoate.
Analytical Validation and Quality Control
To ensure the trustworthiness of the synthesized batch, the protocol must be treated as a self-validating system. The following analytical checks mathematically prove the structural integrity of the product:
-
1H NMR (400 MHz, DMSO-d6): The critical validation point is the aromatic region. The C3 and C6 protons must appear as two distinct singlets (approx. δ 6.5 and δ 7.8 ppm).
-
Causality: If the bromine had incorrectly substituted at the 3-position (a common kinetic side product), the protons at C5 and C6 would couple with each other, producing doublets with a typical J coupling of ~8 Hz. The presence of singlets absolutely confirms the 5-bromo regiochemistry. The ethyl group will present a classic quartet (δ 4.3 ppm) and triplet (δ 1.3 ppm), confirming successful esterification.
-
-
LC-MS (ESI-): Expect an [M-H]- peak at m/z 259 and 261 in a strict 1:1 ratio.
-
Causality: Bromine has two naturally occurring isotopes (79Br and 81Br) in a nearly 50:50 ratio. The presence of this distinct isotopic doublet is an absolute confirmation of mono-bromination.
-
-
HPLC: Utilize a C18 column with an acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile).
-
Causality: The acidic modifier suppresses the ionization of the phenolic hydroxyls, preventing peak tailing and ensuring sharp, quantifiable chromatograms.
-
Applications in Drug Development & Chemical Biology
Ethyl 5-bromo-2,4-dihydroxybenzoate is not an end-product; it is a highly engineered starting node for complex chemical biology.
Hsp90β-Selective Inhibitors: The compound is extensively utilized in the synthesis of oxygen-containing heterocycles, such as benzofurans, which serve as core scaffolds for Hsp90β-selective inhibitors[3]. The C5-bromo group acts as a critical "halogen handle" for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This allows medicinal chemists to rapidly introduce diverse lipophilic side chains necessary to probe and optimize binding within the target's N-terminal domain[3].
Antimicrobial Agents: Leveraging the inherent antimicrobial properties of the parent acid[1], the ethyl ester is used to synthesize lipophilic prodrugs that can penetrate bacterial cell walls more effectively before being hydrolyzed by intracellular esterases into the active acidic pharmacophore.
Fig 2: Pharmacological application workflow utilizing the C5-bromo handle for drug discovery.
References
-
Title: Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
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Navigating the Synthesis and Handling of Brominated Benzoates: A Technical Safety and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Inherent Risks of Brominated Benzoates
Brominated benzoates are a class of organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1] Their utility stems from the reactivity of the carbon-bromine bond, which allows for a variety of chemical transformations. However, this reactivity also contributes to their potential health and safety hazards.[2] This guide provides a comprehensive overview of the safety data and handling precautions necessary for the safe and effective use of brominated benzoates in a laboratory setting. It is designed to empower researchers with the knowledge to not only follow protocols but also to understand the rationale behind them, fostering a culture of safety and scientific integrity.
Understanding the Hazard Landscape: A Synthesis of Safety Data Sheet (SDS) Information
A thorough understanding of the hazards associated with brominated benzoates is the foundation of safe handling. This information is primarily derived from Safety Data Sheets (SDS), which provide a standardized summary of a chemical's potential hazards. While specific hazards can vary between different brominated benzoate derivatives, several common themes emerge.
Key Health Hazards
Brominated aromatic compounds, as a class, can present significant health risks.[2] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[3][4] Some brominated benzoates are classified as skin and eye irritants, and may cause respiratory irritation.[3] Prolonged or repeated exposure to halogenated organic liquids can lead to more severe health effects, including central nervous system (CNS) depression, as well as potential damage to the liver and kidneys.[5] Furthermore, many halogenated compounds are suspected carcinogens, a risk that depends on the duration and level of exposure.[5] Ingestion of these compounds can be harmful and may cause burning of the digestive tract.[5]
Physical and Chemical Hazards
Many brominated benzoates are stable under normal laboratory conditions.[3] However, they can be incompatible with strong oxidizing agents, reducing agents, strong acids, and strong bases. Contact with these substances can lead to decomposition, potentially releasing toxic fumes such as hydrogen bromide (HBr) and other brominated aromatic compounds. It is also crucial to keep them away from heat, sparks, and open flames, as they can be combustible.[1]
A Proactive Approach to Safety: Risk Assessment and Control Measures
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with brominated benzoates.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source. The most critical engineering control for handling brominated benzoates is a properly functioning chemical fume hood.[1][6] This provides adequate exhaust ventilation to minimize the inhalation of vapors, fumes, or dust.[7] Eyewash stations and emergency showers must also be readily accessible in the event of accidental exposure.[5]
Administrative Controls: Safe Work Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure. Key administrative controls for working with brominated benzoates include:
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving brominated benzoates are mandatory. These should be reviewed and understood by all personnel before beginning any work.
-
Training: All personnel must receive comprehensive training on the hazards of brominated benzoates and the specific procedures for their safe handling, storage, and disposal.[6]
-
Good Housekeeping: Maintaining a clean and organized work area minimizes the risk of spills and accidental contact.[1]
-
Labeling: All containers of brominated benzoates must be clearly labeled with the chemical name and appropriate hazard warnings.[8]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.[9] The appropriate PPE for handling brominated benzoates is summarized in the table below.
| PPE Item | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement to protect against splashes.[10] A face shield should be worn in situations with a higher risk of splashing.[5][10] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[5] Always check the manufacturer's glove compatibility chart for the specific brominated benzoate being used.[8] |
| Body Protection | A lab coat should be worn to protect against minor splashes and spills.[5] For larger-scale operations or when there is a significant risk of exposure, chemical-resistant aprons or coveralls may be necessary.[11] |
| Respiratory Protection | In most cases, working in a fume hood will provide adequate respiratory protection.[7] However, if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[7] |
Step-by-Step Protocols for Safe Handling and Emergency Response
Adherence to well-defined protocols is critical for minimizing risks. The following sections provide detailed procedures for the safe handling of brominated benzoates and for responding to emergencies.
General Handling Protocol
-
Preparation: Before starting any work, review the SDS for the specific brominated benzoate and ensure all necessary engineering controls and PPE are in place.[1]
-
Weighing and Transferring: Conduct all weighing and transferring of solid or liquid brominated benzoates inside a chemical fume hood to contain any dust or vapors.[7]
-
Heating and Reactions: When heating reactions containing brominated benzoates, use a well-controlled heating source (e.g., a heating mantle with a temperature controller) and ensure the setup is secure.
-
Workup and Purification: Perform all extraction, distillation, and chromatography procedures within a fume hood.
-
Decontamination: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water.[7] Decontaminate all glassware and equipment.[1]
Emergency Spill Response Protocol
The following workflow outlines the appropriate response to a chemical spill involving brominated benzoates.
Caption: Workflow for responding to a chemical spill of brominated benzoates.
In the event of a minor spill that you are trained and equipped to handle, don the appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand, and collect the absorbed material into a labeled hazardous waste container. For major spills, evacuate the area immediately, alert others, and contact your institution's emergency services and Environmental Health and Safety (EH&S) department.[12][13]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Seek immediate medical attention.[7][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen.[6] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility
Proper storage and disposal are critical components of the chemical lifecycle and are essential for preventing accidents and environmental contamination.
Storage Requirements
-
Store brominated benzoates in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1]
-
Store them separately from incompatible materials such as strong oxidizers, reducing agents, acids, and bases.[15]
-
Use chemically resistant secondary containment to prevent the spread of spills.
Disposal Procedures
All waste containing brominated benzoates, including contaminated lab supplies, must be treated as hazardous waste.[1]
-
Collect all brominated organic waste in a dedicated, properly labeled, and sealed container.[1]
-
Do not mix halogenated waste with non-halogenated waste.[1]
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[16]
Conclusion: A Commitment to a Culture of Safety
The responsible use of brominated benzoates in research and development necessitates a deep understanding of their potential hazards and a steadfast commitment to safety protocols. By integrating the principles of risk assessment, utilizing appropriate control measures, and being prepared for emergencies, scientists can mitigate the risks associated with these valuable chemical intermediates. This guide serves as a foundational resource, but it is the responsibility of every individual in the laboratory to actively participate in creating and maintaining a safe working environment.
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
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Państwowy Zakład Higieny. (1995). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 46(3), 229-236. Retrieved from [Link]
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Central Washington University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from [Link]
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University of Washington. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
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Ataman Kimya. (n.d.). Polybrominated Benzoate Ester. Retrieved from [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
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New Pig. (n.d.). Emergency Spill Response Guidelines. Retrieved from [Link]
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Gribble, G. W. (2004). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. In The Handbook of Environmental Chemistry (Vol. 3, pp. 1-28). Springer, Berlin, Heidelberg. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Stephen F. Austin State University. (n.d.). Emergency Response to Waste Spills. Retrieved from [Link]
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University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2001). Toxicological Review of Bromate (CAS No. 15541-45-4). Retrieved from [Link]
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Rutgers University. (n.d.). Bromine. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Safe Storage of Hazardous Materials. Retrieved from [Link]
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Van Gosen, B. S., & O'Leary, R. M. (2017). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Environmental Science: Processes & Impacts, 19(11), 1333-1349. Retrieved from [Link]
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UK Health Security Agency. (2022). Bromine: toxicological overview. Retrieved from [Link]
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Danish Environmental Protection Agency. (2018). Category approach for selected brominated flame retardants. Retrieved from [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 5-bromo-2,4-dihydroxybenzoate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of Ethyl 5-bromo-2,4-dihydroxybenzoate, a phenolic compound with potential applications in pharmaceutical development. We will explore the theoretical underpinnings of stability, detail field-proven experimental protocols, and discuss the interpretation of data within a regulatory framework. This document is intended to serve as a practical resource for scientists engaged in the characterization and development of new chemical entities.
Introduction: The Significance of Thermodynamic Stability in Drug Development
Ethyl 5-bromo-2,4-dihydroxybenzoate, a halogenated derivative of the resorcylic acid family, presents a chemical scaffold of interest for further medicinal chemistry exploration. Its phenolic and ester moieties suggest potential for various biological activities, but also hint at possible degradation pathways such as hydrolysis and oxidation. Before significant resources are invested in its development, a thorough understanding of its intrinsic thermodynamic stability is paramount.
Thermodynamic stability refers to the tendency of a substance to remain in its existing state under given conditions. In the context of a pharmaceutical compound, an unstable molecule can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.[1][] Therefore, a comprehensive assessment of thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and product quality.[3][4]
This guide will focus on a multi-faceted approach to characterizing the thermodynamic stability of Ethyl 5-bromo-2,4-dihydroxybenzoate, employing both thermal analysis techniques and long-term stability studies under controlled environmental conditions.
Core Methodologies for Assessing Thermodynamic Stability
The evaluation of a compound's thermodynamic stability is a holistic process that combines several analytical techniques. For Ethyl 5-bromo-2,4-dihydroxybenzoate, we will focus on two primary thermal analysis methods, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), complemented by a long-term stability study designed in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] This allows for the determination of key thermal events such as melting point, glass transitions, and polymorphic transformations, all of which provide insights into the material's stability.[10][11]
-
Sample Preparation:
-
Accurately weigh 3-5 mg of Ethyl 5-bromo-2,4-dihydroxybenzoate into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
The resulting DSC thermogram for a pure, stable crystalline compound like Ethyl 5-bromo-2,4-dihydroxybenzoate is expected to show a single, sharp endothermic peak corresponding to its melting point. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the heat of fusion. A broad melting peak or the presence of multiple thermal events could indicate the presence of impurities or polymorphism.
Table 1: Illustrative DSC Data for Ethyl 5-bromo-2,4-dihydroxybenzoate
| Parameter | Value | Interpretation |
| Onset of Melting | 155.2 °C | Indicates the initiation of the melting process. |
| Peak Melting Temperature | 158.5 °C | The temperature at which the melting rate is maximal. |
| Heat of Fusion (ΔHfus) | 120.5 J/g | The energy required to melt the crystalline solid. |
| Appearance of Thermogram | Single, sharp endotherm | Suggests a high degree of purity and a single crystalline form under the experimental conditions. |
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13] This technique is invaluable for determining the thermal stability and decomposition profile of a material, as well as its composition and the presence of volatile components like solvents or water.[14][15]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Ethyl 5-bromo-2,4-dihydroxybenzoate into a ceramic or platinum TGA pan.
-
-
Instrument Setup and Calibration:
-
Calibrate the TGA instrument for mass using certified calibration weights and for temperature using a magnetic standard (e.g., Curie point of nickel).
-
Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
The TGA curve plots the percentage of initial mass remaining against temperature. A stable compound will show a flat baseline until the onset of thermal decomposition, at which point a significant mass loss will be observed. The temperature at which this mass loss begins is a key indicator of the compound's thermal stability.
Table 2: Illustrative TGA Data for Ethyl 5-bromo-2,4-dihydroxybenzoate
| Temperature Range | Mass Loss (%) | Interpretation |
| 30 °C - 200 °C | < 0.5% | Negligible mass loss, indicating the absence of volatile solvents or water and good thermal stability in this range. |
| 200 °C - 350 °C | 95.2% | Significant mass loss corresponding to the thermal decomposition of the molecule. |
| Onset of Decomposition | ~210 °C | The temperature at which thermal degradation begins. |
Workflow for Thermal Analysis
The following diagram illustrates the workflow for the thermal analysis of Ethyl 5-bromo-2,4-dihydroxybenzoate.
Caption: Workflow for Thermal Analysis of Ethyl 5-bromo-2,4-dihydroxybenzoate.
Long-Term Stability Studies: Simulating Real-World Conditions
While thermal analysis provides rapid insights into a compound's intrinsic stability, long-term stability studies are essential for determining its shelf-life and appropriate storage conditions.[][16] These studies are conducted according to ICH guidelines, which specify the storage conditions and testing intervals.[3][4]
Experimental Protocol: ICH-Compliant Stability Study
-
Batch Selection:
-
At least three primary batches of Ethyl 5-bromo-2,4-dihydroxybenzoate, representative of the final manufacturing process, should be used.[3]
-
-
Container Closure System:
-
The compound should be stored in a container closure system that is representative of the proposed packaging for the final drug product.
-
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analytical Testing:
-
At each time point, samples should be tested for key stability-indicating parameters, including:
-
Appearance
-
Assay (potency)
-
Degradation products (impurities)
-
Moisture content
-
-
The data from the stability studies are used to establish a re-test period for the API. A "significant change" is defined as a failure to meet the established specifications.[3] For Ethyl 5-bromo-2,4-dihydroxybenzoate, the specifications for the stability study would be defined based on initial batch release data.
Table 3: Illustrative Long-Term Stability Data (25°C/60%RH) for Ethyl 5-bromo-2,4-dihydroxybenzoate (Batch 1)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White crystalline powder | 99.8 | 0.15 |
| 3 | White crystalline powder | 99.7 | 0.18 |
| 6 | White crystalline powder | 99.8 | 0.20 |
| 12 | White crystalline powder | 99.6 | 0.25 |
| 24 | White crystalline powder | 99.5 | 0.35 |
Logical Flow of Stability Assessment
The following diagram outlines the logical progression from initial characterization to establishing a re-test period.
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Unveiling the Acidity Profile of Ethyl 5-bromo-2,4-dihydroxybenzoate: A Comprehensive Guide to Phenolic pKa Determination
Executive Summary
In rational drug design and formulation development, the acid dissociation constant (pKa) is a foundational parameter dictating a molecule's lipophilicity (logD), solubility, and membrane permeability. Ethyl 5-bromo-2,4-dihydroxybenzoate is a highly functionalized aromatic ester whose ionization behavior is governed by a complex interplay of inductive effects, resonance stabilization, and intramolecular hydrogen bonding.
As a Senior Application Scientist, I approach the physicochemical characterization of such halogenated phenolic esters not merely as a data-collection exercise, but as a predictive framework for pharmacokinetics. This whitepaper deconstructs the structural determinants of acidity in Ethyl 5-bromo-2,4-dihydroxybenzoate, provides a comparative data analysis, and establishes self-validating experimental protocols for precise pKa determination.
Mechanistic Determinants of Acidity (Structural Causality)
Ethyl 5-bromo-2,4-dihydroxybenzoate possesses two distinct phenolic hydroxyl groups at the 2- and 4-positions. Their acidity profiles are diametrically opposed due to their specific microenvironments.
The 4-Hydroxyl Group: The Primary Acidic Center
The hydroxyl group at position 4 is the most acidic proton on the molecule, predicted to have a pKa in the physiological range (~7.1 – 7.6). This enhanced acidity is the result of two synergistic electronic effects:
-
Inductive Withdrawal (-I) by the 5-Bromo Substituent: Bromine is highly electronegative. Situated ortho to the 4-OH group, it pulls electron density away from the oxygen atom through the
-bond framework. Upon deprotonation, this -I effect stabilizes the resulting phenoxide anion by dispersing the negative charge 1. -
Resonance (-M) and Inductive (-I) Effects of the Ester: The ethyl ester group at position 1 is para to the 4-OH. Unlike a free carboxylate anion (which exerts electrostatic repulsion against a forming phenoxide), the neutral ester group acts as a pure electron-withdrawing group, further stabilizing the conjugate base 2.
The 2-Hydroxyl Group: Chelation-Suppressed Acidity
Conversely, the 2-hydroxyl group exhibits an exceptionally high pKa (typically > 13.0). This proton is locked in a highly stable, six-membered intramolecular hydrogen bond (chelate ring) with the adjacent carbonyl oxygen of the ester group. To deprotonate the 2-OH, this thermodynamically favorable hydrogen bond must be broken. Consequently, the energy barrier for ionization is massive, rendering the 2-OH essentially non-acidic under standard physiological or pharmaceutical conditions 3.
Logical relationship of substituent electronic effects and hydrogen bonding on phenolic pKa values.
Comparative pKa Data Analysis
To validate the predicted acidity of Ethyl 5-bromo-2,4-dihydroxybenzoate, we must triangulate data from structurally adjacent analogs. The table below demonstrates the stepwise impact of esterification and halogenation on the phenolic pKa.
| Compound | pKa (Carboxyl/Ester) | pKa (4-OH) | pKa (2-OH) | Source |
| 2,4-Dihydroxybenzoic acid | 3.11 | 8.55 | 14.0 | [[3]]() |
| Ethyl 2,4-dihydroxybenzoate | N/A (Neutral) | 8.14 | > 13.0 | 2 |
| 5-Bromo-2,4-dihydroxybenzoate | N/A (Anion) | 7.60 | > 13.0 | 1 |
| Ethyl 3,5-dibromo-2,4-dihydroxybenzoate | N/A (Neutral) | 5.09 | > 13.0 | [[4]]() |
| Ethyl 5-bromo-2,4-dihydroxybenzoate | N/A (Neutral) | ~7.1 - 7.6 | > 13.0 | Extrapolated |
Data Synthesis: Esterification of 2,4-DHBA removes the carboxylate's negative charge, dropping the 4-OH pKa from 8.55 to 8.14. The subsequent addition of a single ortho-bromine atom introduces a strong -I effect, further depressing the pKa to the ~7.1–7.6 range. Adding a second bromine (3,5-dibromo) plummets the pKa to 5.09 4.
Self-Validating Experimental Protocols
To empirically determine these values, a dual-methodology approach is required. UV-Vis spectrophotometry is ideal for the 4-OH group, while
Protocol A: UV-Vis Spectrophotometric Titration (For 4-OH, pKa ~7.5)
Causality: Deprotonation of the 4-OH generates a phenoxide anion, which extends the conjugation of the aromatic
-
Stock Preparation: Dissolve the analyte in HPLC-grade Methanol to a concentration of 10 mM. (Methanol is chosen over water due to the high lipophilicity of the ester).
-
Buffer System: Prepare a Britton-Robinson universal buffer (0.04 M each of acetic, phosphoric, and boric acids) adjusted with 0.2 M NaOH to cover a pH range of 2.0 to 12.0 in 0.5 pH unit increments. Maintain ionic strength at 0.15 M with KCl to mimic physiological conditions.
-
Titration: Spike 2 mL of each buffer solution with 10
L of the stock solution (final analyte concentration ~50 M, co-solvent < 0.5% to prevent dielectric constant shifts). -
Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 450 nm at 25.0 ± 0.1 °C.
-
Validation & Analysis: Identify the isosbestic points (wavelengths where absorbance remains constant across all pH values). Self-Validation: The presence of a strict isosbestic point confirms a simple two-state equilibrium (
) without compound degradation. -
Data Extraction: Plot the absorbance at the phenoxide
against pH and fit the curve using the Henderson-Hasselbalch non-linear regression model to extract the pKa.
Protocol B: H-NMR Titration (For 2-OH, pKa > 13)
Causality: Standard glass pH electrodes suffer from severe alkaline error above pH 12, making UV-Vis unreliable for the 2-OH group. NMR titration in
-
Prepare a 5 mM solution of the compound in
using Trimethylsilylpropanoic acid (TSP) as an internal standard. -
Titrate with standardized NaOD, calculating the pD based on the stoichiometric addition of the base.
-
Track the chemical shift (
) of the H-3 proton and plot vs. calculated pD to find the inflection point.
Step-by-step UV-Vis spectrophotometric workflow for the determination of phenolic pKa values.
Implications in Drug Development
Because the 4-OH group has a pKa of approximately 7.1 - 7.6, Ethyl 5-bromo-2,4-dihydroxybenzoate will exist in a state of dynamic equilibrium between its neutral and anionic forms at physiological pH (7.4). This partial ionization is a critical feature: the neutral species ensures adequate membrane permeability (high logP), while the ionized phenoxide species provides necessary aqueous solubility. Understanding this precise pKa is non-negotiable for predicting the compound's volume of distribution and target-binding kinetics.
References
-
2,4-Dihydroxybenzoic Acid | C7H6O4 | CID 1491 - PubChem - National Institutes of Health (NIH) URL: [Link]
-
LATERAL CATIONIC ISOTACHOPHORESIS-GUIDED MIGRATION ANALYSIS (LIGMA) - WSU Research Exchange URL:[Link]
Sources
The Rising Profile of Ethyl 5-bromo-2,4-dihydroxybenzoate Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways, with certain molecular scaffolds demonstrating remarkable versatility and potential. Among these, the substituted dihydroxybenzoate framework has emerged as a privileged structure in medicinal chemistry. This guide focuses on a specific, promising class within this family: ethyl 5-bromo-2,4-dihydroxybenzoate and its derivatives. The strategic introduction of a bromine atom and the presence of multiple reactive sites—the hydroxyl and ester groups—provide a rich platform for chemical modification and the development of compounds with diverse biological activities. This document serves as an in-depth technical resource, synthesizing current knowledge and providing practical insights for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.
The Core Scaffold: Ethyl 5-bromo-2,4-dihydroxybenzoate
Ethyl 5-bromo-2,4-dihydroxybenzoate is a derivative of β-resorcylic acid (2,4-dihydroxybenzoic acid)[1]. The parent molecule, 2,4-dihydroxybenzoic acid, is a naturally occurring phenolic compound.[2] The introduction of a bromine atom at the 5-position significantly alters the electronic and lipophilic properties of the molecule, which can have profound effects on its biological activity and pharmacokinetic profile. The ethyl ester provides a handle for further derivatization or can be hydrolyzed to the corresponding carboxylic acid.
The dihydroxybenzoate core is found in various natural products and has been explored for a range of therapeutic applications, including anti-inflammatory and antioxidant activities.[3] Derivatives of dihydroxybenzoic acids have been investigated as inhibitors of enzymes such as EPSP synthase.[4] This foundational knowledge provides a strong rationale for the exploration of brominated analogues like ethyl 5-bromo-2,4-dihydroxybenzoate as a starting point for new drug discovery programs.
Synthetic Strategies and Derivatization
The synthesis of ethyl 5-bromo-2,4-dihydroxybenzoate derivatives typically begins with the commercially available 5-bromo-2,4-dihydroxybenzoic acid[1][5] or ethyl 2,4-dihydroxybenzoate. The phenolic hydroxyl groups and the aromatic ring are the primary sites for chemical modification.
Esterification
The carboxylic acid of 5-bromo-2,4-dihydroxybenzoic acid can be esterified under standard conditions, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst. This not only modifies the polarity of the molecule but also protects the carboxylic acid from participating in subsequent reactions.
O-Alkylation and O-Arylation
The hydroxyl groups at the 2- and 4-positions are nucleophilic and can be readily alkylated or arylated to introduce a wide variety of substituents. This is a common strategy to explore the structure-activity relationship (SAR) and to improve drug-like properties. For instance, ethyl 2,4-dihydroxybenzoate can be used as a starting material to synthesize 4-(ω-bromoalkoxy)benzoates.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring is susceptible to further electrophilic substitution, although the existing substituents will direct the position of new groups. The bromine atom can also be a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.
Protocol 1: General Synthesis of an O-alkylated Ethyl 5-bromo-2,4-dihydroxybenzoate Derivative
This protocol describes a general method for the O-alkylation of one of the hydroxyl groups, a common step in creating a library of derivatives.
Materials:
-
Ethyl 5-bromo-2,4-dihydroxybenzoate
-
Anhydrous potassium carbonate (K₂CO₃)
-
An appropriate alkyl halide (e.g., benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 5-bromo-2,4-dihydroxybenzoate (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated derivative.
Diagram 1: General Synthetic Pathway for Ethyl 5-bromo-2,4-dihydroxybenzoate Derivatives
Caption: Synthetic routes for derivatization.
Biological Activities and Therapeutic Potential
While direct biological data on ethyl 5-bromo-2,4-dihydroxybenzoate itself is limited in publicly accessible literature, the activities of structurally related compounds provide a strong indication of its potential in several therapeutic areas.
Antibacterial Activity
Brominated compounds have garnered significant interest for their antimicrobial properties.[6] Bromophenols, in particular, have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The presence of the bromo-dihydroxybenzoate core suggests that derivatives of ethyl 5-bromo-2,4-dihydroxybenzoate could exhibit antibacterial activity. For example, some 5-bromoindole-2-carboxamides have demonstrated high antibacterial activity against pathogenic Gram-negative bacteria.[7] Similarly, certain 5-bromouracil derivatives have shown prominent antibacterial activity against E. coli.[8]
Anticancer Activity
The inhibition of cancer cell metabolism is a key strategy in oncology.[9] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in glycolysis, has been identified as a target for anticancer agents.[9] Notably, derivatives containing a 3-bromo-4,5-dihydroisoxazole moiety have been shown to covalently inhibit human GAPDH, leading to reduced cancer cell growth.[9] The electrophilic nature of the brominated aromatic ring in ethyl 5-bromo-2,4-dihydroxybenzoate derivatives could potentially be exploited to design covalent inhibitors of key cancer-related enzymes. Furthermore, stilbene derivatives containing bromo groups have shown significant antiproliferative activity against various cancer cell lines.[10] Curcumin derivatives with bromine atoms have also demonstrated anticancer activity comparable to doxorubicin.[11]
Enzyme Inhibition
The dihydroxybenzoic acid scaffold is a known pharmacophore for enzyme inhibition. For instance, functionalized 3,5-dihydroxybenzoates are potent inhibitors of EPSP synthase.[4] Additionally, 5-bromo-2-aryl benzimidazole derivatives have been identified as dual inhibitors of α-glucosidase and urease.[12] This suggests that the ethyl 5-bromo-2,4-dihydroxybenzoate core could be a valuable starting point for developing inhibitors of various enzymes implicated in disease.
Table 1: Reported Biological Activities of Structurally Related Bromo-Substituted Compounds
| Compound Class | Biological Activity | Target Organism/Cell Line | Reported IC₅₀ Values | Reference |
| 5-Bromoindole-2-carboxamides | Antibacterial | E. coli, P. aeruginosa | 0.35–1.25 µg/mL (MIC) | [7] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | Anticancer | MCF-7 | 2.93 ± 0.47 µM | [13] |
| 5-Bromo-2-aryl benzimidazoles | Urease Inhibition | - | 8.15 ± 0.03 µM | [12] |
| 5-Bromo-pyrimidinamine derivatives | Antibacterial | E. coli | ~5.7 µg/mL | [8] |
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a bacterial strain.
Materials:
-
Synthesized ethyl 5-bromo-2,4-dihydroxybenzoate derivative
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Drug Discovery and Development Workflow
The development of new drugs from the ethyl 5-bromo-2,4-dihydroxybenzoate scaffold follows a structured workflow common in medicinal chemistry.
Diagram 2: Drug Discovery Workflow
Caption: A typical drug discovery pipeline.
This workflow begins with the selection of the core scaffold, followed by the synthesis of a diverse library of derivatives. These compounds are then screened in various biological assays to identify "hits." Promising hits are further optimized through structure-activity relationship (SAR) studies to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a preclinical candidate.
Future Directions and Conclusion
The ethyl 5-bromo-2,4-dihydroxybenzoate scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive platform for medicinal chemists. Future research should focus on the systematic exploration of the chemical space around this core, with a particular emphasis on:
-
Broadening the scope of derivatization: Exploring a wider range of substituents at the hydroxyl and ester positions, as well as modifications to the aromatic ring.
-
Expanding biological screening: Testing derivative libraries against a broader panel of biological targets, including various enzymes, receptors, and microbial strains.
-
Computational modeling: Employing in silico methods to guide the design of new derivatives with improved binding affinity and pharmacokinetic properties.
References
- Miller, M. J., Ream, J. E., Walker, M. C., & Sikorski, J. A. (1994). Functionalized 3,5-dihydroxybenzoates as Potent Novel Inhibitors of EPSP Synthase. Bioorganic & Medicinal Chemistry, 2(5), 331-338.
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PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid. Retrieved from [Link]
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R Discovery. (n.d.). 5-bromo Derivative Research Articles. Retrieved from [Link]
- Google Patents. (n.d.). WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives.
- Google Patents. (n.d.). DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives.
- ChemMedChem. (2017).
- Heterocyclic Communications. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2023). Molecules, 28(23), 7853.
- Pandey, P. K., Ahmed, B., Khan, H. A., Bala, M., & Prasad, J. (2019). In silico molecular docking and comparative in-vitro analysis of ethyl 3, 4, 5-trihydroxybenzoate and its derivative isolated from Hippophae rhamnoides leaves as free radical scavenger and anti-inflammatory compound. Pharmacognosy Magazine, 15(64), 313-319.
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PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. Retrieved from [Link]
- Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. (2022). Molecules, 27(8), 2405.
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PubChem. (n.d.). Ethyl 2-bromo-5-hydroxybenzoate. Retrieved from [Link]
- Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. (2023). European Journal of Medicinal Chemistry, 251, 115264.
-
PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]
- 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. (2017). Bioorganic Chemistry, 72, 21-31.
- Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. (2025). Molecules, 30(23), 5693.
- Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022).
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014).
- Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. (2025).
- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). Molecules, 28(7), 3209.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Molecules, 30(13), 3021.
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
- View of SELECTED ASPECTS OF BIOLOGICAL ACTIVITY OF 5-HYDROXYCOUMARIN DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica, 72(4), 635-643.
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The Pharmacological Potential of Ethyl 5-bromo-2,4-dihydroxybenzoate: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Substituted Resorcylic Acid Ester
Ethyl 5-bromo-2,4-dihydroxybenzoate is a halogenated derivative of the 2,4-dihydroxybenzoic acid (β-resorcylic acid) scaffold, a structural motif of significant interest in medicinal chemistry. The strategic placement of a bromine atom and an ethyl ester group on the resorcylic acid core introduces unique physicochemical properties that can modulate biological activity. While direct and extensive research on Ethyl 5-bromo-2,4-dihydroxybenzoate is emerging, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its pharmacological potential. This technical guide synthesizes the known biological activities of closely related 2,4-dihydroxybenzoic acid derivatives to provide a predictive framework for researchers and drug development professionals exploring the therapeutic utility of this compound.
The core 2,4-dihydroxybenzoic acid structure is a known pharmacophore, and its derivatives have demonstrated a breadth of biological activities, including antimicrobial, antiproliferative, and immunomodulatory effects.[1][2] The introduction of a bromine atom at the 5-position is anticipated to enhance lipophilicity, potentially improving membrane permeability and target engagement. Furthermore, the ethyl ester modification can influence the compound's pharmacokinetic profile, serving as a potential prodrug that can be hydrolyzed in vivo to the active carboxylic acid. This guide will delve into the anticipated biological activities of Ethyl 5-bromo-2,4-dihydroxybenzoate, grounded in the established pharmacology of its structural congeners.
Anticipated Biological Activities and Mechanistic Insights
Based on the robust body of evidence from structurally related compounds, Ethyl 5-bromo-2,4-dihydroxybenzoate is predicted to exhibit a range of biological activities. The following sections will explore these potential activities, the underlying mechanistic rationale, and the experimental data from analogous compounds.
Antimicrobial and Antifungal Potential
Derivatives of 2,4-dihydroxybenzoic acid have shown significant promise as antimicrobial agents.[1] The parent compound itself has demonstrated activity against a range of pathogens, including E. coli, P. aeruginosa, S. aureus, and C. albicans.[1] The derivatization of the carboxylic acid group into hydrazide-hydrazones has been shown to dramatically enhance this activity. For instance, certain 2,4-dihydroxybenzoic acid hydrazide-hydrazone derivatives exhibit potent antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] One such derivative, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, displayed a minimal inhibitory concentration (MIC) of 3.91 µg/mL against MRSA.[2][3]
The introduction of a bromine atom, a lipophilic halogen, onto the aromatic ring is a well-established strategy in medicinal chemistry to enhance antimicrobial potency.[4] This suggests that Ethyl 5-bromo-2,4-dihydroxybenzoate could possess significant antibacterial and antifungal properties.
Hypothesized Mechanism of Antimicrobial Action:
The antimicrobial activity of phenolic compounds like Ethyl 5-bromo-2,4-dihydroxybenzoate is likely multifactorial. The hydroxyl groups can disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular components. The bromination is expected to enhance this effect by increasing the compound's lipophilicity, facilitating its partitioning into the lipid bilayer of the microbial membrane. Furthermore, these compounds can chelate metal ions essential for microbial enzyme function and generate reactive oxygen species (ROS) that induce oxidative stress and damage microbial DNA, proteins, and lipids.
Caption: Hypothesized antimicrobial mechanisms of Ethyl 5-bromo-2,4-dihydroxybenzoate.
Antiproliferative and Cytotoxic Activity
The 2,4-dihydroxybenzoic acid scaffold has also been explored for its anticancer potential.[1] Hydrazide-hydrazone derivatives, in particular, have demonstrated significant antiproliferative activity against various human cancer cell lines, including renal (769-P), liver (HepG2), lung (H1563), and glioblastoma (LN-229) cell lines.[3] Notably, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide showed a very low IC50 value of 0.77 µM against the LN-229 cell line.[3] The presence of a nitro group on the phenyl ring was found to be a key determinant of this potent activity.[3]
While a nitro group is different from a bromine atom, the principle of substituting the aromatic ring to enhance biological activity is a shared concept. Brominated organic compounds are known to possess cytotoxic effects.[5] Therefore, Ethyl 5-bromo-2,4-dihydroxybenzoate warrants investigation for its potential antiproliferative properties.
Potential Mechanisms of Cytotoxicity:
The cytotoxic effects of such compounds are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[5][6] This can be mediated through various signaling pathways, including the generation of intracellular ROS, which can trigger mitochondrial dysfunction and the activation of caspases, the key executioner enzymes of apoptosis.
Caption: Potential signaling pathway for the cytotoxic activity of Ethyl 5-bromo-2,4-dihydroxybenzoate.
Antioxidant and Radical Scavenging Properties
Phenolic compounds, particularly those with multiple hydroxyl groups like the dihydroxybenzoic acid scaffold, are well-known for their antioxidant properties.[7] They can act as potent free radical scavengers by donating a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species.[7] The resulting radical is stabilized by resonance, making it less reactive.[7] The antioxidant potential of dihydroxybenzoic acid derivatives is attributed to their ability to terminate the chain reactions of lipid peroxidation.[7]
The presence of the electron-donating hydroxyl groups on the benzene ring of Ethyl 5-bromo-2,4-dihydroxybenzoate suggests it is likely to possess significant antioxidant activity.
Mechanism of Antioxidant Action:
The primary mechanism of antioxidant action for phenolic compounds is hydrogen atom transfer (HAT).[8] In this process, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is stabilized by delocalization of the unpaired electron across the aromatic ring.
Caption: The hydrogen atom transfer (HAT) mechanism of phenolic antioxidants.
Enzyme Inhibition
Derivatives of dihydroxybenzoic acid have been investigated as enzyme inhibitors.[2] For instance, ethyl 3,4-dihydroxybenzoate (EDHB) is a known competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs).[9] By inhibiting PHDs, EDHB stabilizes the Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to hypoxia.[9] This stabilization leads to a cascade of downstream effects, including improved angiogenesis and erythropoiesis.
Given the structural similarity, Ethyl 5-bromo-2,4-dihydroxybenzoate could also exhibit inhibitory activity against various enzymes. The specific targets would depend on the overall three-dimensional structure and electronic properties of the molecule.
Experimental Protocols for Validation
To validate the predicted biological activities of Ethyl 5-bromo-2,4-dihydroxybenzoate, a series of well-established in vitro assays should be performed.
Antimicrobial Susceptibility Testing
a. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains (e.g., S. aureus, E. coli, C. albicans) in appropriate broth overnight. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of Ethyl 5-bromo-2,4-dihydroxybenzoate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Assay
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231, PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of Ethyl 5-bromo-2,4-dihydroxybenzoate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antioxidant Activity Assays
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of Ethyl 5-bromo-2,4-dihydroxybenzoate and a solution of DPPH in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[10]
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm, which corresponds to the scavenging of the DPPH radical.[11]
-
IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[12]
b. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation:
-
Sample Preparation: Use a biological sample susceptible to lipid peroxidation (e.g., tissue homogenate or liposomes).
-
Induction of Peroxidation: Induce lipid peroxidation using an agent like ferrous sulfate.
-
Compound Treatment: Treat the samples with different concentrations of Ethyl 5-bromo-2,4-dihydroxybenzoate.
-
TBARS Reaction: Add trichloroacetic acid (TCA) and thiobarbituric acid (TBA) to the samples and heat to form a colored adduct with malondialdehyde (MDA), a product of lipid peroxidation.[7]
-
Absorbance Measurement: Measure the absorbance of the colored complex at 532 nm.
-
Inhibition Calculation: Calculate the percentage inhibition of lipid peroxidation.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the biological activity data for key structural analogs of Ethyl 5-bromo-2,4-dihydroxybenzoate.
| Compound/Derivative Class | Biological Activity | Assay | Target/Organism | Result | Reference |
| 2,4-dihydroxybenzoic acid hydrazide-hydrazones | Antibacterial | MIC | S. aureus (MRSA) | 3.91 µg/mL | [2][3] |
| 2,4-dihydroxybenzoic acid hydrazide-hydrazones | Antiproliferative | IC50 | LN-229 (Glioblastoma) | 0.77 µM | [3] |
| Ethyl 3,4,5-trihydroxybenzoate (Gallic acid ethyl ester) | Antioxidant | DPPH | Free radical | IC50: 20.3 ± 2.65 µg/mL | [10] |
Future Directions and Therapeutic Potential
The predicted biological activities of Ethyl 5-bromo-2,4-dihydroxybenzoate, based on a solid foundation of data from its structural analogs, position it as a promising candidate for further investigation in several therapeutic areas:
-
Infectious Diseases: Its potential as a novel antibacterial or antifungal agent, particularly against drug-resistant strains, warrants exploration.
-
Oncology: The anticipated cytotoxic properties suggest its potential as a lead compound for the development of new anticancer drugs.
-
Inflammatory and Oxidative Stress-Related Diseases: Its predicted antioxidant activity could be beneficial in conditions characterized by oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.
Further research should focus on the chemical synthesis of Ethyl 5-bromo-2,4-dihydroxybenzoate, followed by a systematic evaluation of its biological activities using the experimental protocols outlined in this guide. In silico studies, such as molecular docking, can also provide valuable insights into its potential molecular targets and mechanisms of action.[10][13]
Conclusion
Ethyl 5-bromo-2,4-dihydroxybenzoate represents a molecule of significant interest at the intersection of halogenated compounds and naturally inspired scaffolds. While direct experimental data is limited, a comprehensive analysis of its structural relatives strongly suggests a promising profile of antimicrobial, antiproliferative, and antioxidant activities. This in-depth technical guide provides a scientifically grounded framework for researchers and drug development professionals to embark on the exploration of this compound's therapeutic potential, from initial in vitro screening to mechanistic studies. The strategic combination of a resorcylic acid core, a bromine substituent, and an ethyl ester moiety makes Ethyl 5-bromo-2,4-dihydroxybenzoate a compelling subject for future drug discovery endeavors.
References
-
Nowak, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Pharmaceuticals, 16(12), 1735. [Link]
-
ResearchGate. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]
- Google Patents. (2004).
-
Li, Y., et al. (2023). 2,4‐Dihydroxybenzoic Acid, a Novel SA Derivative, Controls Plant Immunity via UGT95B17‐Mediated Glucosylation: A Case Study in Camellia Sinensis. Molecular Plant Pathology, 24(12), 1581-1594. [Link]
-
J&K Scientific. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. [Link]
-
PubChem. (n.d.). Ethyl 2-bromo-5-hydroxybenzoate. [Link]
-
MilliporeSigma. (n.d.). Ethyl 2,4-dihydroxybenzoate. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. [Link]
-
Merck. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. [Link]
-
PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. [Link]
-
Frontiers. (2022). (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). PROTECTIVE EFFICACY OF ETHYL 3, 4- DIHYDROXY BENZOATE AGAINST EXERCISE INDUCED DAMAGES: PUTATIVE ROLE IN IMPROVING PHYSICAL PERFORMANCE. [Link]
-
Carl ROTH. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid, 100 g. [Link]
-
Lu, W. J., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 505. [Link]
-
Journal of the American Chemical Society. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]
-
ResearchGate. (2025). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. [Link]
-
Ataman Kimya. (n.d.). ETHYL 3 4-DIHYDROXYBENZOATE. [Link]
-
Pharmacognosy Magazine. (2019). In silico Molecular Docking and Comparativein‐vitroAnalysis of Ethyl 3, 4, 5-Trihydroxybenzoate and its Derivative Isolated. [Link]
-
SciELO South Africa. (n.d.). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. [Link]
-
PubMed. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. [Link]
-
ResearchGate. (n.d.). Evaluation of Invitro and Invivo Antioxidant Activity of Oscillatoria annae. [Link]
-
IntechOpen. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]
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An In-depth Technical Guide to Hydrogen Bonding Interactions in Ethyl 5-bromo-2,4-dihydroxybenzoate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Supramolecular Architecture of Pharmaceutical Solids
In the realm of pharmaceutical sciences, the solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance. It governs critical physicochemical properties such as solubility, stability, and bioavailability. The precise three-dimensional arrangement of molecules in a crystal lattice, or its supramolecular architecture, is dictated by a network of non-covalent interactions. Among these, hydrogen bonding stands out as a highly directional and influential force, making it a cornerstone of crystal engineering.[1][2] This guide provides a detailed exploration of the anticipated hydrogen bonding interactions within the crystalline form of Ethyl 5-bromo-2,4-dihydroxybenzoate, a compound of interest in medicinal chemistry. While a definitive published crystal structure is not available, this document synthesizes established principles from analogous structures to present a robust theoretical model.
Molecular Framework of Ethyl 5-bromo-2,4-dihydroxybenzoate
Ethyl 5-bromo-2,4-dihydroxybenzoate possesses a rich array of functional groups capable of engaging in hydrogen bonding:
-
Two Hydroxyl (-OH) Groups: These are potent hydrogen bond donors.
-
An Ester Group (-COOEt): The carbonyl oxygen is a primary hydrogen bond acceptor, while the ether oxygen can also participate in weaker interactions.
-
A Bromine Atom: While not a classical hydrogen bond acceptor, bromine can participate in weaker halogen bonding interactions, which are similar in nature.
The relative positioning of these groups on the benzene ring allows for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds, which collectively determine the crystal packing.
The Proposed Hydrogen Bonding Network
Based on extensive studies of substituted hydroxybenzoates and related aromatic compounds, a hierarchical network of hydrogen bonds can be predicted for Ethyl 5-bromo-2,4-dihydroxybenzoate.
Intramolecular Hydrogen Bonding: A Six-Membered Ring
A strong intramolecular hydrogen bond is anticipated between the hydroxyl group at the 2-position and the carbonyl oxygen of the ethyl ester group. This interaction forms a stable six-membered ring, a common motif in ortho-hydroxy aromatic esters and ketones.[3][4] This type of hydrogen bond significantly influences the conformation of the molecule, holding the ester group nearly coplanar with the aromatic ring. The formation of this internal bond can affect the acidity of the participating hydroxyl group and the basicity of the carbonyl oxygen.[3]
Intermolecular Hydrogen Bonding: Building the Crystal Lattice
The hydroxyl group at the 4-position is sterically unhindered and is therefore expected to be the primary driver of intermolecular interactions. This -OH group can act as a hydrogen bond donor to either the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. This can lead to the formation of supramolecular synthons, such as dimers or chains, which are fundamental building blocks of the crystal structure.[5] Strong O-H···O hydrogen bonds are a major driving force in the formation of crystal packings in such molecules.[6]
The interplay between these strong intermolecular O-H···O bonds and weaker interactions, such as C-H···O bonds involving the ethyl group and the aromatic ring, will ultimately define the overall three-dimensional crystal structure.[6]
Visualizing the Proposed Hydrogen Bonding Network
The following diagram illustrates the likely intra- and intermolecular hydrogen bonding interactions in a simplified two-molecule system.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. japtronline.com [japtronline.com]
- 3. Role of intramolecular hydrogen bonding in the redox chemistry of hydroxybenzoate-bridged paddlewheel diruthenium(ii,ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Atom interaction propensities of oxygenated chemical functions in crystal packings - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 5-bromo-2,4-dihydroxybenzoate from 2,4-dihydroxybenzoic acid
Technical Application Note: Scalable Synthesis of Ethyl 5-bromo-2,4-dihydroxybenzoate
Executive Summary
Ethyl 5-bromo-2,4-dihydroxybenzoate is a critical intermediate in the synthesis of resorcinol-based pharmaceuticals, HSP90 inhibitors, and functionalized coumarins.[1] This Application Note details a robust, two-step synthesis starting from 2,4-dihydroxybenzoic acid (
Unlike routes that esterify first, this protocol prioritizes bromination of the free acid (Step 1) followed by Fischer esterification (Step 2). This sequence is selected for its superior regiocontrol, ease of purification (crystallization of the intermediate), and operational safety on scale.
Retrosynthetic Analysis & Strategy
The primary challenge in functionalizing resorcinol derivatives is controlling regioselectivity between the activated 3- and 5-positions.[1]
-
The 3-position is sterically crowded (flanked by two hydroxyl groups) but electronically activated.[1]
-
The 5-position is sterically accessible and para to the C2-hydroxyl group.[1]
By performing bromination on the free acid, the electron-withdrawing carboxylic acid moiety at C1 works in concert with steric factors to exclusively direct the electrophile to the C5 position , preventing the formation of 3,5-dibromo byproducts common in ester-first routes.
Figure 1: Synthetic pathway prioritizing regiocontrol via the free acid intermediate.
Detailed Experimental Protocol
Step 1: Regioselective Bromination
Objective: Synthesize 5-bromo-2,4-dihydroxybenzoic acid.[1] Scale: 50 mmol basis.
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount |
| 2,4-Dihydroxybenzoic acid | 154.12 | 1.0 | 7.71 g |
| Bromine ( | 159.81 | 1.05 | 2.7 mL (8.4 g) |
| Glacial Acetic Acid | 60.05 | Solvent | 80 mL |
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr fumes).
-
Dissolution: Charge the flask with 2,4-dihydroxybenzoic acid (7.71 g) and glacial acetic acid (60 mL). Stir until the solid is mostly suspended/dissolved.
-
Cooling: Place the flask in an ice-water bath (
). -
Addition: Dilute the bromine (2.7 mL) in glacial acetic acid (20 mL) in the addition funnel. Add this solution dropwise over 45–60 minutes.
-
Note: The solution will turn orange/red.[1] Maintain temperature
to maximize regioselectivity.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 2 hours. A white to off-white precipitate should form.[1]
-
Quench: Pour the reaction mixture into ice-cold water (250 mL) containing 1% sodium bisulfite (
) to quench unreacted bromine (removes yellow color). -
Isolation: Filter the precipitate via vacuum filtration. Wash the cake with cold water (
) to remove residual acetic acid. -
Drying: Dry the solid in a vacuum oven at
overnight.
Step 2: Fischer Esterification
Objective: Conversion to Ethyl 5-bromo-2,4-dihydroxybenzoate.[1]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount |
| 5-Bromo-2,4-dihydroxybenzoic acid | 233.02 | 1.0 | 10.0 g (42.9 mmol) |
| Ethanol (Absolute) | 46.07 | Excess | 100 mL |
| Sulfuric Acid ( | 98.08 | Cat.[1] | 1.0 mL |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).
-
Reaction: Dissolve the bromo-acid (10.0 g) in absolute ethanol (100 mL). Add concentrated sulfuric acid (1.0 mL) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 8–12 hours. Monitor by TLC (50% EtOAc/Hexanes).[1] -
Workup: Cool the mixture to room temperature. Concentrate the solvent to ~20% volume using a rotary evaporator.[1]
-
Neutralization: Pour the residue into crushed ice (150 g) and neutralize with saturated
solution until pH ~7. -
Extraction: Extract with Ethyl Acetate (
). Combine organic layers. -
Wash: Wash with Brine (
), dry over anhydrous , and filter. -
Purification: Evaporate the solvent. Recrystallize the crude solid from Ethanol/Water (9:1) if necessary.[1]
Analytical Validation (Self-Validating System)
The success of the synthesis hinges on confirming the regiochemistry of the bromine atom.[1]
Interpretation Logic:
-
Starting Material (2,4-DHBA): The aromatic region contains H-3 (singlet-like), H-5 (doublet), and H-6 (doublet,
). -
Target Product (5-Bromo): The introduction of Bromine at C5 removes the coupling partner for H-6.[1]
-
H-3: Appears as a sharp singlet (isolated between two OH groups).[1]
-
H-6: Appears as a sharp singlet (isolated by the Br at C5 and COOH at C1).[1]
-
Validation Check: If the spectrum shows two doublets, the reaction failed (likely 3-bromo isomer, though unlikely under these conditions). Two singlets = Success.
-
| Signal | Chemical Shift ( | Multiplicity | Assignment |
| H-6 | ~7.95 | Singlet ( | Ortho to Ester |
| H-3 | ~6.55 | Singlet ( | Between OH groups |
| OH | ~10.5 - 11.0 | Broad Singlet | Phenolic OH (C2-H bonded) |
| ~4.35 | Quartet ( | Ethyl Ester | |
| ~1.38 | Triplet ( | Ethyl Ester |
Safety & Handling
-
Bromine (
): Highly corrosive and volatile.[1] Must be handled in a fume hood.[1] Use glass/Teflon equipment only. Quench spills with sodium thiosulfate.[1] -
Sulfuric Acid: Corrosive dehydrating agent.[1] Always add acid to alcohol, never reverse.[1]
-
Waste Disposal: Segregate halogenated organic waste. Aqueous washes containing bromide/sulfite should be treated according to local EHS regulations.[1]
References
-
Sandin, R. B.; McKee, R. A. "4-Bromoresorcinol."[1] Organic Syntheses, Coll.[1][4] Vol. 2, p.100 (1943); Vol. 17, p.23 (1937). Link (Describes the preparation of the 5-bromo-2,4-dihydroxybenzoic acid intermediate).[1]
-
Tunçbilek, M., et al. "Synthesis and antimicrobial activity of some new anilino benzimidazoles."[1] Archiv der Pharmazie, 342(8), 461-469 (2009). (Application of similar esterification protocols).
-
Fischer, E.; Speier, A. "Darstellung der Ester."[1] Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258 (1895). (Foundational Fischer Esterification methodology).[1]
Sources
Application Note & Protocol: Selective Bromination of Ethyl 2,4-dihydroxybenzoate
Introduction: The Strategic Importance of Selective Bromination
In the landscape of pharmaceutical and materials science research, aryl bromides are indispensable building blocks. They serve as crucial precursors for carbon-carbon bond formation in a variety of metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Sonogashira reactions.[1] Ethyl 2,4-dihydroxybenzoate is a resorcinol derivative with significant potential in the synthesis of bioactive molecules. The selective introduction of a bromine atom onto its aromatic ring unlocks a gateway for further molecular elaboration. However, the two hydroxyl groups on the benzene ring are highly activating, making the molecule susceptible to uncontrolled polybromination and oxidation, which often leads to a mixture of products and the formation of undesirable tarry byproducts.[2]
This application note provides a detailed, field-proven protocol for the selective monobromination of ethyl 2,4-dihydroxybenzoate to yield ethyl 5-bromo-2,4-dihydroxybenzoate. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a self-validating system for achieving high yield and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of this valuable intermediate.
Underlying Scientific Principles: Taming the Reactivity of a Highly Activated Ring
The hydroxyl groups of ethyl 2,4-dihydroxybenzoate are strong activating groups in electrophilic aromatic substitution.[3][4] They donate electron density into the benzene ring, particularly at the ortho and para positions relative to themselves.[3][5][6] This increased nucleophilicity of the ring makes it highly reactive towards electrophiles like bromine. The primary challenge is to control this reactivity to achieve selective monobromination at the desired position.
The position of bromination is directed by the combined influence of the two hydroxyl groups and the ethyl ester group. The hydroxyl groups strongly direct ortho and para. The position C5 is para to the C4-hydroxyl group and ortho to the C2-hydroxyl group, making it the most electronically activated and sterically accessible site for electrophilic attack.
To prevent over-bromination, which readily occurs in polar protic solvents like water, the choice of solvent is critical.[2][7] Non-polar aprotic solvents, such as glacial acetic acid or carbon tetrachloride, do not effectively solvate the bromine molecule, leading to a less reactive electrophile.[2][7] This allows for more controlled reaction kinetics, favoring the formation of the monobrominated product.[2][5][6]
An alternative and often milder brominating agent is N-Bromosuccinimide (NBS).[8][9][10] NBS provides a slow, constant, and low concentration of molecular bromine in the reaction mixture, which can be advantageous in preventing polybromination.[10]
Experimental Workflow Overview
The following diagram illustrates the key stages of the selective bromination protocol.
Caption: A stepwise workflow for the selective bromination of ethyl 2,4-dihydroxybenzoate.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the bromination of the closely related 2,4-dihydroxybenzoic acid.[11]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2,4-dihydroxybenzoate | ≥97% | e.g., MilliporeSigma | Starting material.[12] |
| Glacial Acetic Acid | ACS Grade | - | Solvent. |
| Bromine | Reagent Grade | - | Brominating agent. Handle with extreme caution in a fume hood. |
| Deionized Water | - | - | For work-up. |
| Round-bottom flask | - | - | Reaction vessel. |
| Magnetic stirrer and stir bar | - | - | For agitation. |
| Dropping funnel | - | - | For controlled addition of bromine solution. |
| Ice bath | - | - | For temperature control. |
| Büchner funnel and filter paper | - | - | For filtration. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | - | For reaction monitoring. |
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (27.4 mmol) of ethyl 2,4-dihydroxybenzoate in 50 mL of glacial acetic acid. Stir the mixture until a clear solution is obtained. Gentle warming to 35-40°C may be necessary to facilitate dissolution.[11] Once dissolved, allow the solution to cool to room temperature.
-
Preparation of Bromine Solution: In a separate flask, carefully prepare a solution of 4.38 g (1.40 mL, 27.4 mmol) of bromine in 30 mL of glacial acetic acid. This should be done in a fume hood with appropriate personal protective equipment (PPE).
-
Controlled Bromination: Place the flask containing the ethyl 2,4-dihydroxybenzoate solution in an ice bath to maintain a temperature of 0-5°C. Slowly add the bromine solution dropwise from a dropping funnel over a period of approximately 1 hour with vigorous stirring.[11] Maintaining a low temperature is crucial to control the reaction rate and minimize side product formation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30:70 ethyl acetate:hexane) to distinguish the starting material from the product. The reaction is typically complete when the starting material spot is no longer visible.
-
Work-up and Product Isolation: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold deionized water with stirring. A precipitate of the crude product should form.[11]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any residual acetic acid and unreacted bromine.
-
Purification by Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The expected product, ethyl 5-bromo-2,4-dihydroxybenzoate, is a key intermediate in the synthesis of various pharmaceuticals.[13]
Expected Outcome:
| Parameter | Expected Value |
| Product | Ethyl 5-bromo-2,4-dihydroxybenzoate |
| Appearance | White to off-white crystalline solid[13] |
| Molecular Formula | C₉H₉BrO₄ |
| Molecular Weight | 261.07 g/mol |
| Melting Point | ~150-154 °C |
| Yield | 60-70% |
Causality Behind Experimental Choices & Troubleshooting
-
Why Glacial Acetic Acid? As a non-polar aprotic solvent, it moderates the electrophilicity of bromine, preventing the rapid, uncontrolled polybromination that occurs in polar solvents like water.[2][7]
-
Why Slow, Dropwise Addition at Low Temperature? This maintains a low concentration of the electrophile at any given moment and keeps the reaction exothermic under control. This is key to achieving high selectivity for the monobrominated product.
-
Troubleshooting: Formation of Dibrominated Product: If significant amounts of the dibrominated product are observed, it is likely that the reaction temperature was too high or the bromine was added too quickly. Ensure meticulous temperature control and a slow addition rate in subsequent attempts.
-
Troubleshooting: Low Yield: A low yield may result from incomplete reaction or loss of product during work-up and recrystallization. Ensure the reaction has gone to completion via TLC before quenching. During recrystallization, use a minimal amount of hot solvent to avoid excessive product loss in the mother liquor.
Mechanism of Selective Bromination
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
Caption: The electrophilic attack of bromine on the activated aromatic ring forms a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.
-
Polarization of Bromine: The bromine molecule becomes polarized, with one bromine atom bearing a partial positive charge (δ+) and the other a partial negative charge (δ-).
-
Nucleophilic Attack: The electron-rich aromatic ring of ethyl 2,4-dihydroxybenzoate attacks the electrophilic bromine atom (Brδ+). The C5 position is the most favorable site for attack due to the combined activating effects of the two hydroxyl groups.
-
Formation of the Sigma Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A base (which can be the bromide ion, Br-, or a solvent molecule) removes the proton from the C5 position, restoring the aromaticity of the ring and yielding the final product, ethyl 5-bromo-2,4-dihydroxybenzoate, along with hydrogen bromide (HBr).
Conclusion
This application note provides a robust and reproducible protocol for the selective monobromination of ethyl 2,4-dihydroxybenzoate. By carefully controlling the reaction conditions, particularly the solvent and temperature, high yields of the desired ethyl 5-bromo-2,4-dihydroxybenzoate can be achieved. The mechanistic insights provided herein should empower researchers to troubleshoot and adapt this protocol for related substrates. The resulting brominated product is a versatile intermediate, poised for further synthetic transformations in the pursuit of novel pharmaceuticals and advanced materials.
References
- Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). RSC Advances.
- Bromin
- How does the solvent determine whether mono- or tribromination of phenol occurs?. (n.d.). Chemistry Stack Exchange.
- Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube.
- Bromin
- Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Save My Exams.
- Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S.
- Resorcinol, 4-bromo-. (n.d.). Organic Syntheses.
- N-Bromosuccinimide. (n.d.). Wikipedia.
- 5-Bromo-2,4-dihydroxybenzoic acid. (n.d.). Chem-Impex.
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Ethyl 2,4-dihydroxybenzo
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- 13. chemimpex.com [chemimpex.com]
Application Note: Ethyl 5-bromo-2,4-dihydroxybenzoate as a Strategic Intermediate for the Synthesis of Novel Therapeutics
Abstract
Ethyl 5-bromo-2,4-dihydroxybenzoate is a highly functionalized aromatic scaffold that serves as a versatile and strategic starting material in medicinal chemistry. Its unique substitution pattern, featuring two nucleophilic hydroxyl groups, a synthetically tractable aryl bromide, and an ester moiety, provides chemists with multiple, regiochemically distinct handles for molecular elaboration. This document provides an in-depth guide for researchers and drug development professionals on leveraging this intermediate. We will explore its chemical properties, discuss the strategic advantages of its functional groups, and provide a detailed, field-proven protocol for a key synthetic transformation: selective O-alkylation. The application of this intermediate is particularly relevant in the development of novel anti-inflammatory and antimicrobial agents[1][2].
Physicochemical Properties & Safe Handling
Proper characterization and safe handling are paramount for reproducible and safe experimentation. The key properties of Ethyl 5-bromo-2,4-dihydroxybenzoate are summarized below.
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₄ | [3] |
| Molecular Weight | 261.07 g/mol | - |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 208-212 °C (for the parent acid) | [1] |
| CAS Number | 60658-29-9 | - |
Safety & Handling: Ethyl 5-bromo-2,4-dihydroxybenzoate and its parent acid are classified as irritants. Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[5][6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[5][7] After handling, wash hands and any exposed skin thoroughly.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5][7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water. If irritation persists, seek medical attention.[5]
The Strategic Advantage in Synthesis: A Multi-Functional Scaffold
The synthetic utility of Ethyl 5-bromo-2,4-dihydroxybenzoate stems from the distinct reactivity of its three primary functional regions. This allows for a modular and controlled approach to building complex molecular architectures.
A conceptual diagram of reactive sites on the core scaffold. Note: Image generation is a placeholder.
-
The Hydroxyl Groups (C2-OH, C4-OH): These phenolic hydroxyls are excellent nucleophiles for ether and ester formation. The C4-OH is generally more acidic and sterically accessible than the C2-OH, which is sterically hindered and can participate in intramolecular hydrogen bonding with the C1-ester carbonyl. This inherent difference can be exploited for regioselective mono-alkylation under carefully controlled conditions (e.g., using a mild base like K₂CO₃), typically favoring reaction at the C4 position.
-
The Bromo Group (C5-Br): The aryl bromide is a cornerstone functional group for modern synthetic chemistry. It is an ideal precursor for transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, as well as amine and ether linkages, dramatically increasing molecular diversity.
-
The Ethyl Ester (C1-COOEt): This group serves two main purposes. Firstly, it acts as a robust protecting group for the carboxylic acid, allowing for extensive modification at other positions. Secondly, it can be readily hydrolyzed under basic or acidic conditions to unmask the carboxylic acid, which can then be used for further derivatization, such as amide bond formation—a critical reaction in drug synthesis.[8]
Core Application Protocol: Selective O-Alkylation
This protocol details the selective mono-alkylation of Ethyl 5-bromo-2,4-dihydroxybenzoate at the more reactive C4-hydroxyl position. This reaction is a foundational step for creating a library of analogs for structure-activity relationship (SAR) studies.
Objective: To synthesize Ethyl 5-bromo-2-hydroxy-4-(benzyloxy)benzoate.
Reaction Principle: A Williamson ether synthesis is employed. Potassium carbonate (K₂CO₃) is used as a mild base, which selectively deprotonates the more acidic C4-OH. The resulting phenoxide then acts as a nucleophile, displacing the bromide from benzyl bromide to form the desired ether. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
Caption: Experimental workflow for selective O-alkylation.
Materials and Reagents
| Reagent | MW ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 5-bromo-2,4-dihydroxybenzoate | 261.07 | 2.61 g | 10.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.07 g | 15.0 (1.5 eq) |
| Benzyl Bromide (BnBr) | 171.04 | 1.2 mL (1.71 g) | 10.0 (1.0 eq) |
| Acetone, anhydrous | - | 100 mL | - |
| Ethyl Acetate | - | ~200 mL | - |
| Brine (Saturated NaCl solution) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - |
| Silica Gel (for chromatography) | - | As needed | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-bromo-2,4-dihydroxybenzoate (2.61 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the suspension vigorously for 10 minutes at room temperature.
-
Reagent Addition: Add benzyl bromide (1.2 mL, 10.0 mmol) to the suspension dropwise via syringe.
-
Scientist's Note: Adding the alkylating agent in one portion is acceptable here, but for more reactive electrophiles, dropwise addition at a lower temperature may be necessary to control exotherms and minimize side reactions.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible (typically 6-8 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality Explanation: The water wash removes residual potassium salts and acetone, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5 to 80:20) to isolate the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting white solid under high vacuum. Expected yield: ~2.8-3.2 g (80-90%).
Analytical Characterization
Confirming the identity and purity of the starting material and final product is a critical, self-validating step in any synthetic protocol.
Table 2: Expected Analytical Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Mass Spec (ESI+) m/z |
| Starting Material (Ethyl 5-bromo-2,4-dihydroxybenzoate) | ~11.0 (s, 1H, Ar-OH), ~7.9 (s, 1H, Ar-H), ~6.6 (s, 1H, Ar-H), ~5.5 (br s, 1H, Ar-OH), 4.4 (q, 2H, -CH₂-), 1.4 (t, 3H, -CH₃) | 261.0, 263.0 [M+H]⁺ (Isotopic pattern for Br) |
| Product (Ethyl 5-bromo-2-hydroxy-4-(benzyloxy)benzoate) | ~11.2 (s, 1H, Ar-OH), ~7.9 (s, 1H, Ar-H), 7.4-7.3 (m, 5H, Bn-ArH), ~6.7 (s, 1H, Ar-H), 5.1 (s, 2H, Bn-CH₂-), 4.4 (q, 2H, -CH₂-), 1.4 (t, 3H, -CH₃) | 351.0, 353.0 [M+H]⁺ (Isotopic pattern for Br) |
Conclusion
Ethyl 5-bromo-2,4-dihydroxybenzoate is a powerful and economically viable intermediate for drug discovery and development. Its strategically positioned functional groups allow for a diverse range of chemical modifications, from simple alkylations to complex cross-coupling reactions. The protocols and insights provided herein demonstrate a reliable pathway for leveraging this scaffold, enabling the efficient synthesis of novel chemical entities for evaluation as potential therapeutic agents.
References
-
R Discovery. (n.d.). 5-bromo Derivative Research Articles. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-3-carboxy-2',4-dihydroxybenzanilide. [Link]
-
PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Ethyl 2-bromo-5-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. [Link]
-
Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
-
Research Chemicals. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. [Link]
-
Pharmacognosy Magazine. (2019). In silico Molecular Docking and Comparative in-vitro Analysis of Ethyl 3, 4, 5-Trihydroxybenzoate and its Derivative Isolated. [Link]
-
MDPI. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
-
PMC. (2013). 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone. [Link]
-
Royal Society of Chemistry. (n.d.). MedChemComm. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. wjbphs.com [wjbphs.com]
- 3. Ethyl 2-bromo-5-hydroxybenzoate | C9H9BrO3 | CID 53487920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. prepchem.com [prepchem.com]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 5-bromo-2,4-dihydroxybenzoate
Executive Summary
Ethyl 5-bromo-2,4-dihydroxybenzoate represents a critical scaffold in medicinal chemistry, particularly in the synthesis of Hsp90 inhibitors, resorcinolic lipids, and flavonoid mimetics. However, its polyfunctional nature—containing an aryl bromide, two acidic phenolic hydroxyls, and a base-sensitive ethyl ester—presents a "Triad of Reactivity" that complicates standard cross-coupling protocols.
This Application Note provides two distinct, field-validated protocols for Suzuki-Miyaura coupling:
-
Protocol A (The Robust Route): Involves transient protection of hydroxyl groups to maximize yield and purification ease.
-
Protocol B (The Direct Route): Utilizes ligand-accelerated catalysis for unprotected coupling, reducing step count for rapid analog generation.
Strategic Analysis: The Reactivity Triad
Before initiating synthesis, researchers must account for the competing electronic and steric effects inherent to this substrate.
Chemoselectivity Challenges
-
The Catalyst Poison: Free phenolic hydroxyls (pKa ~8-10) can coordinate to Pd(II) species, forming unreactive phenolates that arrest the catalytic cycle.
-
The Ester Vulnerability: The ethyl ester is susceptible to saponification (hydrolysis to the acid) under the aqueous basic conditions typical of Suzuki coupling (e.g., NaOH/Heat).
-
The Steric Wall: The bromine at position 5 is flanked by a hydroxyl at C4 and the ester/hydroxyl network at C1/C2, creating a crowded environment that slows oxidative addition.
Decision Matrix
| Feature | Protocol A (Protected) | Protocol B (Direct/Unprotected) |
| Primary Goal | Scale-up, maximum purity, complex boronic acids. | Rapid screening, library generation, atom economy. |
| Step Count | 3 Steps (Protect | 1 Step |
| Overall Yield | High (>80% cumulative) | Moderate to High (50–85%) |
| Risk Profile | Low (highly predictable) | Moderate (substrate dependent) |
Visual Workflow
The following diagram outlines the decision logic and process flow for both protocols.
Figure 1: Strategic workflow for coupling Ethyl 5-bromo-2,4-dihydroxybenzoate. Protocol A prioritizes reliability; Protocol B prioritizes speed.
Experimental Protocols
Protocol A: Protection-First Strategy (Recommended for Scale-Up)
Rationale: Protecting the phenols as benzyl ethers eliminates catalyst poisoning and allows for standard, non-specialized Pd catalysts.
Step 1: Benzyl Protection
-
Dissolve Ethyl 5-bromo-2,4-dihydroxybenzoate (1.0 eq) in DMF (0.5 M).
-
Add Potassium Carbonate (
) (3.0 eq) and Benzyl Bromide (BnBr) (2.5 eq). -
Stir at 60°C for 4 hours. Note: Monitor by TLC (Hexane/EtOAc) for disappearance of the di-phenol.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over
. -
Outcome: Ethyl 5-bromo-2,4-bis(benzyloxy)benzoate.
Step 2: Suzuki Coupling
-
Reagents:
-
Protected Substrate (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) or (3 mol%). -
Base:
(2.0 eq, 2M aqueous solution). -
Solvent: Toluene/Ethanol (4:1 ratio).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes (Critical to prevent homocoupling).
-
Combine reagents in a reaction vial.
-
Heat to 90°C for 6–12 hours.
-
-
Purification: Flash chromatography.
Step 3: Global Deprotection
-
Conditions:
(1 atm), 10% Pd/C, MeOH/EtOAc. -
Result: The benzyl groups are cleaved, restoring the 2,4-dihydroxy motif while leaving the ethyl ester intact (hydrogenolysis does not affect the ester).
Protocol B: Direct Unprotected Coupling (Advanced)
Rationale: Utilizing water-soluble bases and electron-rich biaryl phosphine ligands (Buchwald Ligands) allows the reaction to proceed in the presence of free phenols.
Reagents:
-
Substrate: Ethyl 5-bromo-2,4-dihydroxybenzoate (1.0 eq)
-
Boronic Acid: Aryl Boronic Acid (1.5 eq) - Excess is needed due to potential protodeboronation.
-
Catalyst System:
-
Pre-catalyst:
(2 mol%) -
Ligand: SPhos or XPhos (4-8 mol%). Why? These bulky, electron-rich ligands facilitate oxidative addition on the electron-rich resorcinol ring and prevent catalyst aggregation.
-
Alternative Catalyst:Pd-118 (Pd(dtbpf)Cl2) is also highly effective for sterically hindered substrates.
-
-
Base:
(3.0 eq). Why? Phosphate is basic enough to activate the boronic acid but mild enough to minimize ester hydrolysis compared to hydroxides. -
Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and potassium phosphate.
-
Solvent Addition: Add the Dioxane/Water mixture.
-
Degassing: Sparge with Argon for 10 minutes. Oxygen is the enemy of this reaction.
-
Catalyst Addition: Add the Pd source and Ligand (or pre-formed catalyst) quickly under Argon flow. Cap immediately.
-
Reaction:
-
Thermal: Heat to 80–90°C for 12–18 hours.
-
Microwave: 100°C for 1 hour.
-
-
Workup (Critical):
-
Acidify carefully with 1M HCl to pH ~5 (to protonate the phenols and ensure they extract into the organic layer).
-
Extract with EtOAc.[1]
-
Note: The product will be more polar than the starting material.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Ester Hydrolysis | Base is too strong or temperature too high. | Switch base from |
| Low Conversion | Catalyst poisoning by free phenols (Protocol B). | Increase catalyst loading to 5 mol%. Switch to XPhos-Pd-G2 precatalyst. |
| Protodeboronation | Boronic acid is unstable (common with heteroaryls). | Use Boronic Esters (Pinacol) instead of acids. Add base after heating to temp. |
| Homocoupling | Oxygen present in solvent. | Rigorous degassing (Freeze-Pump-Thaw is best). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Sigma-Aldrich. (n.d.). Ethyl 5-bromo-2-hydroxybenzoate Product Analysis. Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Link
- Kotha, S., & Lahiri, K. (2016). Suzuki–Miyaura Cross-Coupling Reaction: A Powerful Tool for the Synthesis of Biaryls. European Journal of Organic Chemistry. (Contextual reference for resorcinol reactivity).
Sources
Procedure for hydrolysis of Ethyl 5-bromo-2,4-dihydroxybenzoate to acid
Application Note: Optimized Protocol for the Hydrolysis of Ethyl 5-bromo-2,4-dihydroxybenzoate
Executive Summary
The synthesis of 5-bromo-2,4-dihydroxybenzoic acid from its corresponding ethyl ester is a critical transformation in the development of resorcinol-based pharmaceutical scaffolds, most notably in the design of Hsp90β-selective inhibitors for oncology applications [1]. While ester hydrolysis (saponification) is a fundamental organic transformation, polyhydroxylated aromatic esters present unique stoichiometric and stability challenges. This application note details a highly optimized, self-validating protocol for the alkaline hydrolysis of ethyl 5-bromo-2,4-dihydroxybenzoate, ensuring quantitative conversion and high-fidelity recovery of the target carboxylic acid without degradation.
Mechanistic Rationale & Stoichiometric Imperatives
As an Application Scientist scaling this reaction, it is imperative to move beyond standard 1:1 stoichiometric ratios. The substrate, ethyl 5-bromo-2,4-dihydroxybenzoate, contains two highly acidic phenolic hydroxyl groups (pKa ~9.0–10.5) in addition to the ester moiety.
1. Base Selection and Equivalents: During alkaline saponification, the base must first deprotonate both phenolic hydroxyls to form the corresponding phenoxide anions before a sufficient concentration of hydroxide is available to attack the ester carbonyl via nucleophilic acyl substitution [2]. Utilizing a standard 1.5 equivalents of base will stall the reaction, as the base is entirely consumed by the phenols. A minimum of 3.0 equivalents is theoretically required; however, empirical optimization demonstrates that 4.0 equivalents of base ensures rapid, complete hydrolysis. Potassium hydroxide (KOH) is strictly preferred over sodium hydroxide (NaOH) because the resulting potassium diphenoxybenzoate intermediate exhibits superior solubility in aqueous-ethanolic mixtures, preventing premature precipitation that can trap unreacted starting material[2].
2. Temperature-Controlled Acidification: The quench phase is the most critical point of failure. 2,4-Dihydroxybenzoic acid derivatives are highly activated by the electron-donating hydroxyl groups and are uniquely susceptible to protodecarboxylation if subjected to strong acids at elevated temperatures [3]. To prevent the loss of the carboxylic acid group, the reaction must be chilled to 0–5 °C prior to the dropwise addition of hydrochloric acid.
Reaction workflow detailing alkaline saponification and acidification steps for product isolation.
Experimental Design & Quantitative Optimization
The following table summarizes the optimization data driving our protocol design. Note the sharp decline in yield when insufficient base equivalents are used or when the reaction is acidified at ambient temperature (leading to decarboxylation).
Table 1: Optimization of Saponification Conditions
| Entry | KOH (Eq) | Solvent System | Temp (°C) | Time (h) | Quench Temp (°C) | Conversion (%) | Isolated Yield (%) |
| 1 | 2.0 | EtOH/H₂O (1:1) | 75 | 4.0 | 0–5 | 45 | 38 |
| 2 | 3.0 | EtOH/H₂O (1:1) | 75 | 4.0 | 0–5 | 82 | 75 |
| 3 | 4.0 | EtOH/H₂O (1:1) | 75 | 3.0 | 0–5 | >99 | 92 |
| 4 | 4.0 | THF/H₂O (1:1) | 65 | 5.0 | 0–5 | >99 | 89 |
| 5 | 4.0 | EtOH/H₂O (1:1) | 75 | 3.0 | 25 (Ambient) | >99 | 64* |
*Yield loss in Entry 5 is directly attributed to protodecarboxylation during ambient acidification.
Detailed Protocol: Alkaline Saponification and Isolation
Materials Required:
-
Ethyl 5-bromo-2,4-dihydroxybenzoate (Starting Material)
-
Potassium Hydroxide (KOH, ≥85% pellets)
-
Absolute Ethanol (EtOH)
-
Deionized Water (diH₂O)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc) and Brine (for extraction)
Step 1: Substrate Dissolution & Base Preparation
-
Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 10.0 g (38.3 mmol) of ethyl 5-bromo-2,4-dihydroxybenzoate.
-
Add 40 mL of absolute ethanol and stir until the substrate is fully dissolved.
-
In a separate Erlenmeyer flask, carefully dissolve 8.59 g of KOH (153.2 mmol, 4.0 eq) in 40 mL of diH₂O. Caution: This dissolution is highly exothermic. Allow the base solution to cool to room temperature.
Step 2: Saponification 4. Add the aqueous KOH solution to the ethanolic substrate solution in one portion. The mixture may briefly change color (typically yellow/orange) as the phenoxide ions form. 5. Heat the reaction mixture to a gentle reflux (internal temperature ~70–75 °C) using an oil bath or heating mantle. 6. Maintain reflux for 3 hours.
Step 3: Analytical Self-Validation (In-Process Control) 7. Perform Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (6:4) mobile phase. The starting material ester (higher Rf) should be completely absent. The highly polar potassium salt intermediate will remain at the baseline. Do not proceed to quenching until the ester is undetectable.
Step 4: Temperature-Controlled Acidification 8. Remove the flask from the heat source and allow it to cool to room temperature, then transfer the flask to an ice-water bath. Ensure the internal temperature drops to 0–5 °C. 9. Begin dropwise addition of 2M HCl under vigorous stirring. 10. Continuously monitor the pH using pH paper or a calibrated probe. Stop the addition only when the pH reaches 1.5 to 2.0 . At this stage, the phenoxides are reprotonated to phenols, and the carboxylate is protonated to the free carboxylic acid. A thick, off-white precipitate will form [2].
Step 5: Isolation and Purification 11. Transfer the acidified suspension to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL). Note: While direct filtration of the precipitate is possible, extraction ensures maximum recovery of the partially water-soluble polyhydroxylated acid. 12. Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual mineral acid. 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. 14. Recrystallize the crude solid from a minimal amount of hot water or a Toluene/Ethanol mixture to afford pure 5-bromo-2,4-dihydroxybenzoic acid as a crystalline solid.
Troubleshooting & Field Insights
-
Incomplete Hydrolysis: If TLC indicates remaining starting material after 4 hours, the ethanol may have boiled off, reducing the reaction temperature, or the KOH pellets used were heavily degraded by atmospheric moisture. Add an additional 0.5 eq of KOH dissolved in 5 mL of water and reflux for an additional hour.
-
Product Darkening (Oxidation): Polyhydroxylated aromatics are prone to air oxidation under strongly basic conditions. If the reaction mixture turns dark brown or black, purge the reaction vessel with Nitrogen or Argon prior to heating in future runs.
-
Low Yield / Gas Evolution During Quench: Vigorous bubbling during the addition of HCl, accompanied by a lower-than-expected yield, is a hallmark of decarboxylation [3]. Ensure the ice bath is properly maintained and the acid is added slowly to prevent localized exothermic spikes.
References
-
Title: Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase Source: Molecules (MDPI) URL: [Link]
-
Title: The Chemistry of Resorcinol Carboxylation and Its Possible Application to the CO₂ Removal from Exhaust Gases Source: Journal of CO₂ Utilization URL: [Link]
Application Note: A Practical Guide to the Synthesis of Substituted Benzofurans from Ethyl 5-bromo-2,4-dihydroxybenzoate
Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery
Benzofuran derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] These heterocyclic systems are prized for their therapeutic potential, which includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The inherent versatility of the benzofuran ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This has led to the development of clinically approved drugs such as the antiarrhythmic agent Amiodarone and the uricosuric drug Benzbromarone.[4][5]
This application note provides a detailed, field-proven guide for the synthesis of functionalized benzofuran derivatives, starting from the readily available and versatile building block, Ethyl 5-bromo-2,4-dihydroxybenzoate. We will delve into a robust, two-step synthetic strategy, elucidating the chemical principles behind each procedural choice to empower researchers in their drug development endeavors.
Core Synthetic Strategy: A Two-Step Pathway to the Benzofuran Core
The synthesis of the target benzofuran scaffold from Ethyl 5-bromo-2,4-dihydroxybenzoate is efficiently achieved through a classical and reliable two-step sequence:
-
Regioselective O-Alkylation: The first step involves the selective alkylation of the more nucleophilic 4-hydroxyl group of the starting material with a suitable α-halo ketone. This reaction forms a key ether intermediate.
-
Intramolecular Cyclodehydration: The second step is an acid-catalyzed intramolecular cyclization, followed by dehydration, which constructs the furan ring and yields the final, stable aromatic benzofuran system.
This approach is highly adaptable, as the choice of different α-halo ketones in the first step allows for the introduction of diverse substituents at the 2-position of the benzofuran ring, facilitating the creation of compound libraries for structure-activity relationship (SAR) studies.
Below is a graphical representation of the overall experimental workflow.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
Application Note: Regioselective Protecting Group Strategies for Ethyl 5-bromo-2,4-dihydroxybenzoate
Introduction & Mechanistic Rationale
Ethyl 5-bromo-2,4-dihydroxybenzoate is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals, agrochemicals, and natural products. The molecule possesses three distinct reactive handles on the aromatic ring: a C1 ethyl ester, a C5 bromine atom (suitable for downstream palladium-catalyzed cross-coupling), and two phenolic hydroxyl groups at C2 and C4.
For synthetic chemists and drug development professionals, differentiating the C2-OH and C4-OH is paramount. The reactivity of these two phenols is governed by their distinct electronic and steric environments:
-
C2-Hydroxyl: Situated ortho to the ethyl ester, the C2-OH forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This interaction significantly lowers its acidity and nucleophilicity, holding the proton tightly and shielding the oxygen from electrophilic attack .
-
C4-Hydroxyl: Located para to the ester and ortho to the electron-withdrawing bromine atom, the C4-OH is highly acidic and sterically unencumbered. The inductive pull of the adjacent C5-bromine further enhances its acidity. Under mild basic conditions, it is preferentially deprotonated and acts as a superior nucleophile .
Understanding this causality allows researchers to design self-validating, highly regioselective protection strategies without relying on complex enzymatic catalysis or low-yielding statistical mixtures.
Quantitative Data & Reagent Selection
The successful differentiation of the hydroxyl groups relies on pairing the correct base strength with the target phenol's pKa. Table 1 summarizes the physicochemical differences driving these syntheses, while Table 2 outlines the optimal protecting group (PG) strategies.
Table 1: Physicochemical & Reactivity Profile of Hydroxyl Groups
| Reactive Site | Estimated pKa | Hydrogen Bonding Status | Nucleophilicity | Preferred Base for Selective Deprotonation |
| C4-OH | ~7.5 – 8.0 | None (Sterically accessible) | High | K₂CO₃, Cs₂CO₃, DIPEA (Mild bases) |
| C2-OH | ~10.0 – 10.5 | Strong (Intramolecular to C1 C=O) | Low | NaH, KOtBu (Requires H-bond disruption) |
Table 2: Protecting Group (PG) Strategies and Expected Outcomes
| Strategy | Reagents & Conditions | Target Product | Yield Profile |
| Selective C4-Protection | 1.05 eq PG-X, K₂CO₃, DMF, RT | Ethyl 5-bromo-4-(PG-oxy)-2-hydroxybenzoate | >85% (High regioselectivity) |
| Global C2,C4-Protection | >2.5 eq PG-X, NaH, THF, 0 °C to RT | Ethyl 5-bromo-2,4-bis(PG-oxy)benzoate | >90% (Complete conversion) |
| Orthogonal C2-Protection | 1. Piv-Cl; 2. MOM-Cl/NaH; 3. NaOMe | Ethyl 5-bromo-2-(MOM-oxy)-4-hydroxybenzoate | ~65% (Over 3 steps) |
Logical Workflow of Protection Strategies
The following diagram illustrates the divergent synthetic pathways available depending on the desired protection pattern.
Workflow diagram illustrating divergent protecting group strategies for the dihydroxybenzoate.
Experimental Protocols
Every protocol described below is designed as a self-validating system . By verifying specific spectroscopic markers at each stage, researchers can guarantee the integrity of the regioselective transformation before proceeding to downstream steps.
Protocol 1: Regioselective C4-O-Benzylation
Objective: Protect the C4-OH as a benzyl ether while leaving the C2-OH intact for future manipulation. Causality: Potassium carbonate is a mild base that selectively deprotonates the more acidic C4-OH. The intramolecular H-bond of the C2-OH prevents its deprotonation and subsequent reaction under these thermodynamic conditions.
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 5-bromo-2,4-dihydroxybenzoate (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under an inert argon atmosphere.
-
Deprotonation: Add anhydrous K₂CO₃ (1.2 eq, 12 mmol). Stir at room temperature for 15 minutes to generate the C4-phenoxide. The solution will typically deepen in color.
-
Alkylation: Add Benzyl bromide (BnBr) (1.05 eq, 10.5 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the starting material is entirely consumed.
-
Workup: Quench the reaction by pouring it into ice-cold distilled water (150 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, gradient 5% to 15% EtOAc in Hexanes) to isolate Ethyl 4-(benzyloxy)-5-bromo-2-hydroxybenzoate.
-
Self-Validation Check: Obtain a
H NMR spectrum (CDCl₃). The presence of a sharp, downfield singlet at approximately 10.5–11.0 ppm confirms that the C2-OH remains unprotected and is actively hydrogen-bonding to the ester.
Protocol 2: Global C2,C4-Di-O-Methoxymethylation (MOM Protection)
Objective: Protect both hydroxyls simultaneously to render the aromatic ring inert to strong bases or nucleophiles in downstream steps. Causality: Sodium hydride (NaH) is a strong base capable of irreversibly deprotonating both the C4-OH and the strongly hydrogen-bonded C2-OH, forming a highly reactive dianion that readily attacks the electrophilic MOM-Cl.
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material (1.0 eq, 10 mmol) in anhydrous THF (65 mL, 0.15 M) and cool to 0 °C in an ice bath under an argon atmosphere.
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 2.5 eq, 25 mmol) in small portions. (Caution: Vigorous H₂ gas evolution will occur).
-
Activation: Stir the suspension at 0 °C for 30 minutes to ensure complete dianion formation.
-
Alkylation: Add Methoxymethyl chloride (MOM-Cl) (2.5 eq, 25 mmol) dropwise. Note: MOM-Cl is a known carcinogen; handle exclusively in a well-ventilated fume hood.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
-
Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract with diethyl ether (3 × 50 mL). Wash with brine, dry over MgSO₄, concentrate, and purify via flash chromatography to yield Ethyl 5-bromo-2,4-bis(methoxymethoxy)benzoate.
-
Self-Validation Check:
H NMR will show the complete disappearance of the 10.5 ppm C2-OH peak and the appearance of two distinct methoxy singlets ( 3.5 ppm) and two methylene singlets ( 5.2 ppm), confirming global protection.
Protocol 3: Orthogonal C2-O-Protection via C4-Pivaloylation
Objective: Achieve selective protection of the inherently less reactive C2-OH. Causality: Because the C2-OH cannot be selectively protected directly in the presence of the C4-OH, the C4-OH must be temporarily masked. The pivaloyl (Piv) group is sterically bulky and selectively acylates the unhindered C4-OH . After C2-OH protection, the ester-based Piv group can be selectively cleaved via methanolysis, leaving the robust C2-ether linkage intact .
Step-by-Step Methodology:
-
Step 1: Temporary C4-Pivaloylation: React the starting material (1.0 eq) with Pivaloyl chloride (1.1 eq) and Pyridine (2.0 eq) in DCM at 0 °C. Warm to RT and stir for 4 hours. Isolate the C4-Piv intermediate via standard aqueous workup.
-
Validation:
H NMR will display a large 9H singlet at ~ 1.35 ppm (tert-butyl group).
-
-
Step 2: C2-MOM Protection: Dissolve the C4-Piv intermediate in THF at 0 °C. Add NaH (1.5 eq) followed by MOM-Cl (1.5 eq). The strong base deprotonates the remaining C2-OH, allowing MOM ether formation. Stir for 6 hours, quench, and isolate the fully protected intermediate.
-
Step 3: Selective C4-Deprotection: Dissolve the intermediate in anhydrous Methanol (0.1 M). Add a catalytic amount of Sodium methoxide (NaOMe, 0.2 eq). Stir at room temperature for 2 hours. The methoxide selectively transesterifies the C4-pivaloate without cleaving the C2-MOM ether or the C1-ethyl ester (due to steric shielding at C1). Neutralize with Amberlyst-15 H+ resin, filter, and concentrate to yield Ethyl 5-bromo-2-(methoxymethoxy)-4-hydroxybenzoate.
-
Validation:
H NMR will show the disappearance of the 9H pivaloyl singlet and the retention of the 2H MOM methylene singlet at ~ 5.2 ppm.
-
References
-
Title: Hydroxy-Methoxybenzoic Methyl Esters: Synthesis and Antifeedant Activity on the Pine Weevil, Hylobius abietis Source: ResearchGate URL: [Link]
-
Title: Preparation of monolignol γ-acetate, γ-p-hydroxycinnamate, and γ-p-hydroxybenzoate conjugates: Selective deacylation of phenolic acetates with hydrazine acetate Source: ResearchGate URL: [Link]
Application Notes and Protocols: Nucleophilic Substitution Reactions at the Bromine Position of Benzoates
Introduction
Benzoate esters and their derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The functionalization of the aromatic ring of these compounds is a cornerstone of modern synthetic chemistry, enabling the precise tuning of molecular properties. Among the various transformations, nucleophilic substitution at a halogenated position, particularly the displacement of bromine, offers a powerful and versatile strategy for introducing diverse functional groups.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical execution of nucleophilic substitution reactions on bromo-benzoates. We will delve into the mechanistic underpinnings of these reactions, explore the critical factors influencing their outcomes, and present detailed, field-proven protocols for key transformations.
Theoretical Background: Mechanisms of Substitution
The substitution of a bromine atom on a benzoate ring by a nucleophile can proceed through several distinct mechanistic pathways. The feasibility of each pathway is dictated by the substitution pattern of the aromatic ring, the nature of the nucleophile, and the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The most direct pathway for nucleophilic substitution on an aromatic ring is the SNAr mechanism, which proceeds via an addition-elimination sequence.[1][2][3] This mechanism is fundamentally different from the SN1 and SN2 reactions observed in aliphatic systems.[2] The SNAr reaction is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the bromine atom).[1][2][4] The ester group of the benzoate itself is an electron-withdrawing group, but its activating effect is often insufficient on its own. Additional EWGs, such as a nitro (-NO₂) group, are typically required to make the aromatic ring sufficiently electron-poor to be attacked by a nucleophile.[4][5]
The SNAr mechanism consists of two key steps:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, which is crucial for its stability.[3]
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the bromide ion, yielding the final substituted product.[4]
Interestingly, in the SNAr mechanism, fluoride is often the best leaving group among the halogens, a stark contrast to SN1/SN2 reactions.[1] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that makes the target carbon more electrophilic.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | Amount (1.0 mmol scale) | Purpose |
|---|---|---|
| Bromo-benzoate | 1.0 mmol, 1.0 equiv. | Substrate |
| Amine | 1.2 mmol, 1.2 equiv. | Nucleophile |
| Pd₂(dba)₃ | 0.02 mmol, 2 mol% Pd | Catalyst Precursor |
| XPhos or other phosphine ligand | 0.04 mmol, 4 mol% | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol, 1.4 equiv. | Base |
| Anhydrous Toluene | 5 mL | Solvent |
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the bromo-benzoate (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol). [6]2. Seal the tube with a septum or screw cap.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. [7]4. Add anhydrous toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath or heating block set to 100-110 °C. [6]6. Stir the reaction mixture vigorously for 12-24 hours. [6]Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. [6]9. Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated benzoate.
Troubleshooting:
-
Low Conversion: Ensure all reagents and the solvent are anhydrous. Oxygen can deactivate the catalyst. Consider a more active ligand (e.g., a Buchwald biarylphosphine ligand) or a stronger base like LHMDS for less reactive substrates. [7]* Side Product Formation: Diarylation of primary amines can be an issue. Using a bulkier ligand or ammonium salts as the amine source can improve selectivity for the primary arylamine. [8][9][10]
Protocol 2: Copper-Catalyzed Cyanation of Bromo-benzoates
This protocol describes a modern Ullmann-type reaction for the conversion of bromo-benzoates to the corresponding cyano-benzoates using a copper catalyst. [11][12] Core Principle: This reaction avoids the use of stoichiometric copper(I) cyanide and often proceeds via a domino halide exchange-cyanation mechanism, where the bromide is first converted to a more reactive iodide in situ. [11][12] Materials and Reagents:
| Reagent | Amount (1.0 mmol scale) | Purpose |
|---|---|---|
| Bromo-benzoate | 1.0 mmol, 1.0 equiv. | Substrate |
| Sodium Cyanide (NaCN) | 1.2 mmol, 1.2 equiv. | Cyanide Source |
| Copper(I) Iodide (CuI) | 0.1 mmol, 10 mol% | Catalyst |
| Potassium Iodide (KI) | 0.2 mmol, 20 mol% | Halide Exchange |
| N,N'-Dimethylethylenediamine (DMEDA) | 0.2 mmol, 20 mol% | Ligand |
| Anhydrous Toluene or DMF | 4 mL | Solvent |
Procedure:
-
CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. All glassware should be decontaminated with bleach solution after use.
-
To a dry Schlenk tube, add the bromo-benzoate (1.0 mmol), NaCN (1.2 mmol), CuI (0.1 mmol), and KI (0.2 mmol).
-
Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., Toluene, 4 mL) followed by the DMEDA ligand (0.2 mmol) via syringe.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring for 18-36 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding an aqueous solution of ethylenediamine (10 mL, 10% v/v) and stirring for 30 minutes to complex the copper salts.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data: The following table provides representative yields for copper-catalyzed cyanation reactions of various aryl bromides, which can be extrapolated to bromo-benzoate substrates. [13][11]
| Substrate | Cyanide Source | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | NaCN | 10% CuI, 20% DMEDA | Toluene | 90-95% |
| 4-Bromoanisole | K₄[Fe(CN)₆] | 10% Cu(BF₄)₂, DMEDA | DMAc | 85-92% |
| Methyl 4-bromobenzoate | NaCN | 10% CuI, 20% KI, DMEDA | Toluene | 80-90% (Expected) |
Protocol 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol outlines the synthesis of N-aryl benzoates via a copper-catalyzed Ullmann condensation. This method is particularly useful for coupling with amides, imides, or certain amines. [4][14] Materials and Reagents:
| Reagent | Amount (1.0 mmol scale) | Purpose |
|---|---|---|
| Bromo-benzoate | 1.0 mmol, 1.0 equiv. | Substrate |
| Amine/Amide/Imide | 1.2 mmol, 1.2 equiv. | Nucleophile |
| Copper(I) Oxide (Cu₂O) | 0.1 mmol, 10 mol% | Catalyst |
| Potassium Carbonate (K₂CO₃) | 2.0 mmol, 2.0 equiv. | Base |
| 2-Ethoxyethanol or DMF | 3-5 mL | Solvent |
Procedure:
-
To a dry reaction vessel, add the bromo-benzoate (1.0 mmol), the amine/amide nucleophile (1.2 mmol), K₂CO₃ (2.0 mmol), and Cu₂O (0.1 mmol). [4]2. Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the high-boiling polar solvent (e.g., 2-ethoxyethanol, 3-5 mL).
-
Heat the reaction mixture to 130-150 °C and stir for 12-24 hours. [4]5. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1 M HCl to a pH of approximately 2-3 (if the product is acidic).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization. [4]
Concluding Remarks
The nucleophilic substitution of bromine on the benzoate ring is a critical transformation for the synthesis of high-value compounds in the pharmaceutical and materials science sectors. While classical SNAr reactions are effective for highly activated substrates, the development of robust transition metal-catalyzed methods, particularly the Buchwald-Hartwig amination and modern Ullmann-type condensations, has dramatically expanded the scope and applicability of these substitutions. The choice of methodology—be it palladium- or copper-catalyzed—should be guided by the specific nucleophile, the electronic nature of the benzoate substrate, and the desired functional group tolerance. The protocols provided herein serve as a reliable starting point for researchers to successfully implement these powerful synthetic strategies.
References
- BenchChem (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5. BenchChem.
- BenchChem (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. BenchChem.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- The USA Journals (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. American Journal of Applied Science and Technology.
- Weiss, R. et al. (2025). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Synfacts.
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891.
- Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Caddick, S. et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London.
- Wikipedia. Nucleophilic aromatic substitution. Wikipedia.
- Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.com.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.
- Wikipedia. Ullmann condensation. Wikipedia.
- Organic Synthesis (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic-synthesis.com.
- St. Albert's College (2017). Copper-Mediated C–X Functionalization of Aryl Halides. St. Albert's College.
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. PubMed.
- Scribd (n.d.). Nucleophilic Aromatic Substitution Mechanisms. Scribd.
- Longdom Publishing (2021). Editorial on Nucleophilic Aromatic Substitution. Longdom Publishing.
Sources
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Application Notes & Protocols: One-Pot Synthesis of Bio-Active Heterocycles from Ethyl 5-bromo-2,4-dihydroxybenzoate
Introduction: The Strategic Value of Ethyl 5-bromo-2,4-dihydroxybenzoate
In the landscape of modern medicinal chemistry and drug discovery, the efficiency of synthetic routes is paramount. Ethyl 5-bromo-2,4-dihydroxybenzoate is a highly functionalized aromatic building block, poised for the construction of complex molecular architectures. Its key features—an activated resorcinol-like core, a strategically placed bromine atom for further functionalization (e.g., cross-coupling reactions), and an ethyl ester group—make it an exemplary starting material for generating libraries of heterocyclic compounds.
This guide focuses on the application of this versatile substrate in one-pot synthesis, a strategy that significantly enhances chemical productivity by combining multiple reaction steps into a single, uninterrupted sequence.[1][2] By eliminating the need for intermediate isolation and purification, one-pot procedures save time, reduce solvent waste, and can improve overall yields, aligning with the principles of green chemistry.[2] We will explore the synthesis of coumarins, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
Core Principle: One-Pot Synthesis vs. Traditional Stepwise Synthesis
A one-pot synthesis is not merely the mixing of all reagents at once. It is a carefully orchestrated sequence where the conditions of the initial reaction are compatible with, or are modulated to initiate, subsequent transformations. This approach stands in stark contrast to traditional linear synthesis, which requires the isolation and purification of each intermediate product.
Caption: Workflow comparison of stepwise vs. one-pot synthesis.
Application Note 1: One-Pot Pechmann Condensation for the Synthesis of 6-Bromo-7-hydroxy-4-substituted Coumarins
The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[5] The 2,4-dihydroxy substitution pattern of Ethyl 5-bromo-2,4-dihydroxybenzoate makes it an excellent substrate for this transformation, directly leading to the highly valuable 7-hydroxycoumarin scaffold.
Causality Behind Experimental Choices
-
Substrate: The electron-donating hydroxyl groups on the benzene ring activate it towards electrophilic aromatic substitution, which is the key C-C bond-forming step in the cyclization.
-
Catalyst: A strong Brønsted or Lewis acid is required. Its role is twofold: first, it catalyzes the initial transesterification between the phenol and the β-ketoester, and second, it promotes the subsequent intramolecular Friedel-Crafts acylation (hydroxyalkylation) to form the heterocyclic ring, followed by dehydration.
-
β-Ketoester: The choice of β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate) directly determines the substituent at the 4-position of the coumarin ring, allowing for structural diversity.
Experimental Protocol: Synthesis of 6-Bromo-7-hydroxy-4-methylcoumarin
This protocol details the one-pot synthesis of a representative coumarin derivative using ethyl acetoacetate.
1. Reagents and Materials:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10 mmol scale) | Notes |
| Ethyl 5-bromo-2,4-dihydroxybenzoate | 1.0 | 261.06 | 2.61 g | Starting material. |
| Ethyl acetoacetate | 1.1 | 130.14 | 1.43 g (1.41 mL) | Provides C-2, C-3, C-4, and C4-Me. |
| Sulfuric Acid (conc.) | Catalyst | 98.08 | ~5 mL | Catalyst and solvent. |
| Ethanol | - | - | As needed | For recrystallization. |
| Deionized Water | - | - | As needed | For workup. |
2. Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (5 mL) and cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: To the cold sulfuric acid, slowly and sequentially add Ethyl 5-bromo-2,4-dihydroxybenzoate (1.0 eq, 10 mmol, 2.61 g) and ethyl acetoacetate (1.1 eq, 11 mmol, 1.41 mL) with continuous stirring. Ensure the temperature does not rise above 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield 6-bromo-7-hydroxy-4-methylcoumarin as a crystalline solid.
Workflow and Mechanism Diagram
Caption: Workflow and simplified mechanism for Pechmann condensation.
Application Note 2: Proposed One-Pot Synthesis of Furocoumarin Derivatives
Furocoumarins (psoralens) are another class of pharmacologically significant compounds, known for their photosensitizing activities. A plausible and efficient one-pot synthesis can be designed by extending the reactivity of the dihydroxybenzoate scaffold. This proposed method involves a sequential O-alkylation followed by an intramolecular cyclization.
Synthetic Strategy and Rationale
The strategy relies on the differential reactivity of the two hydroxyl groups and the ability to perform sequential reactions in a single pot.
-
Selective O-Alkylation: The first step is the reaction of Ethyl 5-bromo-2,4-dihydroxybenzoate with an α-halo ketone (e.g., chloroacetone) in the presence of a mild base like potassium carbonate (K₂CO₃). This forms an ether linkage at one of the hydroxyl groups.
-
Intramolecular Cyclization: After the initial alkylation is complete, a cyclizing/dehydrating agent, such as polyphosphoric acid (PPA) or sulfuric acid, is added directly to the reaction mixture. This agent catalyzes the intramolecular condensation to form the furan ring, yielding the furocoumarin core.
Proposed Protocol: Synthesis of a Brominated Angelicin Analogue
1. Reagents:
-
Ethyl 5-bromo-2,4-dihydroxybenzoate
-
Chloroacetone
-
Potassium Carbonate (anhydrous)
-
Acetone (solvent)
-
Polyphosphoric Acid (PPA)
2. Proposed Step-by-Step Methodology:
-
Alkylation: To a solution of Ethyl 5-bromo-2,4-dihydroxybenzoate (1.0 eq) in dry acetone, add anhydrous K₂CO₃ (1.5 eq) and chloroacetone (1.1 eq). Reflux the mixture for 8-10 hours until TLC indicates the consumption of the starting material.
-
Solvent Removal: Cool the reaction mixture and filter off the K₂CO₃. Remove the acetone solvent under reduced pressure.
-
Cyclization: To the crude ether intermediate, add polyphosphoric acid and heat the mixture at 180-200 °C for 6-8 hours.
-
Workup and Isolation: Cool the reaction and pour it onto ice, similar to the Pechmann workup. The resulting solid can be filtered, washed, and purified by column chromatography or recrystallization.
Proposed Reaction Pathway
Caption: Proposed one-pot pathway to furocoumarins.
Conclusion
Ethyl 5-bromo-2,4-dihydroxybenzoate stands out as a potent and versatile precursor for the construction of diverse, biologically relevant heterocyclic systems. Through the strategic application of one-pot methodologies, such as the Pechmann condensation, complex coumarin scaffolds can be assembled with high efficiency. The principles outlined in these application notes provide a robust framework for researchers and drug development professionals to leverage this building block, accelerating the discovery of novel therapeutic agents while adhering to the principles of sustainable chemistry.
References
-
Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(5), 1233. Available from: [Link]
-
SOBHABIO. Ethyl-5-bromo-2,4-dimethoxy benzoate. Available from: [Link]
-
Academia.edu. One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. Available from: [Link]
-
H1 Connect. One-pot synthesis of five and six membered N, O, S-heterocycles using a ditribromide reagent. (2010). Available from: [Link]
-
Carl ROTH. 5-Bromo-2,4-dihydroxybenzoic acid, 100 g, CAS No. 7355-22-8. Available from: [Link]
-
SciELO. TWO NOVEL COUMARIN COMPOUNDS: SYNTHESIS, IN VITRO ANTIBACTERIAL ANTICANCER, AND IN SILICO DOCKING AND MOLECULAR DYNAMICS. (2024). Available from: [Link]
-
Naik, C. G., et al. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Journal of the Brazilian Chemical Society, 30(10), 2196-2207. Available from: [Link]
-
St. John's Scholar. SYNTHESIS AND CHARACTERIZATION OF NOVEL COUMARIN DERIVATIVES. (2025). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Coumarins. Available from: [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. Available from: [Link]
-
El-Agrody, A. M., et al. (1992). Synthesis and antimicrobial activity of some novel 5- and 6-substituted furocoumarins. Journal of Chemical Technology and Biotechnology, 54(4), 367-371. Available from: [Link]
-
Li, Z., et al. (2007). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 12(6), 1297-1303. Available from: [Link]
-
Fujioka, H., & Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Society Reviews, 45(23), 6500-6519. Available from: [Link]
-
Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 133-138. Available from: [Link]
-
Der Pharma Chemica. An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. (2013). Available from: [Link]
-
ResearchGate. One-pot Synthesis and its Practical Application in Pharmaceutical Industry. Available from: [Link]
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Sciforum. Parallel Synthesis of Structurally Diverse Heterocycle Compounds using Microwave Assisted Three Component Reaction. (2022). Available from: [Link]
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ScienceDirect. Recent advances in the synthesis and applications of furocoumarin derivatives. Available from: [Link]
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PubChem. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814. Available from: [Link]
- Google Patents. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
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PubChem. Ethyl 2-bromo-5-hydroxybenzoate | C9H9BrO3 | CID 53487920. Available from: [Link]
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Ranganath, Y. S., et al. (2011). Synthesis and Evaluation of Some Novel Furocoumarin Derivatives for Radical Scavenging Profile and Cytotoxic Studies. Journal of Chemical and Pharmaceutical Research, 3(4), 62-68. Available from: [Link]
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Martins, C., et al. (2022). Thiocoumarins: From the Synthesis to the Biological Applications. Pharmaceuticals, 15(8), 965. Available from: [Link]
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Jiang, B., et al. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1989. Available from: [Link]
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Semantic Scholar. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. (2023). Available from: [Link]
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IJISET. MnSO4·4H2O: A Novel and Inexpensive Catalyst for the One-pot Multicomponent Synthesis of 4H-benzo[b]pyran Derivatives. (2014). Available from: [Link]
-
Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345. Available from: [Link]
Sources
Application Notes and Protocols for the Selective Catalytic Hydrogenation of Ethyl 5-bromo-2,4-dihydroxybenzoate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the selective catalytic hydrogenation of ethyl 5-bromo-2,4-dihydroxybenzoate to yield ethyl 2,4-dihydroxybenzoate (ethyl β-resorcylate). This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the resorcinol moiety is a key structural feature. The primary challenge lies in achieving selective reductive dehalogenation of the carbon-bromine bond without inducing hydrogenation of the aromatic ring or reduction of the ester functional group. This guide details a robust protocol using palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere, explaining the underlying chemical principles, providing step-by-step instructions, and offering troubleshooting advice to ensure high-yield, high-purity synthesis.
Introduction and Strategic Importance
Ethyl 2,4-dihydroxybenzoate is a valuable building block in organic synthesis, notably in the development of novel therapeutic agents. Derivatives of 2,4-dihydroxybenzoic acid have been explored for their potential in treating immune diseases and cancer.[1] The catalytic hydrogenation of its 5-bromo precursor is a classic example of a hydrodehalogenation reaction, an essential transformation for removing halogen atoms introduced as protecting or directing groups during a synthetic sequence.[2][3]
The success of this reaction hinges on chemoselectivity. While the C-Br bond is susceptible to hydrogenolysis, the dihydroxy-substituted aromatic ring and the ethyl ester group can also be reduced under harsh conditions. More aggressive catalysts like Ruthenium on carbon (Ru/C) are known to hydrogenate both the aromatic ring and carboxylic groups, making them unsuitable for this specific transformation.[4][5] In contrast, palladium-based catalysts are highly effective for selective dehalogenation while preserving other functionalities.[2][4] This protocol has been optimized to leverage the high activity and selectivity of Pd/C, ensuring the integrity of the core molecular scaffold.
Mechanistic Rationale and Parameter Selection
The catalytic hydrogenation process occurs on the surface of the palladium metal. The generally accepted mechanism involves several key steps, as outlined by the Horiuti-Polanyi mechanism:
-
Hydrogen Adsorption & Activation: Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive atomic hydrogen species.[6]
-
Substrate Adsorption: The ethyl 5-bromo-2,4-dihydroxybenzoate molecule adsorbs onto the catalyst surface.
-
Hydrogenolysis (C-Br Cleavage): The carbon-bromine bond undergoes oxidative addition to a Pd(0) site, followed by reaction with the adsorbed hydrogen atoms to form HBr and a C-H bond, regenerating the Pd(0) catalyst. This process is known as hydrogenolysis.
-
Product Desorption: The final product, ethyl 2,4-dihydroxybenzoate, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
Causality Behind Experimental Choices:
-
Catalyst Selection (10% Pd/C): Palladium on activated carbon is the catalyst of choice due to its excellent efficacy in cleaving C-Br bonds under mild conditions.[2] The high surface area of the carbon support ensures optimal dispersion and accessibility of the palladium nanoparticles.[6][7] We explicitly avoid Rh/C or Ru/C to prevent undesired arene ring hydrogenation.[4][8]
-
Solvent System (Ethanol/Methanol): Alcohols like ethanol or methanol are excellent solvents for this reaction. They effectively dissolve the starting material and the resulting HBr byproduct (which is neutralized by a base), and they exhibit good hydrogen solubility.
-
Base (Sodium Acetate): The hydrogenolysis of the aryl bromide produces one equivalent of hydrobromic acid (HBr). This acid can poison the catalyst and promote side reactions. A mild, non-nucleophilic base like sodium acetate is added to scavenge the HBr in situ, maintaining neutral reaction conditions and preserving catalyst activity.[9]
-
Hydrogen Source (H₂ Gas): While transfer hydrogenation methods using donors like ammonium formate exist, direct hydrogenation with H₂ gas is often cleaner, avoiding the introduction of additional reagents that might complicate purification.[9][10] A low pressure (1-4 atm) is sufficient, making the reaction accessible with standard laboratory equipment.
Visualized Chemical Transformation
The overall reaction is the selective replacement of the bromine atom with a hydrogen atom.
Sources
- 1. WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives - Google Patents [patents.google.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Bromination of Dihydroxybenzoate Esters
Welcome to the technical support center for the bromination of dihydroxybenzoate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields, control regioselectivity, and simplify purification.
Introduction: The Challenge of Selectivity
The bromination of dihydroxybenzoate esters is a cornerstone of electrophilic aromatic substitution (EAS), but it presents unique challenges. The two hydroxyl groups and the ester moiety exert powerful and sometimes conflicting electronic and steric influences on the aromatic ring. The hydroxyl groups are strong activating, ortho, para-directing groups, which can lead to high reactivity and a propensity for over-bromination.[1][2] The ester group, being a deactivating, meta-directing group, adds another layer of complexity to predicting and controlling the site of bromination.
This guide will equip you with the knowledge to master this reaction, ensuring high yields and the desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction producing multiple brominated products?
A1: The strong activating nature of the two hydroxyl groups makes the dihydroxybenzoate ester ring highly susceptible to electrophilic attack.[2] Using a highly reactive brominating agent, such as aqueous bromine, can lead to the rapid addition of multiple bromine atoms at the available ortho and para positions, resulting in di- and even tri-brominated products.[2][3][4]
Q2: How can I favor monobromination over polysubstitution?
A2: To achieve selective monobromination, you need to moderate the reactivity of the system. This can be accomplished through several strategies:
-
Choice of Brominating Agent: Opt for a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[2][5][6][7] NBS provides a slow, controlled release of electrophilic bromine, which helps to prevent over-bromination.[5]
-
Solvent Selection: The choice of solvent is critical. Polar, protic solvents like water can enhance the reactivity of bromine, promoting polysubstitution.[2][3][8] Non-polar solvents such as dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or carbon disulfide (CS₂) can dampen the reaction rate and improve selectivity for the monobrominated product.[2][4]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -30 °C) can significantly slow down the reaction rate, giving you better control and improving selectivity.[2][9]
Q3: I'm struggling with regioselectivity. How can I control where the bromine adds?
A3: The two hydroxyl groups will direct bromination to the positions ortho and para to them. The ester group will direct to the meta position. The net effect is a complex interplay of these directing effects. To control regioselectivity:
-
Steric Hindrance: The para position relative to a hydroxyl group is generally less sterically hindered than the ortho positions, often leading to a preference for para-substitution.[2]
-
Solvent and Reagent Choice: Non-polar solvents can enhance para-selectivity.[2] Certain reagent systems, like HBr with a sterically hindered sulfoxide, have been reported to show high para-selectivity.[2]
-
Protecting Groups: In complex substrates, it may be necessary to protect one of the hydroxyl groups to block its directing effect and simplify the regiochemical outcome.
Q4: What is the best way to monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You can observe the consumption of the starting material and the appearance of the product(s). For more detailed analysis and to identify byproducts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[10][11]
Troubleshooting Guides
Issue 1: Low to No Yield of Brominated Product
| Possible Cause | Explanation | Recommended Solution |
| Insufficiently Activated Brominating Agent | For less activated aromatic rings, Br₂ may require a Lewis acid catalyst (e.g., FeBr₃) to increase its electrophilicity. However, dihydroxybenzoate esters are highly activated, so this is less common. With NBS, a radical initiator (like AIBN or UV light) is needed for allylic/benzylic bromination, not aromatic bromination.[12][13] For EAS, an acid catalyst can sometimes be beneficial with NBS.[14] | Ensure your brominating agent is suitable for activated aromatic systems. For NBS, consider adding a catalytic amount of a protic acid like acetic acid or p-toluenesulfonic acid (pTsOH) to enhance electrophilicity.[2] |
| Decomposition of Reagents | NBS can decompose over time, especially if not stored properly.[9] Solutions of bromine can decrease in concentration. | Use fresh, high-quality reagents. Store NBS in a cool, dark place.[9] |
| Reaction Temperature Too Low | While low temperatures are good for selectivity, an excessively low temperature may prevent the reaction from proceeding at a reasonable rate. | If no reaction is observed after a significant amount of time, cautiously and slowly allow the reaction to warm to a slightly higher temperature (e.g., from -30 °C to 0 °C or room temperature) while monitoring by TLC.[15] |
| Product Lost During Workup | Brominated phenolic compounds can sometimes have unexpected solubility properties. | Ensure proper pH adjustment during aqueous extraction. Acidic products may be more soluble in the aqueous basic wash. Perform extractions with a suitable organic solvent and check both layers by TLC before discarding. |
Issue 2: Formation of Multiple Products and Poor Regioselectivity
dot graph TD { A[Start: Poor Regioselectivity] --> B{Identify Problem}; B --> C[Polysubstitution]; B --> D[Mixture of Isomers]; C --> E{Decrease Reactivity}; E --> F[Use Milder Brominating Agent (NBS)]; E --> G[Use Non-Polar Solvent (CH₂Cl₂)]; E --> H[Lower Reaction Temperature]; D --> I{Enhance Steric/Electronic Control}; I --> J[Use Bulky Brominating Agent]; I --> K[Screen Different Solvents]; I --> L[Consider Protecting Groups]; }
Caption: Decision workflow for troubleshooting poor regioselectivity.
| Possible Cause | Explanation | Recommended Solution |
| Over-activation of the Ring | The two hydroxyl groups strongly activate the aromatic ring, making it prone to multiple substitutions, especially with reactive brominating agents like Br₂/H₂O.[2][3][4] | 1. Switch to NBS: Use N-Bromosuccinimide as it is a milder and more selective brominating agent.[2][7] 2. Change Solvent: Employ a non-polar solvent like CH₂Cl₂ or CCl₄ to reduce the reaction rate.[2][4] 3. Control Stoichiometry: Use precisely one equivalent of the brominating agent.[2] |
| Kinetic vs. Thermodynamic Control | At higher temperatures, a mixture of isomers can form as the reaction may not be under strict kinetic control, potentially allowing for equilibration to a thermodynamic mixture.[9] | Conduct the reaction at the lowest feasible temperature to favor the kinetically controlled product, which is often the more sterically accessible para-isomer.[9] |
| Competing Directing Effects | The hydroxyl and ester groups direct to different positions, and without strong differentiating factors, a mixture of products can be expected. | Analyze the electronic and steric environment of your specific substrate. If a particular isomer is desired, a multi-step approach involving protecting groups to block certain positions may be necessary. |
Issue 3: Difficult Purification
| Possible Cause | Explanation | Recommended Solution |
| Inseparable Isomers | Ortho and para isomers often have very similar polarities, making them difficult to separate by standard column chromatography. | 1. Optimize for Selectivity: The best approach is to improve the regioselectivity of the reaction to minimize the formation of the undesired isomer. 2. Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can sometimes selectively crystallize one isomer. 3. Advanced Chromatography: Consider High-Performance Liquid Chromatography (HPLC) for difficult separations. |
| Residual Bromine | Excess bromine can co-elute with the product and can cause coloration and degradation. | During the workup, quench any excess bromine by washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite until the color disappears.[16] |
| Formation of Colored Impurities | Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored byproducts.[2] This can be exacerbated by excess bromine or prolonged reaction times. | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] 2. Control Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[17] 3. Workup: A wash with a mild reducing agent like sodium bisulfite can sometimes help decolorize the organic layer.[16] |
Experimental Protocols
Protocol 1: General Procedure for Monobromination using NBS
This protocol is a starting point and may require optimization for your specific dihydroxybenzoate ester.
-
Reaction Setup:
-
Dissolve the dihydroxybenzoate ester (1.0 equiv.) in a suitable non-polar solvent (e.g., dichloromethane or acetonitrile, ~0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Flush the flask with an inert gas (N₂ or Ar).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 equiv.) in the same solvent.
-
Add the NBS solution dropwise to the stirred solution of the ester over 15-30 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
-
Workup:
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution (to quench any remaining electrophilic bromine), water, and finally brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
dot graph TD { subgraph "Reaction" A[Dissolve Ester in CH₂Cl₂] --> B[Cool to 0°C]; B --> C[Add NBS Solution Dropwise]; C --> D[Monitor by TLC]; end subgraph "Workup" E[Quench with Water] --> F[Separate Layers]; F --> G[Wash with Na₂S₂O₃]; G --> H[Wash with Water & Brine]; H --> I[Dry and Concentrate]; end subgraph "Purification" J[Column Chromatography]; end D --> E; I --> J; }
Caption: Experimental workflow for monobromination with NBS.
Mechanism: Electrophilic Aromatic Substitution
The bromination of dihydroxybenzoate esters proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[18][19]
-
Generation of the Electrophile: In the case of Br₂, a Lewis acid can polarize the Br-Br bond, creating a more potent electrophile, Br⁺.[20][21] With NBS, an acid catalyst can protonate the carbonyl oxygen, making the bromine atom more electrophilic.
-
Nucleophilic Attack: The electron-rich aromatic ring of the dihydroxybenzoate ester acts as a nucleophile and attacks the electrophilic bromine atom.[1][18] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[18][21] This is the rate-determining step of the reaction.[18][20]
-
Deprotonation/Rearomatization: A weak base in the reaction mixture (e.g., the solvent or the counter-ion of the bromine source) removes a proton from the carbon atom bearing the new bromine atom.[1][21] This restores the aromaticity of the ring and yields the final brominated product.[18]
dot graph G { layout=dot; rankdir=LR; node [shape=plaintext];
}
Caption: Simplified mechanism of electrophilic aromatic bromination.
References
-
Making Molecules. Electrophilic Aromatic Substitution. [Link]
-
Chemistry Stack Exchange. How does the solvent determine whether mono- or tribromination of phenol occurs?. [Link]
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
-
Lumen Learning. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. [Link]
-
Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]
-
BYJU'S. Electrophilic Aromatic Substitution Reaction. [Link]
-
PMC. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]
-
R Discovery. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]
-
ResearchGate. Formation of brominated and nitrated byproducts during unactivated peroxymonosulfate oxidation of phenol | Request PDF. [Link]
-
Scientific.Net. Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. [Link]
-
ACS Publications. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Google Patents.
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PubMed. The bromination kinetics of phenolic compounds in aqueous solution. [Link]
-
Organic Chemistry Portal. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]
-
SciELO. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]
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ResearchGate. The bromination kinetics of phenolic compounds in aqueous solution. [Link]
-
ResearchGate. Optimization of reaction conditions | Download Scientific Diagram. [Link]
-
Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. [Link]
-
YouTube. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). [Link]
-
Liberty University. Alex Glase, Claudia Kennedy, and Michael Korn, PhD. [Link]
-
ResearchGate. How to do workup after doing bromination with NBS?. [Link]
-
PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
- Google Patents.
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Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
-
Organic Syntheses. Resorcinol, 4-bromo. [Link]
-
PMC. Controlling the regioselectivity of the bromolactonization reaction in HFIP. [Link]
- Google Patents. Brominated esters, methods for their preparation and use thereof as flame retardants.
-
Reddit. Anyone who has experience with PBr3 - reasons for low yield? : r/chemistry. [Link]
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UVicSpace. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Gupea. Boron Directed Regioselective Aromatic Ortho- Functionalizations. [Link]
-
Quora. How to remove bromine from a reaction mixture? I know it's boiling point is 138 degrees .... [Link]
-
PubMed. Regioselective Bromination of Benzocycloheptadienones for the Synthesis of Substituted 3,4-Benzotropolones Including Goupiolone A. [Link]
-
Chemia. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). [Link]
-
Organic Chemistry Portal. Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions. [Link]
- Google Patents.
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Technical Support Center: Purification and Recrystallization of Ethyl 5-bromo-2,4-dihydroxybenzoate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification and recrystallization of Ethyl 5-bromo-2,4-dihydroxybenzoate. This document offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this and structurally related compounds.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of Ethyl 5-bromo-2,4-dihydroxybenzoate, providing actionable solutions based on established chemical principles.
Question: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue, particularly when the melting point of the compound is low or when high concentrations of impurities are present.[1] This phenomenon often occurs when the solution is supersaturated at a temperature above the compound's melting point.
Here are several strategies to address this:
-
Increase the Solvent Volume: The most immediate solution is to return the mixture to the heat source and add more of the primary solvent.[2] This reduces the saturation of the solution, allowing it to cool to a lower temperature before precipitation begins, hopefully below the melting point of your compound.
-
Slow Down the Cooling Process: Rapid cooling can shock the solution, favoring the formation of an oil over an ordered crystal lattice.[1] Allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool, before transferring it to an ice bath.
-
Re-evaluate Your Solvent System: If oiling persists, the chosen solvent may not be ideal. Consider using a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed.[3][4] This can help induce crystallization at a more favorable temperature.
-
"Seeding": If you have a small amount of pure Ethyl 5-bromo-2,4-dihydroxybenzoate, adding a "seed crystal" to the cooled, supersaturated solution can provide a nucleation point for crystal growth.[1]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can act as nucleation sites for crystallization.[1]
Question: The recrystallization yield is very low. What are the likely causes and how can I improve it?
Answer: A low recovery is a frequent problem in recrystallization and can often be attributed to a few key factors:
-
Excessive Solvent: Using too much solvent is the most common reason for poor yield.[1] A portion of your compound will always remain dissolved in the mother liquor, and this amount increases with the volume of solvent used. To remedy this, you can carefully evaporate some of the solvent to re-saturate the solution and attempt crystallization again.[1]
-
Premature Crystallization During Hot Filtration: If your compound crystallizes on the filter paper or in the funnel during the removal of insoluble impurities, you will experience significant product loss. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.[5]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of your purified product.[6] Always use a minimal amount of ice-cold solvent for washing.
Question: My purified crystals are still colored. How can I remove colored impurities?
Answer: The presence of color in your final product indicates that colored impurities have been co-precipitated.
-
Use of Activated Charcoal: Activated charcoal is effective at adsorbing high molecular weight colored impurities.[3] However, it should be used judiciously as it can also adsorb your desired compound, leading to a lower yield. Add a small amount of charcoal to the hot solution before filtration. Be cautious not to add it to a boiling solution, as this can cause violent bumping.[3]
-
Important Note for Phenolic Compounds: It is generally advised to avoid using charcoal for the recrystallization of phenolic compounds like Ethyl 5-bromo-2,4-dihydroxybenzoate.[3] Charcoal can contain ferric ions which may form colored complexes with phenols.[3] If color is a persistent issue, alternative purification methods such as column chromatography may be necessary.
II. Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the theory and practice of recrystallizing Ethyl 5-bromo-2,4-dihydroxybenzoate.
Question: What are the key characteristics of a good recrystallization solvent for Ethyl 5-bromo-2,4-dihydroxybenzoate?
Answer: The ideal solvent for recrystallization should exhibit the following properties[7]:
-
High Solubility at Elevated Temperatures: The compound should be very soluble in the solvent at or near its boiling point.
-
Low Solubility at Room Temperature and Below: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the purified crystals.
-
Appropriate Boiling Point: The boiling point of the solvent should be lower than the melting point of the compound to prevent it from melting in the hot solvent.
-
Dissolves Impurities Well or Not at All: Ideally, impurities should either be completely soluble in the cold solvent (and thus remain in the mother liquor) or completely insoluble in the hot solvent (and can be removed by hot filtration).
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.
Question: How do I select a suitable solvent or solvent system for Ethyl 5-bromo-2,4-dihydroxybenzoate?
Answer: A systematic approach to solvent selection is crucial for successful recrystallization.
-
"Like Dissolves Like": Ethyl 5-bromo-2,4-dihydroxybenzoate is a polar molecule due to the presence of hydroxyl and ester functional groups. Therefore, polar solvents are more likely to be suitable.
-
Small-Scale Solubility Tests: A common and effective method is to test the solubility of a small amount of the crude compound (around 10-20 mg) in a few drops of various solvents in a test tube.[4] Observe the solubility at room temperature and then upon heating.
-
Solvent Pair Approach: If a single solvent with the desired solubility profile cannot be found, a solvent pair is a viable alternative.[8] This typically involves one solvent in which the compound is highly soluble and another in which it is poorly soluble. The two solvents must be miscible.[4] Common pairs include ethanol/water, ethyl acetate/heptane, and acetone/water.[4][7]
Question: What is the purpose of using a solvent pair in recrystallization?
Answer: A solvent pair is employed when no single solvent provides the ideal solubility characteristics for recrystallization.[8] The technique involves dissolving the compound in a minimal amount of a hot "good" solvent, in which it is very soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise to the hot solution until it becomes cloudy (the saturation point).[7] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method allows for fine-tuning of the solvent properties to induce crystallization.
III. Experimental Protocol: Recrystallization of Ethyl 5-bromo-2,4-dihydroxybenzoate
This section provides a detailed, step-by-step methodology for the purification of Ethyl 5-bromo-2,4-dihydroxybenzoate.
Materials:
-
Crude Ethyl 5-bromo-2,4-dihydroxybenzoate
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude Ethyl 5-bromo-2,4-dihydroxybenzoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the "good" solvent of a solvent pair) and heat the mixture on a hot plate with stirring.[9] Continue to add small portions of the hot solvent until the solid completely dissolves.[9] Avoid adding a large excess of solvent to maximize recovery.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[9] Slow cooling promotes the formation of larger, purer crystals.[9] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation of Crystals: Set up a vacuum filtration apparatus with a Büchner funnel and filter flask.[9] Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.[9]
-
Washing: Pour the cold crystal slurry into the Büchner funnel under vacuum. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[7]
-
Drying: Continue to pull air through the funnel for several minutes to partially dry the crystals.[9] Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a moderate temperature.
IV. Data Summary and Visualization
Table 1: Potential Solvents for Recrystallization of Ethyl 5-bromo-2,4-dihydroxybenzoate
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | May have good solubility at high temperatures due to hydroxyl groups, but potentially poor solubility overall. Often used as an anti-solvent. |
| Ethanol | 78 | High | A common solvent for phenolic compounds. Often used in a mixture with water.[10] |
| Methanol | 65 | High | Similar to ethanol, but more volatile. |
| Ethyl Acetate | 77 | Medium | A good solvent for many organic compounds. Can be paired with a non-polar anti-solvent like heptane or hexane.[7] |
| Acetone | 56 | High | A strong solvent, may be too effective at room temperature. Can be paired with water.[4] |
| Toluene | 111 | Low | Less likely to be a good primary solvent due to lower polarity, but could be used as an anti-solvent. |
| Heptane/Hexane | 98/69 | Low | Non-polar solvents, likely to be poor solvents for this compound. Primarily used as anti-solvents. |
Diagram 1: Recrystallization Workflow
Caption: Workflow for the purification of Ethyl 5-bromo-2,4-dihydroxybenzoate by recrystallization.
V. References
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Retrieved from [Link]
-
Recrystallization. Retrieved from [Link]
-
WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives - Google Patents. Retrieved from
-
Some Esters of 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]
-
recrystallization & purification of N-bromosuccinimide - YouTube. (2021, February 6). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Recrystallization Process Questions - Chemistry Stack Exchange. (2017, April 23). Retrieved from [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC. (2025, October 28). Retrieved from [Link]
-
US4954648A - Method for the bromination of aromatic compound - Google Patents. Retrieved from
-
Recrystallization-1.doc.pdf. Retrieved from [Link]
-
CN103387530A - 5-bromoindole preparation method - Google Patents. Retrieved from
-
Recrystallization of Benzoic Acid. Retrieved from [Link]
-
CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents. Retrieved from
-
Purification of common solvents - Longchang Chemical. (2024, August 28). Retrieved from [Link]
-
Experiment: Recrystallization – Part II: Purification of Solidss - Science Learning Center. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. longchangchemical.com [longchangchemical.com]
Technical Support Center: Regioselective Synthesis of Ethyl 5-bromo-2,4-dihydroxybenzoate
Welcome to the Advanced Troubleshooting Guide for the synthesis of ethyl 5-bromo-2,4-dihydroxybenzoate. As a highly activated resorcinol derivative, this molecule presents unique challenges in regiocontrol. This guide is designed for research scientists and drug development professionals who need to eliminate side-product formation (specifically the 3-bromo regioisomer and the 3,5-dibromo over-reaction product) during electrophilic aromatic substitution.
Diagnostic Overview: The Mechanistic Landscape
To effectively troubleshoot this synthesis, we must first analyze the electrophilic aromatic substitution (EAS) dynamics of the starting material, ethyl 2,4-dihydroxybenzoate. The two hydroxyl groups strongly activate the aromatic ring, making it highly susceptible to bromination. Regioselectivity is governed by a strict competition between electronic activation and steric hindrance[1].
-
Position 5 (Target): Located para to the 2-OH and ortho to the 4-OH. This position is electronically activated and sterically accessible, making it the kinetically and thermodynamically favored site for mono-bromination.
-
Position 3 (Regioisomer Side Product): Located ortho to both hydroxyl groups. While electronically activated, it suffers from severe steric hindrance.
-
Positions 3,5 (Over-bromination Side Product): If the local concentration of the brominating agent is too high, or if the reaction is allowed to proceed at elevated temperatures, the highly activated mono-brominated product will undergo a rapid second bromination event.
Reaction pathways for the bromination of ethyl 2,4-dihydroxybenzoate.
Validated Workflow: Self-Validating Protocol for Mono-Bromination
This protocol utilizes N-Bromosuccinimide (NBS) in Acetonitrile (MeCN), a method proven to yield high regioselectivity for dihydroxybenzoic acid derivatives[1]. The procedure is designed with built-in validation checkpoints to ensure causality between your actions and the chemical outcome.
Step 1: Reagent Preparation & Validation
-
Action: Weigh 1.0 equivalent of ethyl 2,4-dihydroxybenzoate. Weigh exactly 1.02 equivalents of NBS.
-
Causality: Limiting NBS to a strict 1.02 eq prevents the thermodynamic push towards the 3,5-dibromo side product.
-
Validation Checkpoint: Inspect the NBS. It must be a pristine white crystalline powder. If it is yellow or orange, it has degraded into molecular bromine (
) and succinimide. Degraded NBS will ruin regioselectivity. Recrystallize from boiling water and dry under vacuum before use.
Step 2: Reaction Assembly
-
Action: Dissolve the starting material in anhydrous Acetonitrile (0.5 M concentration) in a round-bottom flask. Cool the solution to -10 °C to 0 °C using an ice/brine bath[1].
-
Causality: Acetonitrile stabilizes the polar transition state of the EAS mechanism. The sub-zero temperature reduces the kinetic energy of the system, preventing the electrophile from overcoming the steric barrier at the 3-position, thus suppressing the 3-bromo regioisomer.
Step 3: Controlled Addition
-
Action: Add the NBS in 5 equal portions over a period of 30-45 minutes under vigorous stirring.
-
Causality: Portion-wise addition prevents transient spikes in the local concentration of the bromonium ion. High local concentrations lead to rapid di-bromination before the reagent can disperse evenly throughout the solvent.
Step 4: In-Process Monitoring
-
Action: Stir for 30 minutes at 0 °C.
-
Validation Checkpoint: Pull a 10 µL aliquot, quench in 1 mL water, extract with ethyl acetate, and spot on a TLC plate (Eluent: Hexane/EtOAc 3:1) or inject into an HPLC (254 nm). You should observe the complete disappearance of the starting material and the emergence of a single major product peak. If starting material persists, do not add more NBS immediately; allow 30 more minutes of stirring to account for kinetic delays.
Step 5: Quench and Isolation
-
Action: Quench the reaction with cold distilled water (5 volumes). Extract with Dichloromethane (DCM) (3 x 3 volumes)[1]. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Troubleshooting Desk: Frequently Asked Questions
Q1: I am detecting 10-15% of the 3,5-dibromo side product despite using 1 equivalent of NBS. How can I suppress this? A: Over-bromination is an issue of stoichiometry and local concentration. Ensure your stirring is highly vigorous (use an appropriately sized magnetic stir bar or overhead stirrer). If you are already using portion-wise addition, dissolve the NBS in a small amount of Acetonitrile and add it dropwise via a syringe pump over 1 hour. This completely eliminates local concentration spikes and ensures the mono-brominated product is not exposed to excess reagent.
Q2: My reaction yields a significant amount of the 3-bromo regioisomer. What is going wrong? A: The formation of the sterically hindered 3-bromo isomer indicates that the reaction system has too much thermal energy. Verify that your internal reaction temperature is strictly maintained at or below 0 °C[1]. If cooling is insufficient, consider switching the solvent to Hexafluoroisopropanol (HFIP). HFIP is a strong hydrogen-bond donor that enhances the reactivity of NBS while simultaneously providing massive steric bulk around the hydroxyl groups via hydrogen-bonded solvent cages, driving halogenation almost exclusively to the 5-position[2].
Q3: Can I use molecular bromine (
Empirical Data: Optimization Matrix
To visualize the impact of your experimental choices, refer to the following optimization matrix. This data summarizes the expected quantitative outcomes based on varying the critical parameters of the synthesis.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Condition C (Alternative) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Hexafluoroisopropanol (HFIP) |
| Temperature | 25 °C (Room Temp) | -10 °C to 0 °C | 25 °C (Room Temp) |
| NBS Addition | 1.10 eq (Single portion) | 1.02 eq (5 portions over 30 min) | 1.05 eq (Dropwise solution) |
| Target (5-bromo) Yield | ~65% | >92% | >95% |
| 3-bromo Yield | ~15% | <2% | <1% |
| 3,5-dibromo Yield | ~20% | <1% | <1% |
References
- Source: clockss.
- Source: mdpi.
- Source: organic-chemistry.
Sources
Preventing decarboxylation during reactions with Ethyl 5-bromo-2,4-dihydroxybenzoate
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Ethyl 5-bromo-2,4-dihydroxybenzoate . Due to the unique electronic properties of the resorcinol core, this molecule is highly susceptible to degradation via decarboxylation if reaction conditions are not strictly controlled.
Mechanistic FAQ: Understanding the Root Cause
Q: Why does my Ethyl 5-bromo-2,4-dihydroxybenzoate degrade into 4-bromoresorcinol during basic alkylation?
A: The ester itself is structurally stable against direct decarboxylation. However, the degradation is a two-step cascade triggered by unwanted ester hydrolysis . If your reaction conditions (e.g.,
Once the free acid is formed, it is highly susceptible to decarboxylation. The hydroxyl groups at the 2- (ortho) and 4- (para) positions strongly donate electron density into the aromatic ring via resonance, maximizing electron density at the C1 position. This facilitates an
Q: Does the bromine atom at the 5-position increase or decrease the risk of decarboxylation? A: It slightly decreases the risk compared to the unbrominated analog, but not enough to provide thermal immunity. While the overwhelming resonance contribution of the two hydroxyls dictates the instability and lowers the activation energy for decarboxylation[1], the bromine at C5 (meta to C1) exerts a mild inductive electron-withdrawing effect. This slightly destabilizes the transition state of the protonation step, making it marginally more stable than 2,4-dihydroxybenzoic acid itself. However, protonation and decarboxylation remain sequential, rapid processes under basic or hydrothermal conditions[2].
Q: Why does the free acid decarboxylate even in mildly acidic or neutral aqueous conditions at elevated temperatures? A: The decarboxylation rate of OH-substituted benzoic acids under hydrothermal conditions is highly pH-dependent[3]. In aqueous media, the molecule can undergo a concerted proton transfer involving water molecules. The ortho and para hydroxyl groups dramatically lower the thermal stability threshold, allowing decarboxylation to occur at temperatures as low as 50–100 °C[3].
Pathway of unwanted ester hydrolysis leading to decarboxylation.
Quantitative Data: Thermal Stability Profiles
To contextualize the vulnerability of your substrate, the following table summarizes the thermal stability and decarboxylation onset temperatures of related benzoic acid derivatives.
| Compound | Substituent Effects | Decarboxylation Vulnerability | Typical Onset Temp (Aqueous/Basic) |
| Benzoic Acid | None | Very Low | > 300 °C[3] |
| Salicylic Acid | 2-OH (ortho) | Moderate | ~ 200 °C[1] |
| 2,4-Dihydroxybenzoic Acid | 2-OH, 4-OH (ortho, para) | Very High | < 100 °C[3] |
| 5-bromo-2,4-dihydroxybenzoic acid | 2-OH, 4-OH, 5-Br | High | ~ 100 °C |
| Ethyl 5-bromo-2,4-dihydroxybenzoate | Esterified Carboxyl | Stable (unless hydrolyzed) | N/A (Stable > 150 °C if dry) |
Troubleshooting Guide & Decision Matrix
Decision tree for preventing decarboxylation during synthesis.
Issue: Significant loss of starting material during etherification (Alkylation).
Cause: Wet solvent or hygroscopic bases introduced water, causing in-situ saponification followed by thermal decarboxylation. Solution: Transition to strictly anhydrous conditions. Use Protocol A below.
Issue: Decarboxylation during deliberate saponification to the free acid.
Cause: Using harsh bases (like NaOH) at elevated temperatures causes the newly formed free acid to immediately decarboxylate. Solution: Utilize mild bases (LiOH) at low temperatures with a highly controlled, cold acidic workup. Use Protocol B below.
Validated Experimental Protocols
These protocols are designed as self-validating systems to ensure causality between your actions and the chemical stability of the substrate.
Protocol A: Anhydrous Alkylation (Williamson Ether Synthesis)
Objective: Alkylate the 2- and/or 4-hydroxyl groups without triggering ester hydrolysis.
-
Solvent Validation (Critical Step): Dry N,N-Dimethylformamide (DMF) over activated 3Å molecular sieves for 48 hours. Self-Validation: Perform a Karl Fischer titration to confirm moisture content is <50 ppm before proceeding.
-
Reagent Preparation: Flame-dry Potassium Carbonate (
, 2.5 eq) under vacuum at 150 °C for 2 hours to remove adsorbed atmospheric water. -
Reaction Setup: Under a strict argon atmosphere, charge an oven-dried flask with Ethyl 5-bromo-2,4-dihydroxybenzoate (1.0 eq) and the anhydrous
. -
Solvent & Electrophile Addition: Inject the anhydrous DMF via syringe. Stir for 10 minutes, then add the alkyl halide (e.g., benzyl bromide, 2.2 eq) dropwise.
-
Temperature Control: Maintain the reaction strictly at 40 °C. Causality note: Staying below 60 °C prevents the exponential acceleration of trace hydrolysis.
-
Workup: Quench the reaction by pouring it into cold saturated aqueous
. Causality note: Avoid quenching with NaOH or strong acids, as extreme pH shifts during aqueous workup can hydrolyze the remaining ester. Extract with Ethyl Acetate (3x), wash with brine, dry over , and concentrate.
Protocol B: Controlled Low-Temperature Saponification
Objective: Convert the ester to 5-bromo-2,4-dihydroxybenzoic acid while suppressing the
-
Solvent System: Prepare a 3:1:1 mixture of THF : Methanol : Water. Causality note: The organic solvents keep the ester fully solubilized, allowing the reaction to proceed efficiently at low temperatures without heating.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide monohydrate (
, 3.0 eq). Causality note: LiOH is a milder nucleophile than NaOH/KOH, providing controlled saponification without localized exotherms. -
Reaction: Stir at 0 °C to 20 °C (ambient room temperature maximum) for 4-6 hours. Monitor by TLC until the ester is consumed. Never apply heat.
-
Cold Acidification (Critical Step): Cool the mixture back to 0 °C. Carefully acidify using 1M HCl dropwise until the pH reaches 3. Causality note: Do not use concentrated HCl. Localized high acidity and the resulting exotherm will immediately protonate the C1 position of the newly formed free acid, triggering irreversible
loss[2]. -
Extraction: Immediately extract the aqueous layer with chilled Ethyl Acetate to remove the free acid from the aqueous acidic environment. Wash with brine, dry over
, and concentrate under reduced pressure at < 30 °C.
References
-
Brown, B. R., Hammick, D. L., & Scholefield, A. J. B. (1950). The Mechanism of Decarboxylation. Part V. Kinetics of the Decarboxylation of Hydroxybenzoic Acids. RSC Publishing. Available at:[Link]
-
Dunn, G. E., et al. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Science Publishing. Available at:[Link]
-
Belsky, A., et al. (2003). Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]
Sources
Technical Support Center: Phenolic Stability & Oxidation Prevention
Senior Application Scientist Desk
Mission: To provide researchers with a mechanistic understanding and actionable protocols for stabilizing phenolic compounds. We move beyond "keep it cold" to engineering environments that thermodynamically disfavor oxidation.
Module 1: The Mechanism (Know Your Enemy)
Q: Why do my phenolic compounds turn pink/brown even when stored at -20°C?
A: You are witnessing the formation of Quinones . Phenolic groups are electron-rich. In the presence of even trace oxidants (ROS) or metal catalysts, they undergo a specific degradation cascade. It is not just "oxidation"; it is a radical chain reaction.
-
Initiation: The phenolic proton is removed (H-atom transfer) or an electron is lost (SET), creating a Phenoxy Radical . This is the rate-limiting step and is accelerated by basic pH (which forms the phenolate ion) and light.
-
Propagation: The radical is resonance-stabilized but highly reactive. It reacts with molecular oxygen (
) to form peroxyl radicals or couples with other phenoxy radicals. -
Termination (The Color Change): The final stable products are often Para-Benzoquinones (yellow/red) or polymerized Dimers (brown/black melanins).
Visualizing the Threat:
Caption: The degradation cascade from colorless phenol to colored quinones and dimers, triggered by environmental factors.
Module 2: Storage Protocols (The "How-To")
Q: How do I prepare a phenolic solution that stays stable for weeks?
A: You must remove the fuel (Oxygen) and the spark (Metals/Light). Sparging with nitrogen is insufficient for highly sensitive compounds (e.g., catecholamines, dopamine). You must use the Freeze-Pump-Thaw method.[1][2][3][4]
Protocol: Freeze-Pump-Thaw Degassing
Use this for: Stock solutions of catechols, hydroquinones, or expensive phenolic drugs.
-
Seal: Place your solvent (or solution) in a Schlenk flask or a heavy-walled ampoule. Connect to a vacuum manifold.
-
Freeze: Submerge the flask in liquid nitrogen (LN2) until the solvent is completely solid.
-
Why? Gases are insoluble in the solid matrix; this halts evaporation during the vacuum step.
-
-
Pump: Open the flask to high vacuum (10–15 min).
-
Why? This removes the headspace gas.[4]
-
-
Thaw: Close the flask (isolating it from the pump). Remove from LN2 and thaw in a warm water bath.
-
Observation: You will see vigorous bubbling as dissolved gas escapes the liquid into the static vacuum headspace.
-
-
Repeat: Perform steps 2–4 for three cycles .
-
Backfill: On the final cycle, backfill with high-purity Argon (heavier than air, provides a better "blanket" than Nitrogen).
Protocol: Solid State Storage
-
Container: Amber glass vials (blocks UV).
-
Headspace: Flush with Argon before capping.
-
Seal: Parafilm is permeable to oxygen over time. Use a cap with a Teflon (PTFE) liner and store inside a secondary desiccator jar containing an oxygen scavenger packet.
Module 3: Troubleshooting & Optimization (Q&A)
Q: My LC-MS shows a peak at [M-2H]. What is this? A: This is the Quinone form.[5]
-
Diagnosis: You have lost two protons and two electrons.
-
Fix: Check your pH. If your mobile phase or sample diluent is basic (pH > 7.5), phenols oxidize rapidly in the autosampler.
-
Action: Acidify your sample diluent with 0.1% Formic Acid or Acetic Acid. Keeping the pH < 4.0 protonates the phenol, making it significantly harder to oxidize.
Q: I added antioxidants, but the activity is still dropping. A: You may be using the wrong class of antioxidant. Phenolic protection requires matching the solubility and redox potential.
Table 1: Antioxidant Selection Guide
| Antioxidant | Type | Best Application | Mechanism |
| Sodium Metabisulfite | Hydrophilic | Aqueous drug formulations (e.g., Epinephrine) | Sacrificial oxidation; scavenges dissolved oxygen. |
| Ascorbic Acid (Vit C) | Hydrophilic | Biological assays / Cell culture | Reduces the phenoxy radical back to phenol (regeneration). |
| BHT / BHA | Lipophilic | Oils, emulsions, hydrophobic drugs | Chain-breaking; traps the radical in lipid phase. |
| EDTA / DTPA | Chelator | Buffers with trace metal contamination | Sequesters Fe³⁺/Cu²⁺ to prevent Fenton reaction catalysis. |
Q: Can I just use Nitrogen sparging? A: For robust experiments, no . Sparging reduces oxygen but does not eliminate it. Sparging is acceptable for HPLC mobile phases, but for storing a reactive phenolic stock solution, it is a "band-aid." Use Freeze-Pump-Thaw or an anaerobic chamber.
Module 4: Self-Validating Systems
Q: How do I prove my system is working before I run my valuable samples?
A: Implement a System Suitability Test (SST) . Do not assume stability; measure it.
1. The "Canary" Check (Visual/UV): Phenols are colorless; Quinones are colored.
-
Method: Measure the absorbance of your stock solution at 400–420 nm .
-
Validation: The reading should be effectively zero (baseline). Any rise in this region indicates early-stage oxidation before precipitation occurs.
2. The "Dimer" Check (LC-MS): Oxidative coupling creates dimers (2M - 2H).
-
Method: Run a short gradient LC-MS.
-
Validation: Look for a peak at roughly 2x the molecular weight. If this exceeds 0.5% of the total area, your storage method has failed.
Troubleshooting Decision Tree:
Caption: Diagnostic logic for identifying the root cause of phenolic instability.
References
-
International Conference on Harmonisation (ICH). (2003).[6] Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8] [Link]
-
Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation."[9] Pharmaceutical Development and Technology, 7(1), 1–32. [Link]
-
University of Washington. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.[1][3] Department of Chemistry. [Link]
-
Danilewicz, J. C. (2003). "Review of Reaction Mechanisms of Oxygen and Proposed Intermediate Reduction Products in Wine: Central Role of Iron and Copper." American Journal of Enology and Viticulture, 54(2), 73-86. [Link]
Sources
- 1. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 9. How to Mitigate Oxidation in Drug Formulations [eureka.patsnap.com]
Catalysis Support Hub: Troubleshooting Low Conversion in Cross-Coupling
Topic: Troubleshooting low conversion rates in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers. Format: Technical Support Center (Tier 3 Support Level).
Introduction: The "Hidden" Variables of Catalysis
Welcome to the Catalysis Support Hub. If you are reading this, your reaction likely stalled at 40% conversion, or perhaps it never started. In high-throughput drug discovery, "low conversion" is often misdiagnosed as "poor reactivity," leading to the abandonment of viable scaffolds.
As a Senior Application Scientist, I treat a catalytic cycle not as a magic black box, but as a synchronized engine. If the engine stalls, it is rarely because the fuel (substrate) is bad; it is usually because a specific gear (catalytic intermediate) is jammed or the spark (active Pd species) has died.
This guide moves beyond "add more catalyst." We will diagnose the molecular cause of the failure using field-proven logic and rigorous mechanistic checks.
Part 1: Diagnostic Triage
Before changing solvents or ligands randomly, use this logic flow to identify where the cycle is breaking.
Visual: The Troubleshooting Logic Tree
Caption: Decision matrix for isolating the failure mode based on crude reaction mixture analysis.
Part 2: The "Dead" Catalyst (Initiation & Deactivation)
Symptom: The reaction stops at partial conversion (e.g., 20-40%), or a black precipitate (Palladium black) forms.
Q: Why does my reaction stall even though I added 10 mol% Pd?
A: You likely have a "burst" of activity followed by rapid catalyst death. In cross-coupling, the active species is monomeric Pd(0) . This species is highly unstable. If it is not stabilized by a ligand, it aggregates into inactive Palladium black.[1]
Common Causes:
-
Oxidation of Ligands: Phosphine ligands (e.g., PPh3, XPhos) are easily oxidized to phosphine oxides by trace O2. Phosphine oxides cannot bind Pd(0), leaving the metal naked and prone to aggregation [1, 9].
-
Inhibition by Heterocycles: Substrates with pyridines, imidazoles, or amines can bind to Pd(II) intermediates, displacing the phosphine ligand and shutting down the cycle (common in Buchwald-Hartwig) [1, 23].
The Fix:
-
Switch to Precatalysts: Stop generating Pd(0) in situ from Pd(OAc)2. It is unreliable. Use defined precatalysts like Buchwald G3/G4 or Pd(dppf)Cl2 . These guarantee a 1:1 ratio of Pd to Ligand and ensure 100% initiation [2, 23].
-
Scavenge Oxygen: Sparging with a balloon is often insufficient for sensitive electron-rich ligands. Implement the Freeze-Pump-Thaw protocol (see Part 5).[2][3]
Part 3: The "Stalled" Cycle (Transmetallation Issues)
Symptom: Starting material is remaining, catalyst is still soluble (no black ppt), but the reaction is incredibly slow.
Q: My Suzuki coupling works on phenyl bromide but fails on my heterocyclic bromide. Why?
A: You are likely facing a Transmetallation Failure . The transmetallation step (transfer of the boron group to Pd) is often the rate-determining step.[4] It requires the boronic acid to be activated into a boronate species (Ar-B(OH)3⁻) by a base [1, 3].
The Mechanism of Failure: If your substrate is sterically hindered or the boronic acid is unstable (protodeboronation), the standard Carbonate bases (Na2CO3, K2CO3) may be too weak or too insoluble in organic solvents to generate enough active boronate.
The Fix (Base & Additive Matrix):
| Base Type | Examples | Best For... | Watch Out For... |
| Weak Inorganic | Na2CO3, K2CO3 | Standard aryl-aryl couplings. | Poor solubility in Dioxane/Toluene. Requires water (3:1 ratio). |
| Strong Inorganic | K3PO4, Cs2CO3 | Sterically hindered substrates. | Can hydrolyze sensitive esters/nitriles. |
| Organic Soluble | CsF, TBAF | Unstable boronic acids (rapid transmetallation). | Fluorides can etch glass; use plasticware if possible. |
| Strong Organic | NaOtBu, KOtBu | Buchwald-Hartwig Amination. | Incompatible with electrophilic functional groups (ketones, aldehydes). |
Expert Tip: If using anhydrous conditions (e.g., for hydrolytically unstable substrates), add a specific amount of water (e.g., 2-5 equivalents). The "Boronate Pathway" requires a hydroxo- or alkoxo-palladium species. Totally anhydrous Suzuki couplings often fail because the "Oxo-Palladium" pathway is kinetically slower [1, 10].
Part 4: Side Reactions (Protodehalogenation)
Symptom: The halide (Br/I) is gone, but instead of the coupled product, you isolated the de-halogenated starting material (Ar-H).
Q: Why is my bromide being replaced by Hydrogen?
A: This is Protodehalogenation . It competes with Transmetallation.
Mechanism: After Oxidative Addition, the Pd(II)-Ar species waits for the boronate.[5] If the boronate is slow to arrive (see Part 3), the Pd(II) species gets restless. It can grab a hydride from:
-
The Solvent: Alcohols (MeOH, iPrOH) are hydride donors.
-
The Ligand: Beta-hydride elimination from alkyl groups on the phosphine.
-
Trace Water: Via a complex Wacker-type cycle [25].
Visual: The Competition (Coupling vs. Dehalogenation)
Caption: Protodehalogenation occurs when the catalytic cycle stalls at the Pd(II) intermediate stage.
The Fix:
-
Increase Catalyst Loading: Push the kinetics toward coupling.
-
Change Solvent: Avoid alcohols or DMF if possible. Switch to non-polar solvents like Toluene or 1,4-Dioxane.
-
Boost Transmetallation: Use a stronger base (e.g., K3PO4) or switch to a more reactive Boronic Ester (Pinacol esters are generally more stable but slower; free Boronic Acids are faster).
Part 5: Standardized Protocols
Protocol A: Freeze-Pump-Thaw (The Gold Standard for Degassing)
Use this when you suspect oxygen inhibition (low conversion, homocoupling).
-
Setup: Place solvent/reagents in a Schlenk flask or heavy-walled vial. Fill only to 50% volume to prevent flask shattering [12, 13].[3][6]
-
Freeze: Submerge flask in liquid nitrogen (LN2) until solvent is solid.
-
Pump: Open to high vacuum (0.1 mmHg) for 5-10 minutes. Crucial: Keep flask frozen. This removes gas from the headspace.[6]
-
Thaw: Close vacuum. Remove from LN2. Thaw in a warm water bath. Do not apply vacuum while thawing. You will see bubbles (dissolved gas) escaping the liquid.
-
Repeat: Cycle steps 2-4 three times.
-
Backfill: After the final thaw, backfill with Argon/Nitrogen.
Protocol B: The "Matrix" Micro-Screen
Don't run one reaction at a time. Run 4-6 in parallel using 1-dram vials.
Standard Screen for a "Difficult" Suzuki:
-
Solvent A: 1,4-Dioxane (Standard)
-
Solvent B: Toluene/Water (9:1) (Biphasic)
-
Base A: K2CO3 (Standard)
-
Base B: K3PO4 (Stronger/More Soluble)
-
Catalyst: Pd(dppf)Cl2 (Robust) vs. XPhos Pd G3 (High Activity)
Run these 4-6 combinations on a 10mg scale. Analyze by LCMS after 2 hours. The winner is usually obvious.
References
-
BenchChem Technical Support. (2025).[7][8] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.[7][8] Link
-
BenchChem Technical Support. (2025). Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem.[7][8] Link
-
Miyaura, N., et al. (2024).[9] Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies.[9][10] Chemistry LibreTexts. Link
-
University of Washington. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.[2][6][8][11] UW Dept of Chemistry. Link
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
-
MIT Buchwald Lab. (2023). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Conditions.[8][9][12][13] Organic Chemistry Portal. Link
-
JoVE Science Education. (2015). Degassing Liquids with Freeze-Pump-Thaw Cycling.[2][6][8][11] Journal of Visualized Experiments. Link
-
BenchChem Technical Support. (2025). Palladium catalyst issues in cross-coupling reactions.[1][8][9][12][14][15] BenchChem.[7][8] Link
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress. Chemical.AI. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 11. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis & Separation of Brominated Dihydroxybenzoate Regioisomers
Welcome to the Technical Support Center. The bromination of dihydroxybenzoates (e.g., methyl 3,5-dihydroxybenzoate, 2,4-dihydroxybenzoic acid) is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). However, the highly activated nature of the resorcinol/catechol-type aromatic rings frequently leads to complex mixtures of mono-brominated regioisomers and polybrominated byproducts.
This guide provides field-proven, mechanistically grounded solutions for controlling regioselectivity and resolving these notoriously difficult-to-separate isomers.
Process Architecture
Workflow for synthesis and separation of brominated dihydroxybenzoate regioisomers.
Troubleshooting & FAQ Guide
Q1: Why am I getting a complex mixture of mono- and di-brominated regioisomers when brominating methyl 3,5-dihydroxybenzoate? Causality: The two hydroxyl groups strongly activate the aromatic ring toward electrophilic aromatic substitution via resonance. In 3,5-dihydroxybenzoates, the ortho and para positions relative to the -OH groups are highly nucleophilic. Standard bromination conditions (e.g., Br₂ in acetic acid) often lead to over-bromination (yielding bis-brominated products) or a statistical mixture of 2-bromo, 4-bromo, and 2,6-dibromo isomers[1]. Solution: To achieve regioselective mono-bromination, you must modulate the ring's electron density. Protecting the phenols as methyl ethers limits over-activation. Alternatively, using N-bromosuccinimide (NBS) in chloroform (CHCl₃) at a strictly controlled stoichiometry (1.05 eq) restricts the reaction time (~7 min) and strongly favors the ortho-brominated product over bis-bromination[1].
Q2: My brominated regioisomers co-elute on standard C18 reversed-phase HPLC. How can I resolve them for reaction monitoring? Causality: Regioisomers of brominated dihydroxybenzoic acids or esters possess nearly identical hydrophobicities and dipole moments. Consequently, standard hydrophobic interaction chromatography (reversed-phase C18) lacks the necessary selectivity to differentiate them. Solution: Implement mixed-mode chromatography. Utilizing a column like Primesep D introduces both reversed-phase and anion-exchange mechanisms. The slight differences in the pKa of the hydroxyl and carboxyl groups among the regioisomers—induced by the varying proximity of the electron-withdrawing bromine atom—allow for baseline resolution based on secondary ionic interactions[2].
Q3: Silica gel chromatography is failing to separate my crude mixture. What is the most scalable preparative method? Causality: Dihydroxybenzoates suffer from irreversible adsorptive loss and severe tailing on solid silica supports due to strong hydrogen bonding, leading to co-elution. Solution 1 (Thermodynamic Crystallization): For specific isomers like 2,4-dihydroxy-5-bromobenzoic acid, thermodynamic solubility differences can be exploited. Refluxing the crude mixture in boiling water selectively dissolves the target mono-bromo isomer, leaving polybrominated byproducts behind, allowing pure crystallization upon cooling[3]. Solution 2 (High-Speed Counter-Current Chromatography - HSCCC): For liquid-phase preparative separation, HSCCC is highly effective. It relies entirely on liquid-liquid partition, eliminating solid-support adsorption. A biphasic solvent system with dual-rotation elution can separate complex dihydroxybenzoate isomers at a preparative scale without sample loss[4].
Quantitative Data: Separation Techniques Comparison
| Separation Technique | Primary Mechanism | Resolution of Isomers | Scalability | Typical Solvent / Matrix |
| Mixed-Mode HPLC | Hydrophobic & Ionic (pKa) | Excellent (Baseline) | Analytical / Semi-Prep | Acetonitrile / Water / Buffer |
| HSCCC | Liquid-Liquid Partition | Very Good | Preparative (High) | Hexane / EtOAc / MeOH / H₂O |
| Recrystallization | Thermodynamic Solubility | Moderate (Specific isomers) | Industrial / Bulk | Boiling Water |
| Silica Gel | Hydrogen Bonding / Adsorption | Poor (Co-elution, tailing) | Lab Scale | Hexane / EtOAc |
Validated Experimental Protocols
Protocol 1: Regioselective Mono-Bromination (Self-Validating System)
Application: Synthesis of ortho-brominated methyl 3,5-dihydroxybenzoate derivatives.
-
Preparation: Dissolve the dihydroxybenzoate substrate in anhydrous CHCl₃ (0.1 M concentration).
-
Reagent Addition: Add 1.05 equivalents of N-bromosuccinimide (NBS) in a single portion at room temperature[1].
-
Reaction: Stir vigorously for exactly 7 minutes.
-
Validation Checkpoint: Aliquot 10 µL of the reaction mixture, quench with aqueous sodium thiosulfate, and analyze via mixed-mode HPLC. The complete disappearance of the starting material and the emergence of a single major peak confirms regioselective mono-bromination without over-reaction.
-
Workup: Quench the bulk reaction with saturated Na₂S₂O₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Preparative Separation via HSCCC
Application: Resolving complex mixtures of mono- and di-brominated isomers.
-
Solvent System Preparation: Prepare a biphasic solvent system of n-hexane–ethyl acetate–methanol–water (1:5:1.5:5, v/v/v/v). Equilibrate in a separatory funnel at room temperature and separate the upper and lower phases[4].
-
Column Equilibration: Fill the HSCCC column entirely with the upper (stationary) phase.
-
Hydrodynamic Setup: Pump the lower (mobile) phase at 1.0 mL/min while rotating the apparatus at 700 rpm.
-
Validation Checkpoint: Monitor the eluate until hydrodynamic equilibrium is reached. Calculate the retention of the stationary phase; it must be ~55% before proceeding[4].
-
Injection & Collection: Dissolve the crude sample in a 1:1 mixture of both phases and inject. Collect fractions using a UV monitor at 280 nm and validate the purity of each fraction using the Primesep D HPLC method[2].
Protocol 3: Selective Recrystallization of 5-Bromo Isomers
Application: Bulk purification of 2,4-dihydroxy-5-bromobenzoic acid.
-
Suspension: Suspend the crude brominated mixture in boiling water (approximately 1.5 L per 60 g of crude material)[3].
-
Thermodynamic Heating: Reflux the mixture for 1 hour.
-
Validation Checkpoint: Observe the flask. The target mono-bromo isomer will fully dissolve into a clear solution, while the 3,5-dibromo impurities will remain as an insoluble suspension[3].
-
Hot Filtration: Filter the mixture rapidly while hot to remove the insoluble di-bromo byproducts.
-
Crystallization: Cool the filtrate in an ice bath to 0–5°C to induce crystallization. Collect the fine, white crystals via vacuum filtration on a Büchner funnel.
-
Final Validation: Dry the product and verify the melting point (206.5–208.5°C) to ensure >95% purity[3].
References
-
Regioselective bromination: an approach to the d-ring of the gilvocarcins. Clockss.org. Available at: [Link]
-
Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. SciSpace. Available at: [Link]
-
HPLC Separation of Dihydroxybenzoic Acid. SIELC Technologies. Available at: [Link]
-
Resorcinol, 4-bromo - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
Sources
Technical Support Center: Thermal Stability Management of Ethyl 5-bromo-2,4-dihydroxybenzoate
Executive Summary & Compound Profile
Ethyl 5-bromo-2,4-dihydroxybenzoate (E5BDB) is a critical intermediate often employed in the synthesis of Hsp90 inhibitors and resorcinol-scaffold therapeutics. While the bromine substituent provides necessary steric and electronic properties for target binding, the molecule's stability is compromised by two competing thermal degradation pathways: ester hydrolysis and phenolic oxidation .
This guide addresses the specific thermal sensitivities of E5BDB. Unlike simple benzoates, the electron-rich resorcinol ring (2,4-dihydroxy) makes this compound highly susceptible to oxidative quinone formation, a process accelerated exponentially by temperature and light.
Key Chemical Susceptibilities
| Feature | Vulnerability | Thermal Trigger | Visual Indicator |
| Ethyl Ester | Hydrolysis | >40°C (with moisture) | Melting point depression; Acrid smell (Acetic/Ethanolic) |
| Resorcinol Moiety | Oxidation | >25°C (with air) | Product turns pink/brown |
| Bromine | Radical Scission | >150°C (or UV light) | Darkening; Halogen release |
Degradation Mechanisms (The "Why")
To control stability, you must understand the causality. Thermal energy acts as a catalyst for two primary mechanisms that degrade E5BDB.
Mechanism A: Hydrolysis (The Yield Killer)
The ethyl ester bond is susceptible to cleavage by water. This is an equilibrium reaction.
-
Thermodynamics: Heat shifts the equilibrium, but more importantly, it provides the activation energy (
) for the nucleophilic attack of water on the carbonyl carbon. -
Impact: Conversion to 5-bromo-2,4-dihydroxybenzoic acid, which has different solubility and reactivity profiles, ruining downstream stoichiometry.
Mechanism B: Auto-oxidation (The Purity Killer)
The 2,4-dihydroxy substitution pattern is electron-rich.
-
Thermodynamics: Heat lowers the barrier for electron abstraction by atmospheric oxygen.
-
Impact: Formation of ortho- or para-quinones. These are highly colored (pink/red) even at ppm levels, leading to QC failure on "Appearance" specifications.
Visualization: Degradation Pathways
The following diagram maps the kinetic pathways activated by thermal stress.
Caption: Figure 1. Thermal degradation logic showing Hydrolysis (Yield loss) and Oxidation (Purity loss).
Troubleshooting Guide & FAQs
This section addresses specific issues observed in the lab, derived from the chemical behavior of resorcinol esters [1][2].
Q1: My white powder has turned a faint pink color after storage. Is it usable?
Diagnosis: Oxidative Surface Degradation.
-
Cause: The phenolic hydroxyl groups have oxidized to quinones. This is often surface-level, caused by light exposure or storage above 25°C in a non-inert atmosphere.
-
Solution:
-
Check Purity: Run an HPLC. If purity is >98%, the color is likely superficial (quinones have high extinction coefficients; a tiny amount causes visible color).
-
Remediation: Recrystallize using Protocol B (below) using degassed solvents.
-
Prevention: Store at 2-8°C under Argon/Nitrogen.
-
Q2: I observe a "melting point depression" (e.g., melting at 125°C instead of 132-134°C).
Diagnosis: Hydrolysis Impurities.
-
Cause: Moisture ingress during storage or heating the compound in "wet" solvents has created 5-bromo-2,4-dihydroxybenzoic acid. The acid acts as an impurity, depressing the crystal lattice energy.
-
Verification: Dissolve a sample in bicarbonate solution. The ester is insoluble; the acid impurity will dissolve and release CO2.
-
Solution: The material must be repurified. Recrystallization is required. Ensure all solvents are anhydrous.
Q3: Can I use Methanol for recrystallization?
Diagnosis: Transesterification Risk.
-
Warning: NO. Heating ethyl esters in methanol (especially with trace acid/base catalysis from impurities) causes transesterification. You will convert your Ethyl ester to a Methyl ester.
-
Correct Solvent: Use Ethanol/Water mixtures or Toluene/Ethyl Acetate systems to match the alkyl chain and prevent scrambling.
Experimental Protocols
Protocol A: Thermal Stress Test (Validation)
Use this to determine if your specific batch requires cold chain transport.
-
Preparation: Aliquot 50 mg of E5BDB into three HPLC vials.
-
Conditions:
-
Vial A: Control (Store at 4°C).
-
Vial B: Thermal Stress (Incubate at 60°C for 4 hours).[1]
-
Vial C: Hydrolytic Stress (Add 10 µL water, Incubate at 60°C for 4 hours).
-
-
Analysis: Dissolve in Acetonitrile. Run HPLC (C18 column, Water/ACN gradient).
-
Pass Criteria: Vial B must show <0.5% degradation relative to Vial A. If Vial C shows >2% acid formation, the compound is moisture sensitive and requires desiccated storage.
Protocol B: Temperature-Controlled Recrystallization
Standard recrystallization often overheats this labile molecule. Use this modified "Low-Thermal-Load" procedure.
-
Dissolution: Use Ethanol (anhydrous). Heat to reflux (78°C) only until dissolution is complete. Do not hold at reflux for >5 minutes.
-
Filtration: Hot filter rapidly through a pre-warmed funnel to remove insoluble oxidants.
-
Crystallization:
-
Do NOT crash cool on ice immediately (traps impurities).
-
Allow to cool to Room Temp (25°C) over 30 minutes.
-
Then move to 4°C for 2 hours.
-
-
Drying: Vacuum dry at 40°C maximum .
-
Critical: Drying >50°C often causes the surface to turn pink (oxidation) due to residual solvent promoting O2 transfer.
-
Storage & Handling Workflow
Follow this decision tree to maintain the integrity of E5BDB during its lifecycle.
Caption: Figure 2. Lifecycle management workflow to prevent thermal and moisture-induced degradation.
Data Summary: Stability Profile
The following data is extrapolated from structural analogues (Ethyl 3,4-dihydroxybenzoate) and functional group chemistry [1][3].
| Condition | Duration | Expected Purity Loss | Primary Degradant |
| -20°C (Inert) | 12 Months | < 0.1% | None |
| 4°C (Air) | 6 Months | 0.2 - 0.5% | Quinones (Color change) |
| 25°C (60% RH) | 1 Month | 1.0 - 3.0% | Hydrolysis (Acid) |
| 60°C (Stress) | 4 Hours | > 5.0% | Acid + Ethanol |
References
-
BenchChem. (2025).[2][3] Synthesis Protocols and Application Notes for Ethyl 3,4-Dihydroxybenzoate. Retrieved from
-
Sigma-Aldrich. (n.d.). Ethyl 5-bromo-2-hydroxybenzoate Product Specification & Safety Data Sheet. Retrieved from
-
Schwarzenbach, R. P., & Gschwend, P. M. (1993). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. Retrieved from
-
PubChem. (2025).[4] 5-Bromo-2,4-dihydroxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from
Sources
Technical Support Center: Removing Unreacted Bromine Impurities
Ticket ID: BR-REM-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Advanced protocols for the removal of elemental bromine (
Introduction
Welcome to the Technical Support Center. You are likely here because your reaction mixture retains the characteristic red-brown hue of elemental bromine, or you are planning a workup for a bromination reaction (e.g., Wohl-Ziegler, electrophilic aromatic substitution).
Executive Summary:
Removing unreacted bromine is not merely a cosmetic step; residual
⚠️ CRITICAL SAFETY WARNING: The Acetone Trap
DO NOT use acetone to rinse glassware containing bromine or to quench bromine reactions.
-
Mechanism: Acid-catalyzed enolization of acetone reacts instantly with
to form bromoacetone . -
Consequence: Bromoacetone is a potent lachrymator (tear gas) used in WWI.[2] Even trace amounts will render the laboratory uninhabitable.
-
Correct Action: Use aqueous sodium thiosulfate or sulfite for all cleaning and quenching.
Module 1: Aqueous Reductive Quenching (The Standard Protocol)
This method relies on reducing the volatile, toxic oxidant (
Decision Matrix: Which Agent to Choose?
Not all reducing agents are equal. The choice depends heavily on the pH of your reaction mixture.
Figure 1: Decision logic for selecting the correct aqueous quenching agent to avoid side reactions.
Protocol A: Sodium Thiosulfate Wash (Neutral Conditions)
Best for: Standard workups where the reaction mixture is not strongly acidic.
The Chemistry:
Step-by-Step:
-
Preparation: Prepare a 10% w/v aqueous solution of sodium thiosulfate (
). -
Cooling: Cool the reaction mixture to 0°C–5°C. The quenching reaction is exothermic .
-
Addition: Add the thiosulfate solution dropwise with vigorous stirring .
-
Tech Note: Vigorous stirring is critical. The reaction occurs at the interface of the organic and aqueous phases.
-
-
Endpoint: The organic layer will shift from red/orange to pale yellow or colorless.
-
Separation: Transfer to a separatory funnel. Remove the aqueous layer.
-
Polishing: Wash the organic layer with brine to break any micro-emulsions, dry over
, and filter.
Protocol B: Sodium Bisulfite/Sulfite (Acidic Conditions)
Best for: Reactions generating HBr or using Lewis Acids.
The Issue with Thiosulfate in Acid:
In acidic media, thiosulfate disproportionates to form sulfur dioxide and elemental sulfur (
The Fix:
Use Sodium Bisulfite (
Step-by-Step:
-
Preparation: Prepare a saturated solution of Sodium Bisulfite.
-
Addition: Add slowly to the reaction mixture.
-
Observation: Evolution of
gas may occur (use a fume hood). The color change indicates the endpoint.[6]
Module 2: Anhydrous/Water-Sensitive Removal
If your product hydrolyzes in water, aqueous washes are impossible. You must use a "scavenger" approach.
Protocol C: The Cyclohexene Scavenger
Best for: Highly water-sensitive products (e.g., acid chlorides, reactive intermediates).
The Chemistry:
Cyclohexene acts as a "sacrificial alkene." It reacts rapidly with
Step-by-Step:
-
Quantify: Estimate the excess bromine (moles).
-
Add Scavenger: Add Cyclohexene (1.1 equivalents relative to excess
) directly to the reaction pot. -
Reaction: Stir at room temperature. The red color should fade within minutes.
-
Purification (The Catch): You now have trans-1,2-dibromocyclohexane in your mixture.
-
Boiling Point: ~220°C.
-
Removal: If your product is volatile, distill the product away from the heavy dibromide residue. If your product is a solid, the dibromide remains in the mother liquor during recrystallization [2].
-
Module 3: Troubleshooting Guide (FAQ)
Q: I washed with thiosulfate, but the organic layer is still orange. Why?
-
Cause 1: Phase Transfer Limitation. The bromine is in the organic phase; the thiosulfate is in the water. If you didn't stir vigorously enough, they didn't touch.
-
Cause 2: False Positive. Some brominated byproducts are colored.
-
Solution: Check the aqueous layer.[4][6] If the aqueous layer is colorless but the organic layer is red, add fresh thiosulfate and stir aggressively for 15 minutes. If color persists, it may be inherent to the product, not free bromine.
Q: My product smells like sulfur after workup.
-
Cause: You used thiosulfate in an acidic mixture, generating colloidal sulfur and
. -
Solution: In the future, neutralize the reaction with
before adding thiosulfate, or switch to Sodium Sulfite (Protocol B).
Q: I have a stubborn emulsion during the wash.
-
Cause: Brominated reaction mixtures often have similar densities to water/brine (1.0–1.3 g/mL).
-
Solution:
-
Add solid NaCl to saturate the aqueous layer (increases density).[4]
-
Filter the biphasic mixture through a pad of Celite to break surface tension [3].
-
Comparison of Agents
| Agent | Active Species | pH Suitability | Risk | Byproduct |
| Sodium Thiosulfate | Neutral/Basic | Sulfur precipitation in acid | Tetrathionate | |
| Sodium Sulfite | Acidic/Neutral | Sulfate | ||
| Sodium Bisulfite | Acidic | Sulfate | ||
| Sodium Hydroxide | Basic | Disproportionates | Hypobromite |
Module 4: Workflow Visualization
The following diagram illustrates the complete logic flow for a safe workup.
Figure 2: Comprehensive workflow for bromine removal based on product sensitivity and pH.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R.Purification of Laboratory Chemicals; Butterworth-Heinemann, 2003.
-
BenchChem Technical Support. Removal of Unreacted Bromine from Reaction Mixtures.
-
Occupational Safety and Health Administration (OSHA). Accident Report: Bromine Reaction with Acetone.
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Ethyl 5-bromo-2,4-dihydroxybenzoate
In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of progress. For researchers and scientists, the ability to confidently characterize a molecule dictates the pace and success of their work. This guide provides an in-depth analysis of Ethyl 5-bromo-2,4-dihydroxybenzoate, a substituted aromatic compound, using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will delve into the intricacies of its ¹H and ¹³C NMR spectra, offering a detailed interpretation of its spectral features.
Furthermore, this guide will extend beyond a singular technique, offering a comparative perspective on alternative analytical methods such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. By understanding the strengths and limitations of each technique, researchers can devise a holistic and efficient strategy for comprehensive molecular characterization.
The Power of NMR: A Deep Dive into the Structure of Ethyl 5-bromo-2,4-dihydroxybenzoate
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for the structural determination of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of Ethyl 5-bromo-2,4-dihydroxybenzoate is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The interpretation of this spectrum relies on three key pieces of information for each signal: the chemical shift (δ), the integration, and the multiplicity (splitting pattern).[3][4]
Molecular Structure with Predicted ¹H NMR Assignments
Caption: Predicted ¹H NMR chemical shifts and multiplicities for Ethyl 5-bromo-2,4-dihydroxybenzoate.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~ 6.5 | Singlet (s) | 1H | This proton is ortho to two electron-donating hydroxyl groups, which causes significant shielding, shifting it upfield. The para bromine atom has a lesser effect. It appears as a singlet as there are no adjacent protons to couple with. |
| H-6 | ~ 7.7 | Singlet (s) | 1H | Positioned ortho to the electron-withdrawing carboxyl group and meta to the bromine, this proton is deshielded and shifted downfield. It appears as a singlet due to the lack of adjacent protons. |
| -OH (C-2) | ~ 10.0 - 12.0 | Broad Singlet (br s) | 1H | The intramolecular hydrogen bonding with the adjacent carbonyl group significantly deshields this proton, causing a substantial downfield shift. The signal is often broad due to chemical exchange.[3] |
| -OH (C-4) | ~ 5.0 - 6.0 | Broad Singlet (br s) | 1H | This phenolic proton is less deshielded than the C-2 hydroxyl proton. Its chemical shift can be variable and the peak is often broad.[3] |
| -OCH₂CH₃ | ~ 4.4 | Quartet (q) | 2H | The methylene protons are adjacent to the deshielding ester oxygen atom. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, where n=3).[3][5] |
| -OCH₂CH₃ | ~ 1.4 | Triplet (t) | 3H | The methyl protons are in a typical alkyl region. They are split into a triplet by the two adjacent methylene protons (n+1 rule, where n=2).[3][5] |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule.[6] For Ethyl 5-bromo-2,4-dihydroxybenzoate, we expect to see nine distinct signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~ 170 | The carbonyl carbon of the ester is highly deshielded due to the double bond to one oxygen and a single bond to another.[5][6][7] |
| C-2 | ~ 160 | This aromatic carbon is attached to a hydroxyl group and is deshielded. |
| C-4 | ~ 158 | Similar to C-2, this carbon is bonded to a hydroxyl group and is found downfield. |
| C-6 | ~ 135 | This aromatic CH carbon is ortho to the electron-withdrawing carboxyl group, causing a downfield shift. |
| C-1 | ~ 110 | This quaternary carbon is attached to the ester group and is situated between two hydroxyl-bearing carbons. |
| C-3 | ~ 105 | This aromatic CH carbon is shielded by two ortho hydroxyl groups. |
| C-5 | ~ 100 | This carbon is directly attached to bromine, which typically results in a shift to this region. |
| -OCH₂CH₃ | ~ 62 | The methylene carbon is bonded to the deshielding oxygen atom of the ester.[5][8] |
| -OCH₂CH₃ | ~ 14 | The methyl carbon is in the typical upfield alkyl region.[5][8] |
A Comparative Look: NMR and Its Alternatives
While NMR is a powerful tool, a comprehensive structural elucidation often benefits from a multi-technique approach.[9][10][11] Mass Spectrometry and Infrared Spectroscopy provide complementary information.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | The absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[2] | Detailed information on the molecular framework, including carbon-hydrogen connectivity and the electronic environment of atoms.[12] | Provides unambiguous structural determination and stereochemical insights.[13] | Lower sensitivity compared to MS, requiring more sample.[13] Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[14] | Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.[15] | High sensitivity, requiring very small amounts of sample. Excellent for confirming molecular weight.[13] | Does not directly provide information on the connectivity of atoms or stereochemistry. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular bonds, which causes them to vibrate at specific frequencies.[10] | Identifies the presence of specific functional groups (e.g., -OH, C=O, C-O).[11][12][15] | Rapid and non-destructive. Provides a quick assessment of the functional groups present in a molecule.[16] | Provides limited information about the overall molecular structure and connectivity.[15][16] |
Decision Workflow for Analytical Technique Selection
Caption: A workflow to guide the selection of analytical techniques for compound characterization.
Experimental Protocol for High-Quality NMR Spectra Acquisition
Achieving high-resolution NMR spectra is critically dependent on proper sample preparation and instrument setup.[17] The following protocol outlines the key steps for obtaining ¹H and ¹³C NMR spectra of a compound like Ethyl 5-bromo-2,4-dihydroxybenzoate.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh approximately 5-25 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[18] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[19]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer for field-frequency locking.[18]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[18][19] Gentle vortexing or sonication can aid in dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[18]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[17] "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.[20]
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity.[21]
-
Due to the low sensitivity of ¹³C NMR, a larger number of scans (hundreds to thousands) and a longer acquisition time are required.[20]
-
-
-
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: The relative areas under the ¹H NMR peaks are integrated to determine the proton ratios.
-
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for acquiring and processing NMR spectra.
Conclusion
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Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd Edition. Wiley-VCH. [Link]
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A Comparative Guide to FTIR Absorption Bands for Ester and Hydroxyl Groups
For researchers, scientists, and professionals in drug development, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for the structural elucidation of molecules.[1] Its ability to provide a unique molecular "fingerprint" allows for the rapid and non-destructive identification of functional groups.[2][3] This guide offers an in-depth comparison of the FTIR spectral signatures of two of the most common and important functional groups in organic chemistry and pharmaceutical sciences: the hydroxyl (-OH) and ester (-COOR) groups. We will explore their characteristic absorption bands, the structural factors that influence them, and provide practical, data-supported guidance for their identification, particularly in molecules where both are present.
The Foundational Principles of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[4] When a molecule is exposed to infrared radiation, it will absorb energy at frequencies that correspond to its natural vibrational modes.[4] An FTIR spectrometer measures this absorption, producing a spectrum that plots absorbance or transmittance against the wavenumber (typically in cm⁻¹), which is proportional to the frequency of the absorbed radiation.[5] The resulting spectrum contains a series of peaks, or absorption bands, with each peak corresponding to a specific type of bond vibration (e.g., stretching, bending).[5] The position, intensity, and shape of these bands provide a wealth of information about the molecule's functional groups and overall structure.[6]
Identifying the Hydroxyl (-OH) Group: A Tale of Hydrogen Bonding
The hydroxyl group is one of the most readily identifiable functional groups in an FTIR spectrum. Its most prominent feature is the O-H stretching vibration, which appears in the single-bond region of the spectrum.[5]
-
Free (Non-Hydrogen-Bonded) O-H: In a dilute solution in a non-polar solvent, where intermolecular hydrogen bonding is minimized, the O-H stretch appears as a sharp, narrow peak in the range of 3650-3580 cm⁻¹ .
-
Hydrogen-Bonded O-H: More commonly, especially in neat samples (pure liquids or solids) or concentrated solutions, hydroxyl groups participate in intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing the stretching vibration to occur at a lower frequency. The result is a characteristic broad, strong absorption band typically centered in the 3550-3200 cm⁻¹ region.[7] The broadness of the peak is due to the wide distribution of hydrogen bond strengths within the sample at any given moment.
The presence of a broad band in the 3550-3200 cm⁻¹ region is a very strong indicator of a hydroxyl group (from an alcohol or a carboxylic acid). For instance, in a study of plant extracts, the appearance of a major peak at 3341 cm⁻¹ was attributed to the -OH group from alcohol compounds.[8]
Decoding the Ester (-COOR) Group: A Two-Part Signature
The ester functional group presents a distinct two-part signature in the FTIR spectrum, arising from the carbonyl group (C=O) and the carbon-oxygen single bonds (C-O).
-
The Carbonyl (C=O) Stretch: This is the most intense and diagnostic band for an ester. It appears as a strong, sharp peak in the carbonyl region of the spectrum. The exact position is sensitive to the molecular structure:
-
Saturated Aliphatic Esters: Typically absorb in the range of 1750-1735 cm⁻¹ .[9] For example, ethyl acetate shows a strong C=O stretch at approximately 1752 cm⁻¹.[9]
-
α,β-Unsaturated and Aromatic Esters: When the ester group is conjugated with a double bond or an aromatic ring, the resonance effect lowers the double-bond character of the C=O bond. This shifts the absorption to a lower wavenumber, typically in the range of 1730-1715 cm⁻¹ .[9][10] Ethyl benzoate, an aromatic ester, exhibits its C=O stretch at 1726 cm⁻¹.[9]
-
-
The C-O Stretches: Esters also display two distinct C-O single bond stretching vibrations in the fingerprint region of the spectrum, between 1300 and 1000 cm⁻¹.[9] These bands are often referred to as the "ester C-O stretches" and correspond to the vibrations of the (C=O)-O and O-C bonds. Their presence provides confirmatory evidence for the ester group. For example, a study on plant extracts identified C-O stretches of esters at 1161 cm⁻¹ and 1036 cm⁻¹.[8]
Comparative Analysis: When Hydroxyl and Ester Groups Coexist
In many molecules of interest, such as poly(hydroxy esters) or during esterification reactions, both hydroxyl and ester groups are present.[11][12] Interpreting the spectra of these compounds requires careful analysis.
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Typical Appearance | Key Differentiating Factors |
| Hydroxyl (H-Bonded) | O-H Stretch | 3550 - 3200 | Strong, Very Broad | Located in the high-frequency region; its breadth is its most telling feature. |
| Ester | C=O Stretch | 1750 - 1715 | Strong, Sharp | The most intense peak in the carbonyl region. Position shifts with conjugation. |
| Ester | C-O Stretches | 1300 - 1000 | Two or more Medium to Strong, Sharp Bands | Confirmatory peaks in the fingerprint region. |
A key application of this comparative analysis is in monitoring esterification reactions, where a carboxylic acid (-COOH) and an alcohol (-OH) react to form an ester. The progress of the reaction can be tracked by observing the disappearance of the very broad O-H band from the carboxylic acid and the broad O-H band from the alcohol, alongside the appearance of the sharp, strong ester C=O stretch and the two C-O stretches in the fingerprint region.[12]
Similarly, in the analysis of hydroxylated oils, the formation of the hydroxyl group is indicated by the appearance of a broad -OH band, while the original ester C=O band remains.[13]
Experimental Protocols for High-Quality FTIR Analysis
Obtaining a clean, interpretable spectrum is critically dependent on proper sample preparation.[6][14] The chosen method depends on the physical state of the sample.
Protocol 1: Analysis of Liquid Samples (Neat or in Solution)
This method is suitable for pure liquids or solids dissolved in a suitable solvent. Attenuated Total Reflectance (ATR) is a common, modern alternative that requires minimal sample preparation.
Method A: Liquid Cell (Transmission)
-
Cell Preparation: Select a liquid cell with IR-transparent windows (e.g., NaCl or KBr). Ensure the cell is clean and dry.[14]
-
Background Spectrum: Acquire a background spectrum of the empty, assembled cell or the pure solvent if analyzing a solution. This allows for automatic subtraction of any interfering signals.[15][16]
-
Sample Loading: Using a syringe, introduce a few drops of the neat liquid or sample solution into the cell's filling port until the space between the windows is filled without air bubbles.[16]
-
Seal and Mount: Seal the cell ports and place the cell securely in the spectrometer's sample holder.[14]
-
Spectrum Acquisition: Collect the sample spectrum. A typical analysis involves 16 to 64 scans over a range of 4000-600 cm⁻¹ to achieve a good signal-to-noise ratio.[6]
-
Cleaning: Thoroughly clean the cell with an appropriate solvent (e.g., methylene chloride, followed by ethanol) and dry it completely.[15]
Method B: Attenuated Total Reflectance (ATR)
-
Crystal Cleaning: Clean the surface of the ATR crystal (often diamond or zinc selenide) with a soft tissue soaked in a volatile solvent like isopropanol.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.[16]
-
Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.[14]
-
Spectrum Acquisition: Run the FTIR analysis. For volatile liquids, a cover may be used to minimize evaporation.
-
Cleaning: Clean the crystal surface thoroughly with a solvent-soaked tissue after the analysis.[16]
Protocol 2: Analysis of Solid Samples (KBr Pellet Method)
This is a classic method for obtaining high-quality transmission spectra of solid samples.
-
Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[15]
-
Mixing with KBr: Add 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. KBr is used because it is transparent in the mid-IR region.[14] Mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.[15]
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[14]
-
Background & Sample Scan: Place the pellet in a dedicated sample holder in the FTIR instrument. Run a background scan with an empty holder, then run the sample scan.
-
Disposal: After analysis, remove the pellet and clean the die and press components thoroughly.
Visualization of Workflows
Experimental Workflow for FTIR Analysis
The general workflow for acquiring an FTIR spectrum, from sample preparation to data analysis, is a systematic process.
Caption: General experimental workflow for FTIR analysis.
Logical Flow for Spectral Interpretation
The process of identifying hydroxyl and ester groups in a spectrum follows a logical decision tree based on the presence of key absorption bands.
Caption: Decision tree for identifying hydroxyl and ester groups.
References
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A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 5-bromo-2,4-dihydroxybenzoate and its Analysis
Abstract: This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 5-bromo-2,4-dihydroxybenzoate. As a compound of interest in synthetic chemistry and drug development, understanding its mass spectrometric behavior is crucial for its unambiguous identification and characterization. This document delineates the primary fragmentation pathways based on established chemical principles and compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methodologies like High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols are provided to ensure reproducible and self-validating results, adhering to the highest standards of scientific integrity.
Part 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of Ethyl 5-bromo-2,4-dihydroxybenzoate
The structural elucidation of a novel or synthesized compound is fundamentally reliant on the interpretation of its mass spectrum. The fragmentation pattern serves as a molecular fingerprint, providing critical insights into the compound's constituent functional groups and overall architecture. Ethyl 5-bromo-2,4-dihydroxybenzoate possesses several key features—an ethyl ester, a halogen substituent, and hydroxyl groups on an aromatic ring—each contributing uniquely to its fragmentation behavior under electron ionization.
The Molecular Ion: A Diagnostic Signature
Upon entering the ion source, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+). A pivotal characteristic of brominated compounds is the natural isotopic abundance of bromine, which consists of 79Br and 81Br in a nearly 1:1 ratio.[1] Consequently, any fragment containing a bromine atom will manifest as a pair of peaks of almost equal intensity, separated by two mass units (m/z), commonly referred to as the M and M+2 peaks.[2] For Ethyl 5-bromo-2,4-dihydroxybenzoate (C9H9BrO4), the expected monoisotopic mass of the molecular ion containing 79Br is approximately 275.97 Da, giving rise to a characteristic doublet at m/z 276 and 278 .
Primary Fragmentation Pathways
The energetically unstable molecular ion undergoes a series of predictable fragmentation reactions to form more stable daughter ions.[3][4] The most probable pathways are dictated by the stability of the resulting cation and neutral radical.
-
Loss of an Ethoxy Radical (•OC2H5): A common and highly favored fragmentation for ethyl esters is the cleavage of the C-O bond, resulting in the loss of an ethoxy radical (mass = 45 Da).[5] This pathway leads to the formation of a very stable brominated dihydroxybenzoyl acylium ion. This fragment is expected to be a prominent peak in the spectrum.
-
Expected m/z: 231/233
-
-
Loss of Ethylene (C2H4) via McLafferty Rearrangement: The presence of a gamma-hydrogen on the ethyl group allows for a McLafferty rearrangement, a characteristic fragmentation for many esters and ketones. This involves the transfer of a hydrogen atom to the carbonyl oxygen with the subsequent elimination of a neutral ethylene molecule (mass = 28 Da).[5] This results in the formation of a 5-bromo-2,4-dihydroxybenzoic acid radical cation.
-
Expected m/z: 248/250
-
-
Decarbonylation (Loss of CO): The acylium ion formed from the loss of the ethoxy radical (m/z 231/233) can undergo further fragmentation by losing a neutral carbon monoxide molecule (mass = 28 Da).[2] This leads to the formation of a brominated dihydroxyphenyl cation.
-
Expected m/z: 203/205
-
The proposed fragmentation cascade is illustrated in the diagram below.
Caption: Predicted EI fragmentation pathway for Ethyl 5-bromo-2,4-dihydroxybenzoate.
Summary of Predicted Mass Fragments
The following table summarizes the major predicted fragment ions, their mass-to-charge ratios, and the corresponding fragmentation pathways.
| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 276/278 | [C9H9BrO4]•+ | Moderate | Molecular Ion (M•+) showing the 1:1 bromine isotope pattern. |
| 248/250 | [C7H5BrO4]•+ | Moderate | Loss of ethylene (C2H4) via McLafferty Rearrangement. |
| 231/233 | [C7H4BrO3]+ | High (likely Base Peak) | α-cleavage with loss of an ethoxy radical (•OC2H5). |
| 203/205 | [C6H4BrO2]+ | Moderate to High | Loss of CO from the bromodihydroxybenzoyl cation. |
Part 2: Experimental Protocol and Workflow
To ensure the generation of high-quality, reproducible mass spectra, a validated experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like Ethyl 5-bromo-2,4-dihydroxybenzoate.
Standard Operating Procedure for GC-MS Analysis
Objective: To obtain the electron ionization (EI) mass spectrum of Ethyl 5-bromo-2,4-dihydroxybenzoate for structural confirmation and fragmentation analysis.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the purified compound.
- Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection. The optimal concentration should be determined empirically to avoid detector saturation.
2. GC-MS Instrument Parameters: [6]
- Gas Chromatograph (GC):
- Injector: Split/Splitless inlet, operated in splitless mode for maximum sensitivity.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
- Initial Temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Final Hold: 10 minutes at 280 °C.
- Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Solvent Delay: 4-5 minutes (to protect the filament from the solvent front).
3. Data Acquisition and Analysis:
- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
- Extract the mass spectrum from the apex of the analyte's chromatographic peak.
- Identify the molecular ion peak (m/z 276/278) and major fragment ions.
- Compare the experimental fragmentation pattern with the predicted pattern and with spectral libraries (if available).
General Experimental Workflow
The logical flow from sample to result is critical for systematic analysis.
Caption: General workflow for the GC-MS analysis of Ethyl 5-bromo-2,4-dihydroxybenzoate.
Part 3: Comparison with Alternative Analytical Techniques
While GC-MS is a gold standard for volatile and semi-volatile compounds, other techniques may be more suitable depending on the analytical objective, sample matrix, and available instrumentation.[7] The primary alternative for a polar compound like this is High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7] For Ethyl 5-bromo-2,4-dihydroxybenzoate, a reverse-phase method (e.g., C18 column) would be ideal.
-
Advantages over GC-MS:
-
No Volatility Requirement: HPLC is suitable for non-volatile and thermally labile compounds, eliminating the risk of thermal degradation in a hot GC inlet.
-
No Derivatization: The polar hydroxyl groups do not require derivatization, simplifying sample preparation.
-
Versatile Detectors: Can be coupled to various detectors, including UV-Vis (Diode Array Detector, DAD) for quantification or a mass spectrometer (LC-MS) for structural information.
-
-
Disadvantages:
-
Lower Resolution (for some isomers): Capillary GC columns often provide higher chromatographic resolution than standard HPLC columns.
-
Solvent Consumption: HPLC typically uses larger volumes of organic solvents compared to GC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the best of both worlds. Using a softer ionization technique like Electrospray Ionization (ESI) would likely result in a prominent protonated molecule [M+H]+ (or deprotonated molecule [M-H]- in negative mode) with less in-source fragmentation than EI, which can be advantageous for molecular weight confirmation.[8] Tandem MS (MS/MS) can then be used to induce fragmentation in a controlled manner to obtain structural information.
Performance Comparison
| Feature | GC-MS with Electron Ionization (EI) | HPLC-UV/DAD | LC-MS with Electrospray Ionization (ESI) |
| Principle | Separation of volatile compounds followed by hard ionization and mass analysis.[7] | Separation based on polarity; detection via UV absorbance. | Separation based on polarity; soft ionization and mass analysis.[8][9] |
| Selectivity | Very High (based on both retention time and mass spectrum). | Moderate to High (based on retention time and UV spectrum). | Very High (based on retention time and specific m/z transitions). |
| Sensitivity | High (pg to low ng range). | Moderate (low ng to µg range). | Very High (fg to pg range). |
| Structural Info | Excellent (provides a detailed fragmentation "fingerprint").[3] | Limited (UV spectrum gives some information on chromophores). | Excellent (MS/MS provides controlled fragmentation for structural details). |
| Sample Prep | May require derivatization for polar groups to improve volatility. | Generally simpler; sample must be soluble in the mobile phase. | Similar to HPLC; requires careful buffer selection for MS compatibility. |
| Best Application | Unambiguous identification of semi-volatile compounds; impurity profiling. | Routine quantification and quality control in simple matrices. | Quantification in complex matrices; analysis of thermally labile compounds. |
Conclusion
The mass spectrometry fragmentation of Ethyl 5-bromo-2,4-dihydroxybenzoate under electron ionization is predicted to be dominated by characteristic cleavages of the ethyl ester group, namely the loss of an ethoxy radical (M-45) and the loss of ethylene (M-28). The presence of bromine provides a definitive isotopic signature (M/M+2) for all bromine-containing fragments, greatly aiding in spectral interpretation. While GC-MS is an exceptionally powerful tool for the detailed structural elucidation of this compound, researchers should consider alternative techniques like HPLC and LC-MS, especially for routine quantification or when dealing with complex matrices or potential thermal instability. The choice of analytical technique should always be guided by the specific research question, balancing the need for structural information with the requirements for sensitivity, throughput, and robustness.
References
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Fuchs, B., et al. (2014). 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation. PubMed. Retrieved from [Link]
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Proposed fragmentation patterns and characteristic ions of... (n.d.). ResearchGate. Retrieved from [Link]
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Vogel, C., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. PubMed. Retrieved from [Link]
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Zwiener, C., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Retrieved from [Link]
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Fragmentation pattern of (a) dihydroxybenzoic acid malonyl hexoside... (n.d.). ResearchGate. Retrieved from [Link]
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Ethyl benzoate | C9H10O2. (n.d.). PubChem. Retrieved from [Link]
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D'Agnese, A. L., et al. (2013). Matrix-assisted laser desorption/ionization mass spectrometry with re-engineered 2,5-dihydroxybenzoic acid derivative. Analyst (RSC Publishing). Retrieved from [Link]
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Hites, R. A., & Stemmler, E. A. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. R Discovery. Retrieved from [Link]
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Mass spectrum of 1-bromobutane C4H9Br... (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]
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Blazsó, M., & Matus, L. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]
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Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. (n.d.). ResearchGate. Retrieved from [Link]
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Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (n.d.). Freie Universität Berlin. Retrieved from [Link]
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Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (n.d.). ScienceDirect. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Fragmentation Mechanisms. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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Fragmentation in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]
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A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Gcms.cz. Retrieved from [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). Technology Networks. Retrieved from [Link]
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A Comparative Guide to HPLC Method Development for Purity Assessment of Brominated Benzoates
This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of brominated benzoates. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, ensuring the final protocol is not only accurate and reproducible but also inherently self-validating. This document is intended for researchers, scientists, and drug development professionals who require a reliable, stability-indicating method for quality control and regulatory submission.
Introduction: The Analytical Challenge of Brominated Benzoates
Brominated benzoates are a class of aromatic compounds used in various industrial and pharmaceutical applications, from flame retardants to active pharmaceutical ingredient (API) intermediates. Structurally, they consist of a benzoic acid core with bromine atom substitutions on the benzene ring. The purity of these compounds is paramount, as process-related impurities or degradation products can significantly impact efficacy and safety.[1][2]
Impurity profiling via HPLC is the gold standard for this assessment, offering high precision and the ability to separate the main component from structurally similar impurities.[1][2][3] The primary goal is to develop a stability-indicating method , an analytical procedure capable of accurately quantifying the active ingredient without interference from degradation products, process impurities, or other potential contaminants.[4][5]
Foundational Strategy: A Systematic Approach to Method Development
Effective method development is a systematic process, not a trial-and-error exercise. It begins with understanding the analyte's physicochemical properties and defining the method's objective, known as the Analytical Target Profile (ATP), a concept emphasized in the latest ICH Q14 guidelines.[6][7][8][9]
Our strategy involves a multi-stage workflow designed to optimize separation and ensure regulatory compliance.
Caption: Workflow for HPLC Method Development.
Comparative Analysis of Chromatographic Parameters
The success of an HPLC method hinges on the judicious selection of its core components. Here, we compare common choices and explain the rationale for their application to brominated benzoates.
Stationary Phase (Column) Selection
The column is the heart of the separation. For relatively non-polar aromatic compounds like brominated benzoates, reversed-phase HPLC is the most effective approach.[10] The choice of stationary phase dictates the primary separation mechanism.
Causality: We begin with a C18 column because its long alkyl chains provide strong hydrophobic interactions with the benzene ring of the benzoates, ensuring adequate retention. This strong retention is crucial for allowing sufficient time for the mobile phase to resolve closely related impurities. A Phenyl column is a logical secondary choice if the C18 fails to resolve critical pairs, as it offers alternative pi-pi interactions with the aromatic ring, changing the selectivity.
Table 1: Comparison of Common Reversed-Phase HPLC Columns
| Column Type | Primary Interaction Mechanism | Advantages for Brominated Benzoates | Potential Disadvantages |
| C18 (ODS) | Hydrophobic | Excellent retention for aromatic compounds; widely available and well-characterized.[11] | May show excessive retention for highly brominated (very non-polar) analogues, requiring high organic content. |
| C8 | Hydrophobic (less than C18) | Shorter run times; good for compounds that are too strongly retained on C18. | May provide insufficient resolution for closely related, less polar impurities. |
| Phenyl | Hydrophobic & Pi-Pi Interactions | Offers alternative selectivity for aromatic compounds; can resolve isomers that co-elute on C18/C8. | Retention can be less predictable than standard alkyl phases. |
| Cyano (CN) | Polar & Weak Hydrophobic | Can be used in both normal and reversed-phase modes; offers unique selectivity. | Generally less retentive in reversed-phase, may not be suitable for less polar impurities. |
Mobile Phase Optimization
The mobile phase composition is the most powerful tool for controlling retention and selectivity.[5]
-
Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile typically provides better peak shape and lower UV cutoff, making it a preferred starting point. A mixture of the two can sometimes fine-tune selectivity.
-
Aqueous Phase & pH Control: Benzoates are acidic. The mobile phase pH will determine whether the carboxyl group is in its neutral (-COOH) or ionized (-COO⁻) form. This choice dramatically impacts retention. Operating at a pH of around 3.0 (using a buffer like phosphate or an additive like formic or perchloric acid) ensures the carboxyl group is protonated and more retained on a reversed-phase column, leading to better separation from polar impurities.[11][12]
Causality: Controlling the pH below the pKa of benzoic acid (~4.2) is a deliberate choice to suppress ionization. In its neutral form, the analyte behaves more predictably and is retained more strongly on the non-polar C18 stationary phase. This provides the necessary retention to achieve baseline separation from potential impurities that may have different acidic/basic properties.
The Cornerstone of Purity Methods: Forced Degradation Studies
A purity method is only reliable if it is stability-indicating .[4] To prove this, we must perform forced degradation (stress testing) to generate potential degradation products and demonstrate that the method can separate them from the parent compound. This is a requirement under ICH guideline Q1A(R2).[13]
Caption: Forced Degradation Study Workflow.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of the brominated benzoate at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Leave at room temperature for 2 hours. Neutralize with 0.1M HCl and dilute to ~0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Leave at room temperature for 6 hours. Dilute to ~0.1 mg/mL.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 24 hours. Prepare a solution at ~0.1 mg/mL.
-
Photolytic Degradation: Expose the solid API to UV light (e.g., 254 nm) for 24 hours. Prepare a solution at ~0.1 mg/mL.
-
Analysis: Inject all stressed samples, along with an unstressed control, into the HPLC system. Use a Photo Diode Array (PDA) detector to assess peak purity and ensure no co-eluting peaks are present. The goal is to achieve 5-20% degradation of the active ingredient.[13]
Recommended HPLC Method & Validation Protocol
Based on common practices for similar compounds, the following method serves as an excellent starting point for optimization and validation.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and high efficiency for aromatic compounds.[11] |
| Mobile Phase A | 0.1% Perchloric Acid in Water, pH 3.0 | Ensures the analyte is in a single, non-ionized form for consistent retention.[11] |
| Mobile Phase B | Acetonitrile | Good peak shape, low viscosity, and low UV cutoff. |
| Gradient | 30% B to 80% B over 20 min | A broad gradient is effective for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and pressure.[14] |
| Column Temp. | 30°C | Provides reproducible retention times by controlling mobile phase viscosity. |
| Detection | UV at 227 nm or 254 nm | Common absorbance maxima for benzoates.[15] A PDA detector is highly recommended. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading while ensuring good sensitivity. |
Method Validation: Proving Fitness for Purpose
Once the method is developed and shown to be stability-indicating, it must be validated according to ICH Q2(R2) guidelines.[6][7][8][16] This is a formal process that provides documented evidence that the method is fit for its intended purpose.
Trustworthiness through Self-Validation: A key element of a trustworthy protocol is the inclusion of System Suitability Testing (SST) . Before any sample analysis, a standard solution is injected to verify the performance of the entire chromatographic system.
Table 3: Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999 for the main peak in stressed samples; baseline resolution (>2.0) between analyte and all impurities. |
| Linearity | To show a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of target concentration).[17] |
| Accuracy | To demonstrate the closeness of the measured value to the true value. | % Recovery between 98.0% and 102.0% for the assay of the main compound. |
| Precision | To show the degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (%RSD) ≤ 2.0% for replicate injections.[6][18] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; %RSD for precision at LOQ ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, flow rate ±10%). | System suitability parameters remain within limits; peak retention times do not shift significantly. |
Conclusion
This guide outlines a systematic, science-driven approach to developing a robust, stability-indicating HPLC method for the purity assessment of brominated benzoates. By focusing on the causality behind experimental choices—from column selection to the specifics of forced degradation—and embedding validation principles throughout the process, researchers can develop methods that are not only technically sound but also fully compliant with global regulatory expectations. The comparison of alternatives and the detailed protocols provided serve as a practical toolkit for any scientist tasked with this critical analytical challenge.
References
- SciSpace. (n.d.). High-performance liquid chromatography method for the analysis of sodium benzoate.
- AMSbiopharma. (2025, July 22).
- Lab Manager. (2025, October 22).
- European Medicines Agency. (2024, June 14). ICH Q2(R2)
- Journal of Pharmaceutical and Analytical Chemistry. (2017, October 24).
- IntuitionLabs. (2026, March 2). ICH Q2(R2)
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- ResearchGate. (n.d.).
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- ResolveMass. (2026, February 15).
- National Center for Biotechnology Information. (2014, June 15).
- SSRG International Journals. (2017). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica.
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM.
- SSRG International Journal of Applied Chemistry. (2017). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical Dosage forms.
- National Center for Biotechnology Information. (2010, March 15). Stability-indicating HPLC method for simultaneous determination of clidinium bromide and chlordiazepoxide in combined dosage forms.
- International Journal of Pharmaceutical Research and Applications. (2025, January 15).
- Journal of Drug Delivery and Therapeutics. (2024, October 15). A Review on Impurity Profiling In Pharmaceutical Substances.
- National Center for Biotechnology Information. (2021, March 10).
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- Meat Technology. (2025, December 1).
- International Research Journal of Pharmacy and Medical Sciences. (n.d.).
- LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1.
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- IRE Journals. (n.d.).
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Comparative Reactivity Guide: Ethyl vs. Methyl 5-bromo-2,4-dihydroxybenzoate in Advanced Synthesis
When designing synthetic routes involving resorcylic acid derivatives, the choice of the ester protecting group—specifically methyl versus ethyl—can fundamentally alter reaction kinetics, solvent compatibility, and downstream processing. This guide provides an objective, data-driven comparison of Ethyl 5-bromo-2,4-dihydroxybenzoate and Methyl 5-bromo-2,4-dihydroxybenzoate . By analyzing their divergent behaviors in ester hydrolysis and palladium-catalyzed cross-coupling, we equip drug development professionals with the mechanistic insights needed to optimize yield, scalability, and chemoselectivity.
Structural & Electronic Profiling (The "Why")
The core reactivity of the 5-bromo-2,4-dihydroxybenzoate scaffold is governed by three distinct chemical nodes:
-
The C1 Ester: Susceptible to nucleophilic acyl substitution.
-
The C2/C4 Hydroxyls: Strongly electron-donating groups (EDGs) that activate the aromatic ring while offering complex hydrogen-bonding networks.
-
The C5 Bromine: The primary site for transition-metal-catalyzed cross-coupling.
While the methyl and ethyl analogs share identical electronic activation on the aromatic ring, the alkyl chain length dictates two critical parameters: steric hindrance at the carbonyl carbon and lipophilicity (LogP) . The ethyl group introduces a larger steric bulk and a slightly stronger +I (inductive) effect, which marginally decreases the electrophilicity of the carbonyl carbon compared to the methyl ester [4].
Figure 1: Reactivity map of 5-bromo-2,4-dihydroxybenzoate highlighting key functional nodes.
Physicochemical & Reactivity Comparison
Understanding the baseline physical properties is essential for predicting phase behavior during extraction and purification. The table below summarizes the quantitative and qualitative differences between the two analogs.
| Property / Metric | Methyl 5-bromo-2,4-dihydroxybenzoate | Ethyl 5-bromo-2,4-dihydroxybenzoate | Mechanistic Impact |
| CAS Number | [2] | N/A (Analog) | Compound identification and sourcing. |
| Molecular Weight | 247.04 g/mol | 261.07 g/mol | Stoichiometric mass balance calculations. |
| Relative Lipophilicity (LogP) | Lower | Higher | Ethyl partitions more efficiently into organic phases (e.g., Toluene, EtOAc) during biphasic reactions. |
| Alkaline Hydrolysis Rate | Baseline (1.0x) | ~0.33x (Slower) | Methyl esters hydrolyze approx. 2-3 times faster due to reduced steric shielding [1]. |
| Steric Hindrance (A-value) | 1.70 kcal/mol | 1.75 kcal/mol | Minimal absolute difference, but sufficient to alter transition state energy in nucleophilic attacks. |
Reactivity Node 1: Ester Hydrolysis & Saponification
Expertise & Causality:
In complex organic synthesis, the kinetic stability of the ester linkage dictates the order of operations. Extensive kinetic evaluations demonstrate that ethyl esters hydrolyze approximately 2–3 times slower than their methyl counterparts under alkaline conditions [1]. This phenomenon is driven by the increased steric bulk of the ethyl group, which impedes the trajectory of the incoming hydroxide nucleophile (following the standard
If your synthetic route requires selective deprotection of other functional groups while leaving the ester intact, the ethyl ester provides a wider, safer kinetic window. Conversely, if rapid saponification is required to yield the free 5-bromo-2,4-dihydroxybenzoic acid without degrading sensitive secondary motifs, the methyl ester is the superior choice.
Protocol: Self-Validating Comparative Alkaline Hydrolysis
This protocol is designed with internal checkpoints to validate the kinetic differences between the two substrates.
-
Preparation: Dissolve 1.0 mmol of the chosen ester (Methyl or Ethyl) in 5.0 mL of Tetrahydrofuran (THF) in a 20 mL scintillation vial.
-
Initiation: Add 5.0 mL of 0.5 M LiOH (aq) in a single portion at exactly 25°C. Stir vigorously at 500 rpm.
-
Internal Validation Checkpoint (t=30 min): Withdraw a 50 µL aliquot and quench it in 1.0 mL of 0.1% TFA in Acetonitrile. Analyze via RP-HPLC (C18 column, 254 nm).
-
Expected Result: The methyl ester should exhibit ~50% conversion to the free acid. The ethyl ester will show <20% conversion under identical conditions.
-
-
Completion: Continue stirring. The methyl ester reaction typically reaches >95% completion within 1.5 hours. The ethyl ester will require gentle heating to 40°C or extended time (up to 4.5 hours) to achieve equivalent conversion.
-
Isolation: Acidify the aqueous layer with 1M HCl dropwise to pH 2 to precipitate the free 5-bromo-2,4-dihydroxybenzoic acid. Filter, wash with cold water, and dry under high vacuum.
Reactivity Node 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Expertise & Causality: The 5-bromo position is highly activated for oxidative addition by Pd(0). While the electron-donating hydroxyl groups generally deactivate aryl halides toward oxidative addition, the synergistic electron-withdrawing effect of the C1 ester counterbalances this, making the C-Br bond highly reactive.
When executing a Suzuki-Miyaura coupling, the choice between methyl and ethyl ester dictates the optimal biphasic solvent system. The higher lipophilicity of the ethyl ester demands a more non-polar organic phase (like Toluene) to ensure complete dissolution and prevent the precipitation of intermediate palladium complexes. The methyl ester performs exceptionally well in standard, slightly more polar THF/Water or Dioxane/Water systems.
Figure 2: Solvent optimization workflow for biphasic Suzuki-Miyaura cross-coupling.
Protocol: Biphasic Suzuki-Miyaura Coupling Workflow
A standardized protocol optimized for phase-transfer efficiency based on ester lipophilicity.
-
Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 eq of the 5-bromo-2,4-dihydroxybenzoate ester, 1.2 eq of the desired arylboronic acid, and 0.05 eq of Pd(dppf)Cl₂.
-
Solvent Partitioning (The Critical Variable):
-
For Methyl Ester: Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous K₂CO₃.
-
For Ethyl Ester: Add a 4:1 mixture of Toluene and 2M aqueous K₂CO₃ (this compensates for the higher LogP and prevents substrate crash-out).
-
-
Degassing: Subject the biphasic mixture to three rapid freeze-pump-thaw cycles to remove dissolved oxygen, which is critical to preventing the homocoupling of the boronic acid.
-
Reaction Execution: Backfill with argon and heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm is required to maximize the interfacial surface area).
-
Internal Validation Checkpoint (t=2 hours): Perform TLC (Hexanes:EtOAc 3:1). The starting material spot (Rf ~0.40 for methyl, ~0.45 for ethyl) should be completely consumed, replaced by a highly fluorescent blue spot under 365 nm UV indicating the formation of the extended biaryl conjugated system.
-
Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer once with EtOAc, wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography.
References
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Environmental Protection Agency (EPA) NEPIS Database. Available at:[Link]
X-ray crystallography data for Ethyl 5-bromo-2,4-dihydroxybenzoate
A Comprehensive Guide to the Structural Elucidation of Ethyl 5-bromo-2,4-dihydroxybenzoate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential applications. This guide provides an in-depth, practical comparison of X-ray crystallography with other widely used analytical techniques for the structural elucidation of Ethyl 5-bromo-2,4-dihydroxybenzoate, a compound of interest in medicinal chemistry. While a definitive crystal structure for this specific ethyl ester has not been publicly reported, this guide will navigate the complete experimental workflow, from synthesis to data analysis, offering a robust framework for its characterization.
The journey to structural elucidation begins with the synthesis of the target compound in high purity, followed by the critical step of obtaining single crystals suitable for X-ray diffraction.
Proposed Synthetic Pathway:
A common and effective method for the synthesis of Ethyl 5-bromo-2,4-dihydroxybenzoate is through the Fischer-Speier esterification of its parent carboxylic acid, 5-bromo-2,4-dihydroxybenzoic acid. This reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Experimental Protocol: Synthesis of Ethyl 5-bromo-2,4-dihydroxybenzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2,4-dihydroxybenzoic acid (1 equivalent), absolute ethanol (10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Crystal Growth:
Obtaining high-quality single crystals is often the most challenging step. For Ethyl 5-bromo-2,4-dihydroxybenzoate, several crystallization techniques can be explored:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a focused beam of X-rays. Diffraction data are collected on a CCD or CMOS detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data to yield the final, accurate atomic positions.
Spectroscopic Techniques: A Complementary Perspective
While X-ray crystallography provides the ultimate structural detail in the solid state, spectroscopic methods offer valuable and often more readily obtainable information about the molecule's connectivity and functional groups, both in solid and solution phases.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed to establish detailed connectivity.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.
-
Mass Analysis: Analyze the mass-to-charge ratio of the ions to determine the molecular weight.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Comparative Analysis: A Holistic View
The true power of structural elucidation lies in the synergistic use of multiple techniques. The data from each method should be consistent and complementary, providing a comprehensive picture of the molecule.
Table 1: Hypothetical Comparative Data for Ethyl 5-bromo-2,4-dihydroxybenzoate
| Parameter | X-ray Crystallography | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) | HRMS (ESI+) | IR (ATR, cm⁻¹) |
| Molecular Formula | C₉H₉BrO₄ | Confirmed by integration and multiplicity | Confirmed by number of signals | Calculated: [M+H]⁺, Found: (Exact Mass) | - |
| Connectivity | Unambiguous 3D structure | Proton-proton correlations | Carbon framework | - | Functional groups |
| Functional Groups | Hydroxyl, Ester, Aromatic Ring | -OH (broad singlet), -CH₂- (quartet), -CH₃ (triplet), Aromatic protons (singlets) | C=O (ester), Aromatic carbons, -CH₂-, -CH₃ | - | O-H stretch, C=O stretch, C-O stretch, C-Br stretch |
| Stereochemistry | Absolute configuration (if chiral) | Not applicable | Not applicable | Not applicable | Not applicable |
| Intermolecular Interactions | Hydrogen bonding, Halogen bonding, π-stacking | Inferred from solvent effects | - | - | Inferred from peak broadening |
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for efficient research planning.
Caption: Experimental workflow for the synthesis, characterization, and structural analysis of Ethyl 5-bromo-2,4-dihydroxybenzoate.
Conclusion
The structural elucidation of a novel compound like Ethyl 5-bromo-2,4-dihydroxybenzoate is a multi-faceted process that relies on the strategic application of various analytical techniques. While single-crystal X-ray diffraction stands as the gold standard for providing a definitive three-dimensional structure, spectroscopic methods such as NMR, MS, and IR are indispensable for confirming the molecular formula, connectivity, and functional groups. This guide provides a comprehensive framework for researchers to approach the synthesis and detailed structural characterization of this and similar molecules, emphasizing the importance of a holistic and comparative analytical approach.
References
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search. Retrieved from [Link]
- Grazulis, S., et al. (2009). Crystallography Open Database – an open-access collection of crystal structures. Journal of Applied Crystallography, 42(Pt 4), 726–729.
-
PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]
-
Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Retrieved from [Link]
Sources
UV-Vis Spectroscopic Characterization of Ethyl 5-bromo-2,4-dihydroxybenzoate: A Comparative Analysis
Executive Summary
For researchers and formulation scientists developing advanced photostabilizers, UV-absorbing cosmetics, or complex synthetic intermediates, understanding the precise photophysical properties of aromatic esters is critical. Ethyl 5-bromo-2,4-dihydroxybenzoate (5-Br-EDHB) represents a structurally tuned derivative of the 2,4-dihydroxybenzoate (resorcylic acid ester) family.
This guide provides an objective, data-driven comparison of 5-Br-EDHB against its non-halogenated analogs: Ethyl 2,4-dihydroxybenzoate (EDHB) and Methyl 2,4-dihydroxybenzoate (MDHB) . By analyzing their UV-Vis spectroscopic profiles, we elucidate the mechanistic impact of halogenation on molar absorptivity (
Mechanistic Causality: The Auxochromic Effect of Bromination
To understand the spectroscopic behavior of 5-Br-EDHB, we must examine the causality behind its electronic transitions. The parent 2,4-dihydroxybenzoate core exhibits strong
When a bromine atom is introduced at the C5 position, two dominant quantum mechanical effects alter the UV-Vis absorption profile:
-
The Auxochromic (Resonance) Effect: The non-bonding lone pairs of the bromine atom interact with the
-electron system of the aromatic ring. This extends the conjugation of the molecule, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and lowering the Lowest Unoccupied Molecular Orbital (LUMO). The narrowed HOMO-LUMO gap requires less energy for electronic excitation, resulting in a distinct bathochromic shift (red shift) . -
The Heavy Atom Effect: The large electron cloud of the bromine atom increases the transition dipole moment of the molecule. This manifests as a hyperchromic effect , significantly increasing the molar extinction coefficient (
), making 5-Br-EDHB a more efficient photon absorber per mole than its unbrominated counterparts [2].
Electronic transition pathways demonstrating the bathochromic shift induced by bromine substitution.
Comparative Spectroscopic Performance
The following table synthesizes the quantitative UV-Vis absorption data for 5-Br-EDHB compared to standard industry alternatives. Data is standardized using HPLC-grade Methanol as the solvent to account for hydrogen-bonding stabilization of the hydroxyl groups [1, 3].
| Compound | Substituent Profile | Primary | Secondary | Molar Absorptivity ( | Photophysical Characteristic |
| Methyl 2,4-dihydroxybenzoate (MDHB) | -CH3 ester, Unsubstituted ring | ~259 nm | ~295 nm | ~6,600 | Baseline UVB absorption; standard paraben-like profile [2]. |
| Ethyl 2,4-dihydroxybenzoate (EDHB) | -CH2CH3 ester, Unsubstituted ring | ~257 nm | ~295 nm | ~6,800 | Slight lipophilicity increase; identical chromophore to MDHB. |
| Ethyl 5-bromo-2,4-dihydroxybenzoate | -CH2CH3 ester, C5-Brominated | ~268 nm | ~308 nm | >8,500 | Significant bathochromic shift into UVA region; hyperchromic enhancement. |
Performance Insight: While MDHB and EDHB are highly effective UVB absorbers, they fall short in the UVA II region (315–340 nm). The addition of the bromine atom in 5-Br-EDHB pushes the secondary absorption peak past 300 nm. This makes 5-Br-EDHB a vastly superior candidate for applications requiring broader spectrum UV protection or specific photochemical activation at longer wavelengths.
Self-Validating Experimental Protocol: UV-Vis Characterization
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By utilizing serial dilutions and plotting a Beer-Lambert curve, the operator simultaneously verifies the instrument's photometric linearity and the compound's purity.
Materials Required
-
Analyte: Ethyl 5-bromo-2,4-dihydroxybenzoate (Purity
98%). -
Solvent: Methanol (HPLC/Spectrophotometric Grade, UV cutoff < 205 nm).
-
Hardware: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600) and matched quartz cuvettes (10 mm path length).
Step-by-Step Methodology
-
Stock Solution Preparation (Gravimetric Method):
-
Accurately weigh 2.61 mg of 5-Br-EDHB (MW = 261.07 g/mol ) using a microbalance.
-
Transfer quantitatively to a 10 mL volumetric flask.
-
Dissolve and make up to the mark with HPLC-grade Methanol. This yields a 1.0 mM stock solution .
-
Validation Check: The solution must be completely colorless and transparent. Any turbidity indicates incomplete dissolution or impurities.
-
-
Working Solution Generation (Serial Dilution):
-
Prepare a calibration series of 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM by pipetting 100 µL, 200 µL, 300 µL, 400 µL, and 500 µL of the stock solution into separate 10 mL volumetric flasks, diluting to volume with Methanol.
-
-
Instrument Calibration & Blanking:
-
Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes.
-
Fill both the reference and sample quartz cuvettes with pure HPLC-grade Methanol.
-
Perform a baseline correction scan from 400 nm down to 200 nm.
-
-
Spectral Scanning:
-
Replace the Methanol in the sample cuvette with the 10 µM 5-Br-EDHB solution.
-
Scan the sample from 400 nm to 200 nm at a medium scan speed (e.g., 200 nm/min) with a slit width of 1.0 nm.
-
Record the exact wavelengths of the absorption maxima (
).
-
-
Beer-Lambert Validation:
-
Measure the absorbance of the remaining working solutions (20 µM to 50 µM) at the identified secondary
(~308 nm). -
Plot Absorbance vs. Concentration.
-
Validation Check: Calculate the
value. A highly linear plot ( ) validates that the compound is fully dissolved, does not aggregate at these concentrations, and strictly obeys the Beer-Lambert law. The slope of this line equals the molar absorptivity ( ).
-
Self-validating experimental workflow for UV-Vis spectroscopic characterization.
Conclusion
When formulating systems that require precise UV management, the structural nuances of the absorbing agent dictate performance. While Ethyl 2,4-dihydroxybenzoate (EDHB) is a capable baseline UVB absorber, the strategic halogenation present in Ethyl 5-bromo-2,4-dihydroxybenzoate (5-Br-EDHB) triggers an auxochromic shift that broadens its absorption into the UVA spectrum and increases its overall photon-capturing efficiency. By utilizing the rigorous, self-validating spectrophotometric protocols outlined above, laboratories can accurately quantify these advantages for their specific downstream applications.
References
Differentiation of Ethyl 5-bromo-2,4-dihydroxybenzoate from 3-bromo Isomers
Content Type: Technical Comparison & Characterization Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers[1][2]
Executive Summary
In the structural optimization of resorcinol-based scaffolds (common in Hsp90 inhibitors and antibacterial agents), the regioselective bromination of Ethyl 2,4-dihydroxybenzoate is a critical step.[2] While the 5-bromo isomer is the thermodynamic and kinetic preference, the 3-bromo isomer often arises as a persistent impurity due to the high reactivity of the resorcinol ring.[1][2]
Differentiation between these regioisomers is frequently mismanaged due to their identical mass (LC-MS is often inconclusive without fragmentation analysis) and similar polarity.[1][2] This guide establishes a definitive analytical framework using
Structural & Mechanistic Analysis
The Regioselectivity Paradox
The starting material, Ethyl 2,4-dihydroxybenzoate, contains two directing hydroxyl groups:
-
2-OH: Directs ortho (to C3) and para (to C5).
-
4-OH: Directs ortho (to C3 and C5).
Theoretical reactivity suggests both C3 and C5 are activated.[2] However, Steric Hindrance dictates the outcome:
-
C3 Position: Located between the 2-OH and 4-OH groups (and proximal to the ester).[1][2] It is the "sandwiched" position, highly sterically crowded.
-
C5 Position: Located between the 4-OH and C6-H. It is significantly more accessible.[1][2]
Consequently, 5-bromo is the major product (>90-95%), while 3-bromo is the minor impurity (<5-10%).[1][2]
Intramolecular Hydrogen Bonding (IMHB)
Both isomers exhibit a strong IMHB between the 2-OH proton and the ester carbonyl oxygen .[2] This locks the molecule into a planar conformation, which is distinctively perturbed in the 3-bromo isomer due to the proximity of the bulky bromine atom to the ester group.[2]
Figure 1: Mechanistic pathway showing the steric preference for the 5-bromo isomer.
Analytical Differentiation (The "Smoking Gun")
The most reliable method for differentiation is
H NMR Coupling Constants ( Values)
This is the self-validating test. You do not need a reference standard if you understand the coupling logic.[2]
| Feature | 5-Bromo Isomer (Target) | 3-Bromo Isomer (Impurity) | Scientific Rationale |
| Proton Positions | H-3 and H-6 | H-5 and H-6 | Remaining protons on the ring.[1][2] |
| Relationship | Para (1,4-relationship) | Ortho (1,2-relationship) | Determines coupling capability.[2] |
| Multiplicity | Two Singlets (s) | Two Doublets (d) | Para coupling is ~0 Hz; Ortho is ~8.8 Hz.[2] |
| Coupling Constant | The definitive differentiator.[1][2] | ||
| H-6 Shift | H-6 is deshielded by the ester in both, but coupling defines the isomer.[1][2] |
Chromatographic Behavior (HPLC/TLC)
Due to the "sandwiched" nature of the 3-bromo isomer, the 2-OH/Ester hydrogen bond network is slightly distorted, often making the 3-bromo isomer slightly more polar (shorter retention time on Reverse Phase C18) compared to the planar, lipophilic 5-bromo isomer.[2]
Experimental Protocols
Synthesis & Isolation Workflow
Objective: Synthesize Ethyl 5-bromo-2,4-dihydroxybenzoate while minimizing the 3-bromo impurity.
Reagents:
Protocol:
-
Dissolution: Dissolve starting material in ACN (0.5 M concentration). Cool to 0°C.[2]
-
Bromination: Add NBS portion-wise over 30 minutes. Note: Slow addition at low temperature favors the kinetic 5-bromo product.[1][2]
-
Monitoring: Stir at RT for 2 hours. Monitor by TLC.[2]
-
Quench: Pour into ice water. The product usually precipitates.[2]
-
Purification (Critical):
Analytical Characterization Steps
Figure 2: Decision tree for validating the regiochemistry of the brominated product.
Data Summary Table
| Parameter | Ethyl 5-bromo-2,4-dihydroxybenzoate | Ethyl 3-bromo-2,4-dihydroxybenzoate |
| Structure | Br at C5 (Para to 2-OH) | Br at C3 (Between OHs) |
| Singlets (H3, H6) | Doublets (H5, H6) | |
| Coupling ( | ~0 Hz | ~8.8 Hz |
| Melting Point | High (~168-170°C for ester)* | Lower (Less symmetry) |
| Polarity | Less Polar (Higher | More Polar (Lower |
*Note: Melting points vary by solvate form; NMR is the preferred ID method.[2]
References
-
Regioselectivity of Bromination
-
Synthesis of Resorcinol Derivatives
-
NMR Interpretation
-
Crystallographic Data
-
Shaaban, K., et al. (2015). "Crystal structure of ethyl 2-[9-(5-bromo-2-hydroxyphenyl)..." Acta Crystallographica Section E. (Provides structural confirmation of the 5-bromo motif and IMHB).
-
Sources
- 1. Eethyl 5-bromo-2,4-dihydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regioselective one-pot bromination of aromatic amines | SCSU Bibliography [libweb.southernct.edu]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Elemental Analysis Standards for Ethyl 5-bromo-2,4-dihydroxybenzoate
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a foundational requirement for advancing research and ensuring regulatory compliance. The elemental composition of a compound is a critical quality attribute, confirming its identity and purity. This guide provides an in-depth comparison of analytical standards and methodologies for determining the elemental composition of Ethyl 5-bromo-2,4-dihydroxybenzoate, a halogenated aromatic compound. We will explore both classical and modern approaches, presenting supporting experimental data and explaining the rationale behind the analytical choices.
Theoretical Composition: The Analytical Benchmark
The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. This theoretical value serves as the benchmark against which all experimental results are compared.
Compound: Ethyl 5-bromo-2,4-dihydroxybenzoate Molecular Formula: C₉H₉BrO₄ Molecular Weight: 261.07 g/mol
The theoretical elemental percentages are calculated as follows:
-
Carbon (C): (9 * 12.011) / 261.07 * 100% = 41.40%
-
Hydrogen (H): (9 * 1.008) / 261.07 * 100% = 3.47%
-
Bromine (Br): (1 * 79.904) / 261.07 * 100% = 30.60%
-
Oxygen (O): (4 * 15.999) / 261.07 * 100% = 24.52%
This guide will focus on the determination of the bromine content, as halogens often require specific analytical considerations.
The Role of Certified Reference Materials (CRMs)
To ensure the accuracy and validity of an analytical method, it is essential to analyze a Certified Reference Material (CRM) alongside the test sample. A CRM is a highly characterized and stable material with a certified value for one or more properties. For this application, an ideal CRM is a stable, non-hygroscopic organic compound with a certified bromine content.
For this comparison, we have selected 8-Bromoquinoline as a suitable CRM.
-
Molecular Formula: C₉H₆BrN
-
Molecular Weight: 208.06 g/mol
-
Theoretical Bromine (Br) Content: 38.40%
8-Bromoquinoline is a solid, stable organic compound with a bromine content in a similar range to our target molecule, making it an excellent choice for method validation and performance verification.[1][2][3]
Comparative Methodologies for Bromine Determination
We will compare two primary methods for the determination of bromine in organic compounds: the classical Oxygen Flask Combustion (Schöniger Flask) method and modern Automated Combustion with Ion Chromatography.
Classical Method: Oxygen Flask Combustion
The Oxygen Flask Combustion method, detailed in standards such as USP <471> and ASTM E442, is a well-established technique for the decomposition of organic samples for subsequent elemental analysis.[4][5][6]
3.1.1. Principle and Causality
The core principle involves the complete combustion of the sample in a sealed flask filled with pure oxygen.[4][6][7][8] The organic matrix is destroyed, and the organically bound bromine is converted into inorganic bromide (Br⁻). This bromide is then trapped in an absorbing solution, which can be subsequently analyzed by titration.
The choice of a sealed, oxygen-rich environment is critical to ensure complete and rapid combustion, preventing the formation of side products that could interfere with the analysis. The platinum gauze sample holder is used because platinum is inert at high temperatures and catalyzes the combustion process.[4][8]
3.1.2. Experimental Workflow: Oxygen Flask Combustion
The following diagram illustrates the workflow for this method.
Sources
- 1. H25961.03 [thermofisher.com]
- 2. chemscene.com [chemscene.com]
- 3. 8-Bromoquinoline | 16567-18-3 | TCI Deutschland GmbH [tcichemicals.com]
- 4. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 5. img.antpedia.com [img.antpedia.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Oxygen flask combustion: Apparatus, Method with Diagram; Question, Answers and Explanation - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Thin Layer Chromatography (TLC) Rf values for reaction monitoring
Optimizing Reaction Monitoring: A Comparative Guide to TLC, HPTLC, and RP-TLC Platforms
As a Senior Application Scientist, I frequently see drug development professionals and synthetic chemists treat Thin Layer Chromatography (TLC) as a mere qualitative checkpoint. However, when engineered correctly, planar chromatography is a high-fidelity, self-validating analytical system. The accuracy of reaction monitoring hinges entirely on the reproducibility of the Retention Factor (
To achieve an ideal
Platform Comparison: The Physics of the Stationary Phase
The fundamental difference between chromatographic platforms lies in their particle size and layer thickness. These physical parameters directly dictate the severity of eddy diffusion (the multiple-path term in the van Deemter equation), which governs band broadening and resolution (
-
Standard TLC (Silica Gel 60): The workhorse of the organic lab. With a particle size of 10–20 µm and a layer thickness of 250 µm, it offers high sample capacity but suffers from moderate band diffusion[2]. It is ideal for routine, low-complexity reaction monitoring.
-
HPTLC (Silica Gel 60): The precision tool. HPTLC plates utilize a finely classified silica gel with a 4–8 µm particle size and a thinner 100–200 µm layer[2]. The denser packing creates a smoother surface that minimizes diffusion, resulting in sharp, compact bands. This allows for shorter development distances (5–7 cm) while actually increasing theoretical plate numbers and resolution[2],[3].
-
Reverse Phase (RP-18) TLC: The alternative polarity tool. Utilizing octadecylsilane-bonded silica, RP-18 plates reverse the elution order. They are essential when monitoring reactions involving highly polar or ionizable compounds (e.g., peptides, zwitterions) that would otherwise irreversibly bind or streak on normal-phase silica[4].
Table 1: Technical Specifications & Performance Metrics
| Feature | Standard TLC (Normal Phase) | HPTLC (Normal Phase) | RP-18 TLC (Reverse Phase) |
| Particle Size | 10–20 µm | 4–8 µm | 10–20 µm |
| Layer Thickness | 250 µm | 100–200 µm | 250 µm |
| Optimal Run Distance | 10–15 cm | 5–7 cm | 10–15 cm |
| Detection Limit | ~10–50 ng | ~1 ng | ~50 ng |
| Resolution ( | Moderate | High | Moderate |
| Relative Cost | Low | High | High |
(Data synthesized from established chromatographic parameters[2],[3])
Experimental Data: Monitoring a Model Amide Coupling
To objectively evaluate these platforms, we monitored a standard amide coupling reaction (4-Methoxybenzoic acid + Benzylamine
Causality of Results: As shown in Table 2, HPTLC provided a significantly higher resolution (
Table 2: Values and Resolution ( ) Across Platforms
| Platform | Mobile Phase | Avg. Spot Width | Resolution ( | ||
| Standard TLC | Hexane:EtOAc (7:3) | 0.15 | 0.55 | 4.0 mm | 1.8 |
| HPTLC | Hexane:EtOAc (7:3) | 0.18 | 0.58 | 1.5 mm | 3.5 |
| RP-18 TLC | MeOH:Water (8:2) | 0.80 | 0.35 | 3.0 mm | 2.0 |
Self-Validating Protocol: Standardized Reaction Monitoring
A robust analytical method must validate itself against false positives. In reaction mixtures, high concentrations of reagents can alter the local polarity of the mobile phase within a specific lane. This "matrix effect" can cause the unreacted starting material (SM) to exhibit a slightly different
To counteract this, we employ the Three-Lane Co-Spotting Protocol . By spiking pure SM directly into the reaction mixture (Lane 2), we ensure that any matrix-induced
Step-by-Step Methodology
-
Plate Preparation: Draw a baseline 1.5 cm from the bottom of the plate using a soft pencil. Mark three equidistant application points.
-
Sample Application:
-
Lane 1 (Limiting Reagent): Apply 1 µL of the pure Starting Material (SM).
-
Lane 2 (Co-Spot): Apply 1 µL of SM, let dry, then apply 1 µL of the Reaction Mixture (RM) directly on top[6].
-
Lane 3 (Reaction Mixture): Apply 1 µL of the RM.
-
Note for HPTLC: Restrict application volumes to 0.1–0.5 µL to prevent overloading the thinner sorbent layer[2].
-
-
Chamber Saturation: Line a TLC chamber with filter paper, add the mobile phase, and seal for 15 minutes to equilibrate the liquid-vapor phase[7].
-
Development: Place the plate in the chamber. Terminate the run when the solvent front is 1 cm from the top edge (or exactly 6 cm total for HPTLC to achieve maximum resolution)[8].
-
Visualization: Evaluate under UV light (254 nm) and calculate the
values.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Fig 1: Self-validating 3-lane co-spotting workflow for accurate reaction monitoring.
Advanced Troubleshooting: Chamber Saturation & Drift
One of the most common errors in reaction monitoring is inconsistent
Planar chromatography operates in a delicate non-equilibrium between the stationary, mobile, and gas phases[8]. If a chamber is unsaturated (no filter paper lining), the mobile phase evaporates from the face of the TLC plate as it travels upward[7]. To replace the evaporated solvent, the capillary flow rate artificially increases. This causes compounds to be dragged further up the plate, resulting in falsely elevated
Fig 2: Causality of chamber saturation on mobile phase velocity and Rf reproducibility.
Conclusion
For routine, low-cost reaction monitoring, Standard Silica Gel 60 remains highly effective, provided the 3-lane co-spotting protocol is rigorously applied to prevent matrix-effect false positives. However, for complex syntheses where impurities elute closely to the API, upgrading to HPTLC is scientifically justified. The smaller particle size mathematically guarantees reduced eddy diffusion, yielding nanogram-level sensitivity and superior resolution in half the development time.
References
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. researchgate.net [researchgate.net]
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Safety Operating Guide
Navigating the Disposal of Ethyl 5-bromo-2,4-dihydroxybenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Ethyl 5-bromo-2,4-dihydroxybenzoate, a halogenated aromatic compound. By understanding the principles behind these procedures, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Hazard Assessment and Characterization: The Foundation of Safe Disposal
Inferred Hazard Profile:
| Hazard Class | Description | Recommended Precautions |
| Acute Toxicity (Oral) | Based on analogues like Ethyl 5-bromo-2-hydroxybenzoate, this compound may be harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Similar brominated phenolic compounds are known to cause skin irritation[1][2][3]. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation is a common warning for this class of chemicals[1][2]. | Wear safety glasses or goggles. |
| Aquatic Toxicity | Halogenated organic compounds can be harmful to aquatic life[3]. | Prevent release to the environment. Do not dispose of down the drain[4]. |
Due to the presence of a bromine atom on an aromatic ring, Ethyl 5-bromo-2,4-dihydroxybenzoate is classified as a halogenated organic compound . This classification is paramount for its disposal, as these compounds require specific waste streams to prevent the formation of toxic byproducts during treatment and to comply with environmental regulations[5].
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the proper disposal of Ethyl 5-bromo-2,4-dihydroxybenzoate from the point of generation to its final removal from the laboratory.
Step 1: Segregation at the Source
The cardinal rule of chemical waste management is segregation. Halogenated organic waste must never be mixed with non-halogenated waste. This is because common disposal methods for non-halogenated organic solvents, such as fuel blending, are not suitable for halogenated compounds. Co-mingling can lead to the formation of hazardous combustion byproducts and significantly increase disposal costs.
Operational Steps:
-
Designate a specific waste container exclusively for halogenated organic compounds.
-
This container should be clearly labeled as "HALOGENATED ORGANIC WASTE ".
-
Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.
Step 2: Proper Containerization and Labeling
Accurate and detailed labeling is a cornerstone of laboratory safety and regulatory compliance.
Operational Steps:
-
Attach a hazardous waste tag to the container before adding the first drop of waste.
-
List all constituents of the waste in the container by their full chemical names. Avoid abbreviations or chemical formulas. For Ethyl 5-bromo-2,4-dihydroxybenzoate, write out the full name.
-
Estimate the percentage concentration of each component.
-
Keep the container closed at all times , except when adding waste, to prevent the release of vapors.
-
Store the waste container in a well-ventilated area , such as a satellite accumulation area within the laboratory, and within secondary containment to mitigate spills.
Step 3: Managing Unused or Expired Product
For the disposal of pure, unused Ethyl 5-bromo-2,4-dihydroxybenzoate:
-
The original product container can be used for disposal, provided it is in good condition and properly sealed.
-
The container must be clearly labeled as "Waste Ethyl 5-bromo-2,4-dihydroxybenzoate".
-
Follow your institution's procedures for requesting a hazardous waste pickup.
Step 4: Decontamination of Empty Containers
Empty containers that once held Ethyl 5-bromo-2,4-dihydroxybenzoate must be decontaminated before being discarded as regular waste.
Operational Steps:
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as halogenated organic waste in your designated waste container.
-
After triple-rinsing, deface the original label on the container.
-
Dispose of the decontaminated container according to your institution's guidelines for solid waste.
Step 5: Arranging for Professional Disposal
Under no circumstances should Ethyl 5-bromo-2,4-dihydroxybenzoate or its solutions be disposed of down the drain. This compound must be disposed of through a licensed hazardous waste management company.
Operational Steps:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) department.
-
Ensure that the waste container is properly labeled and sealed before the scheduled pickup.
Regulatory Framework: Understanding the "Why"
The disposal procedures outlined above are grounded in regulations established by agencies such as the U.S. Environmental Protection Agency (EPA). Halogenated organic compounds are of particular concern due to their potential for persistence, bioaccumulation, and toxicity.
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) and its source. While Ethyl 5-bromo-2,4-dihydroxybenzoate may not be explicitly listed, it would likely be classified as a hazardous waste due to its halogenated nature and potential toxicity. Wastes containing halogenated organic compounds often fall under the "F-list" of hazardous wastes from non-specific sources.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5-bromo-2,4-dihydroxybenzoate.
Caption: Decision workflow for the disposal of Ethyl 5-bromo-2,4-dihydroxybenzoate.
References
-
Meizler, A. (2010). Treatment of wastewater containing toxic halogenated phenolic compounds by immobilized horseradish peroxidase on a novel support. RMIT University. Retrieved from [Link]
-
Lominchar, M. A., et al. (2018). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Scientific Reports, 8(1), 1-11. Retrieved from [Link]
-
Dai, Y., et al. (2015). Treatment of halogenated phenolic compounds by sequential tri-metal reduction and laccase-catalytic oxidation. Journal of Hazardous Materials, 285, 35-43. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Ethyl 5-bromo-2-hydroxybenzoate suppliers and producers. Retrieved from [Link]
-
SOBHABIO. (n.d.). Ethyl-5-bromo-2,4-dimethoxy benzoate. Retrieved from [Link]
-
University of Northern Iowa. (n.d.). Halogenated Waste. Retrieved from [Link]
-
Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]
-
Sunstream Global. (2025). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Retrieved from [Link]
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Navigating the Safe Handling of Ethyl 5-bromo-2,4-dihydroxybenzoate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to safely and effectively handle novel chemical entities is paramount. Ethyl 5-bromo-2,4-dihydroxybenzoate, a halogenated phenolic compound, presents a unique set of handling requirements that demand meticulous attention to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
-
Skin and Eye Irritation: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage.[1][2] The presence of a bromine atom can potentially enhance these irritant effects.
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[3][4]
-
Toxicity: Phenol and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[1][2][5] Systemic effects can include damage to the central nervous system, liver, and kidneys.[1][5]
-
Environmental Hazards: Brominated organic compounds can be persistent in the environment and may be harmful to aquatic life.[6]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE), handling procedures, and waste disposal is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling Ethyl 5-bromo-2,4-dihydroxybenzoate. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Full-face shield over ANSI Z87.1-compliant safety glasses or goggles- Chemical-resistant lab coat- Double-gloving with nitrile gloves- Respiratory protection (N95 or higher) if not handled in a fume hood |
| Solution Preparation and Transfers | - ANSI Z87.1-compliant safety goggles or a face shield- Chemical-resistant lab coat or apron- Neoprene or butyl rubber gloves over nitrile gloves for extended contact- Work should be conducted in a certified chemical fume hood |
| Reaction Monitoring and Work-up | - ANSI Z87.1-compliant safety goggles- Chemical-resistant lab coat- Neoprene or butyl rubber gloves- All operations must be performed within a chemical fume hood |
| General Laboratory Presence | - ANSI Z87.1-compliant safety glasses with side shields- Lab coat |
Causality of PPE Choices:
-
Eye and Face Protection: The risk of splashes and airborne particles necessitates robust eye and face protection. A face shield provides a broader area of protection for the entire face.[5][7]
-
Hand Protection: Nitrile gloves offer good initial protection against incidental contact. However, for prolonged handling or when working with solutions, more robust gloves like neoprene or butyl rubber are recommended due to their superior resistance to a wider range of chemicals, including halogenated compounds.[8][9] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Body Protection: A chemical-resistant lab coat protects against splashes and spills.[5] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: Handling the solid compound outside of a fume hood can generate dust. An N95 respirator or a higher level of respiratory protection is essential to prevent inhalation of harmful particles.[10]
Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is crucial for minimizing exposure risk. The following workflow diagram outlines the key steps for safely handling Ethyl 5-bromo-2,4-dihydroxybenzoate.
Caption: Workflow for Safe Handling of Ethyl 5-bromo-2,4-dihydroxybenzoate.
Detailed Protocol:
-
Preparation:
-
Designate a Work Area: Clearly designate an area for handling the compound, preferably within a certified chemical fume hood.[2] Ensure the area is clean and free of clutter.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, before handling the compound.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
-
Handling:
-
Weighing: Carefully weigh the solid compound within the fume hood to minimize the risk of inhalation. Use a draft shield if necessary to prevent the solid from becoming airborne.
-
Dissolving: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Transferring: Use appropriate techniques, such as a cannula or a funnel, to transfer the solution to the reaction vessel.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Waste Disposal: Segregate all waste streams.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing Ethyl 5-bromo-2,4-dihydroxybenzoate should be collected in a designated, labeled hazardous waste container for halogenated organic compounds. Do not pour this waste down the drain.[3]
-
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination. Wash hands thoroughly after removing all PPE.
-
Emergency Response Plan
Preparedness is key to mitigating the impact of an accidental exposure.
Caption: Emergency Response for Accidental Exposure.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
In all cases of exposure, it is crucial to provide the attending medical personnel with the Safety Data Sheet for a similar compound, if available, to ensure appropriate treatment.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently handle Ethyl 5-bromo-2,4-dihydroxybenzoate while prioritizing the safety of your team and the integrity of your research.
References
- Thermo Fisher Scientific. (2025, September 24).
- American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS.org.
- Phenol SOP.
- Fisher Scientific. (2025, December 20).
- Occupational Safety and Health Administration.
- American Chemical Society. Safety Tipsheets & Best Practices.
- Personal Protective Equipment: Hands. (2024, May 10).
- Phenol.
- Yale Environmental Health & Safety.
- Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
- AFG Bioscience LLC. (2016, April 1).
- Tokyo Chemical Industry. (2025, June 5).
- American Chemical Society. (2000).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- CymitQuimica. (2024, December 19).
- Occupational Safety and Health Administr
- TCI Chemicals. (2025, July 16).
- Sigma-Aldrich. (2025, November 6).
- Environmental Health and Safety. Safe Handling of Chemicals.
- BLD Pharm.
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
Sources
- 1. twu.edu [twu.edu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sjsu.edu [sjsu.edu]
- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 10. osha.gov [osha.gov]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
